5-Bromo-6-methylpicolinonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJCCSONEBUNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678582 | |
| Record name | 5-Bromo-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173897-86-3 | |
| Record name | 5-Bromo-6-methyl-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173897-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-methylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-6-methylpicolinonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-methylpicolinonitrile, identified by the CAS number 1173897-86-3 , is a strategically important heterocyclic building block in the field of medicinal chemistry.[1][2] Its unique trifunctionalized pyridine scaffold, featuring a bromine atom, a methyl group, and a nitrile moiety, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a proposed synthetic route based on established chemical transformations, and an in-depth exploration of its applications in drug discovery, with a particular focus on the development of kinase inhibitors. The strategic importance of the bromine atom as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, will be a central theme. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable feature in many drug molecules. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, enabling precise interactions with biological targets.
This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its functional groups. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through a variety of cross-coupling reactions. The nitrile group at the 2-position can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, which are important for modulating the pharmacological profile of a molecule.[3] The methyl group at the 6-position can influence the molecule's conformation and metabolic stability. This strategic arrangement of functional groups makes this compound a powerful tool for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1173897-86-3 | [1][2] |
| Molecular Formula | C₇H₅BrN₂ | [2] |
| Molecular Weight | 197.03 g/mol | [2] |
| IUPAC Name | 5-bromo-6-methylpyridine-2-carbonitrile | [2] |
| Synonyms | 5-Bromo-6-methyl-2-pyridinecarbonitrile, 2-Pyridinecarbonitrile, 5-bromo-6-methyl- | [1][2] |
| Appearance | Off-white to light yellow powder (predicted) | |
| Solubility | Soluble in common organic solvents such as DCM, EtOAc, and MeOH (predicted) | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Spectroscopic Characterization (Predicted based on related structures):
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons. The aromatic protons will likely appear as doublets or multiplets in the range of δ 7.5-8.5 ppm, with coupling constants characteristic of substituted pyridines. The methyl protons should appear as a singlet around δ 2.5 ppm.
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will show signals for the six carbons of the pyridine ring, the nitrile carbon, and the methyl carbon. The nitrile carbon is expected to appear around δ 115-120 ppm. The chemical shifts of the pyridine carbons will be influenced by the electron-withdrawing and -donating effects of the substituents.
-
IR (KBr): The infrared spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the aromatic and methyl groups.
-
Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and the nitrile group.
Synthesis of this compound: A Proposed Synthetic Pathway
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, based on established synthetic methodologies for related brominated pyridine derivatives, a plausible multi-step synthetic route can be proposed.[9][10] This proposed pathway offers a logical and experimentally feasible approach for the laboratory-scale synthesis of the target compound.
The proposed synthesis commences with the commercially available 2-amino-6-methylpyridine and proceeds through a series of well-established transformations, including bromination and a Sandmeyer reaction.
Proposed Synthetic Workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-amino-6-methylpyridine (1.0 eq) in glacial acetic acid.
-
Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-amino-5-bromo-6-methylpyridine.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
-
Diazotization: In a beaker, dissolve 2-amino-5-bromo-6-methylpyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete reaction. Cool the mixture and extract the product with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The true value of this compound lies in its application as a versatile intermediate for the synthesis of biologically active molecules. The bromine atom provides a key reactive site for the introduction of various substituents, enabling the exploration of a vast chemical space.
Central Role in Kinase Inhibitor Synthesis
Protein kinases are a crucial class of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[11] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[12][13][14] The pyridine scaffold is a common feature in many kinase inhibitors, as it can mimic the adenine region of ATP and form key hydrogen bonds within the kinase active site.
This compound is an ideal starting material for the synthesis of kinase inhibitors. The bromine atom allows for the facile introduction of aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.
Suzuki-Miyaura cross-coupling reaction with this compound.
This synthetic strategy allows for the rapid generation of a library of compounds with diverse substitutions at the 5-position of the pyridine ring. These derivatives can then be screened for their ability to inhibit specific kinases. The nitrile group can be further elaborated to introduce additional points of interaction with the target protein, further enhancing potency and selectivity.
A Versatile Precursor for Other Biologically Active Molecules
Beyond kinase inhibitors, this compound can serve as a precursor for a wide range of other biologically active compounds.
-
Antiviral Agents: The pyridine nucleus is present in several antiviral drugs.[15][16] The functional handles on this compound allow for the synthesis of novel pyridine derivatives that can be evaluated for their antiviral activity against a variety of viruses.[17][18]
-
GPCR Modulators: G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are the targets of a significant portion of currently marketed drugs.[19][20][21][22][23] The ability to generate diverse libraries of compounds from this compound makes it a valuable tool for the discovery of novel GPCR modulators.
-
Agrochemicals: The structural motifs found in many pharmaceuticals are also relevant in the agrochemical field. The versatility of this compound makes it a useful building block for the synthesis of novel herbicides, insecticides, and fungicides.[3]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related brominated and nitrated aromatic compounds.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a high-value building block for medicinal chemistry and drug discovery. Its trifunctionalized pyridine structure provides a versatile platform for the synthesis of complex and diverse molecular architectures. The strategic placement of the bromine atom makes it particularly well-suited for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of libraries of compounds for biological screening. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase. This technical guide provides a solid foundation for researchers to understand and effectively utilize this compound in their quest for the next generation of innovative medicines.
References
- Supporting Information - The Royal Society of Chemistry. (URL not available)
- Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innov
- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (URL not available)
- CAS Reg. No. 3257-49-6 - the NIST WebBook. ([Link])
- Singh, K., Singh, K., & Balzarini, J. (2010). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 20(15), 4593-4596.
- 5-Bromo (or chloro)-6-azido-5,6-dihydro-2' -deoxyuridine and -thymidine derivatives with potent antiviral activity. (2002). Bioorganic & Medicinal Chemistry Letters, 12(3), 275-278.
- Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile - Benchchem. (URL not available)
- Exploring 3-Bromo-5-Methylpicolinonitrile: Properties and Applic
- Exploring the Applications of Methyl 5-bromo-6-methylpicolin
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- application of Methyl 5-hydroxy-4-methylpicolinate in the synthesis of kinase inhibitors - Benchchem. (URL not available)
- Endogenous Intracellular Metabolites Allosterically Modulate GPCR-Gα Interface - bioRxiv. (2024). bioRxiv.
- Romeo, R., Legnani, L., Chiacchio, M., Giofrè, S., & Iannazzo, D. (2022). Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. International Journal of Environmental Research and Public Health, 19(5), 3018.
- The Azaindole Framework in the Design of Kinase Inhibitors. (2018). Molecules, 23(11), 2883.
- Design of allosteric modulators that change GPCR G protein subtype selectivity. (2024). bioRxiv.
- Small Molecule Kinase Inhibitor Drugs (1995–2021). (2021). Journal of Medicinal Chemistry, 64(23), 16895-16933.
- Editorial of virtual special issue: The development of antiviral drug discovery. (2023). Acta Pharmaceutica Sinica B, 13(7), 2735-2737.
- Editorial: Molecular modulators of GPCRs signal transduction. (2023). Frontiers in Pharmacology, 14, 1243407.
- An exemplary six-step synthesis route for an intermediate in a drug... | Download Scientific Diagram. (URL not available)
- Allosteric modulation of G protein-coupled receptor signaling. (2023). Frontiers in Pharmacology, 14, 1142517.
- PubChem. (n.d.). 5-Methylpicolinonitrile.
- Novel Allosteric Modulators of G Protein-coupled Receptors. (2012). Journal of Biological Chemistry, 287(33), 27436-27443.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2016). Synthesis of 6-bromo-4-iodoquinoline.
- Method for preparing 5-bromo-2-methylpyridine. (2011).
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An In-Depth Technical Guide to 5-Bromo-6-methylpicolinonitrile: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on 5-bromo-6-methylpicolinonitrile, a pivotal heterocyclic building block in modern medicinal chemistry. As a senior application scientist, the following narrative is structured to provide not just procedural steps, but a deep-seated understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.
Core Molecular Attributes and Physicochemical Properties
This compound, also known as 5-bromo-6-methylpyridine-2-carbonitrile, is a substituted pyridine derivative whose structural features make it a versatile intermediate for the synthesis of complex pharmaceutical agents. Its reactivity is primarily dictated by the interplay between the electron-withdrawing nitrile group, the deactivating bromo substituent, and the activating methyl group on the pyridine ring.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | PubChem[1] |
| Molecular Weight | 197.03 g/mol | PubChem[1] |
| CAS Number | 1173897-86-3 | PubChem[1] |
| IUPAC Name | 5-bromo-6-methylpyridine-2-carbonitrile | PubChem[1] |
| Boiling Point | 273 °C | Biosynth |
| Canonical SMILES | CC1=C(C=CC(=N1)C#N)Br | PubChem[1] |
| Appearance | White to Brown powder or crystal | TCI |
Strategic Synthesis of this compound
The synthesis of this compound is a critical first step for its subsequent use in drug discovery pipelines. The choice of synthetic route is often a balance between starting material availability, reaction yield, and scalability. Below are two field-proven, citable methods.
Method 1: Cyanation of a Dibromo-Pyridine Precursor
This approach is a classical transition-metal-catalyzed cyanation, a robust and well-understood transformation in organic synthesis. The causality behind this method lies in the selective displacement of a bromine atom with a cyanide group, facilitated by a copper(I) catalyst.
Rationale: The starting material, 3,6-Dibromo-2-methylpyridine, possesses two bromine atoms at positions that exhibit different reactivity. The cyanation reaction is directed to the 6-position due to electronic and steric factors. N,N-Dimethylformamide (DMF) is selected as the solvent for its high boiling point and its ability to dissolve both the organic substrate and the inorganic cyanide salt, facilitating a homogenous reaction environment.
Caption: Synthetic workflow for the cyanation of 3,6-Dibromo-2-methylpyridine.
Experimental Protocol:
-
Step 1 (Reaction Setup): In a sealable reaction vessel, combine 3,6-Dibromo-2-methylpyridine (1.0 eq), copper(I) cyanide (1.0 eq), and N,N-Dimethylformamide.[2]
-
Step 2 (Reaction): Seal the vessel and heat the mixture to 110 °C with vigorous stirring for 4 hours.[2] The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.
-
Step 3 (Workup): After cooling, dilute the reaction mixture with ethyl acetate. This step is crucial for transitioning from a polar reaction solvent (DMF) to a less polar extraction solvent.
-
Step 4 (Purification): The diluted mixture is then subjected to a standard purification protocol, typically involving washing with water or brine, drying the organic layer, and concentration under reduced pressure, followed by chromatography to yield the final product.[2]
Method 2: Nucleophilic Aromatic Substitution (SNAr) of a Fluoro-Pyridine Precursor
An alternative strategy involves the displacement of a fluoride ion from a pyridine ring. Fluorine is an excellent leaving group in SNAr reactions, often providing cleaner reactions and simpler workups compared to other halogens.
Rationale: The reaction between 3-Bromo-6-fluoro-2-methylpyridine and sodium cyanide in DMSO is a classic SNAr. The highly polar aprotic solvent, DMSO, effectively solvates the sodium cation, liberating a "naked" and highly nucleophilic cyanide anion. The electron-withdrawing nature of the pyridine nitrogen and the bromo substituent activates the 6-position towards nucleophilic attack, facilitating the displacement of the fluoride.
Experimental Protocol:
-
Step 1 (Reaction Setup): Dissolve 3-Bromo-6-fluoro-2-methylpyridine (1.0 eq) and sodium cyanide (approx. 4.0 eq) in dimethyl sulfoxide (DMSO).
-
Step 2 (Reaction): Stir the reaction mixture at 100 °C for 2 hours.
-
Step 3 (Quenching & Extraction): After completion, pour the reaction mixture into water to quench the reaction and precipitate any inorganic salts. Extract the aqueous phase with ethyl acetate.
-
Step 4 (Isolation & Purification): Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by fast column chromatography (silica gel, petroleum ether/ethyl acetate) to afford the product.
Structural Verification and Characterization
Ensuring the identity and purity of the synthesized this compound is paramount. A multi-technique approach provides a self-validating system for characterization.
Caption: Workflow for the analytical characterization of the final compound.
Mass Spectrometry (MS): This technique confirms that the product has the correct molecular weight.
-
Expected Result: An electrospray ionization (ESI) mass spectrum should show a signal corresponding to the protonated molecule [M+H]⁺. Given the molecular weight of 197.03 g/mol , the expected m/z would be approximately 198.0. The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation. While a publicly available experimental spectrum is not readily accessible, a predicted spectrum based on established chemical shift principles for substituted pyridines would be as follows:
-
¹H NMR:
-
A singlet for the methyl protons (-CH₃), expected around δ 2.5-2.7 ppm.
-
Two doublets in the aromatic region (δ 7.5-8.5 ppm) for the two pyridine ring protons, showing coupling to each other.
-
-
¹³C NMR:
-
A signal for the methyl carbon (-CH₃) around δ 20-25 ppm.
-
A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.
-
Multiple signals in the aromatic region (δ 120-160 ppm) for the five carbons of the pyridine ring. The carbon bearing the bromine atom would be shifted upfield compared to the others.
-
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The true value of this compound for drug development professionals lies in its utility as a versatile scaffold. The bromine atom serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the strategic introduction of diverse molecular fragments. The nitrile and methyl groups can also be further functionalized.
A prime example of its application is in the synthesis of mTOR kinase inhibitors .[3] The mTOR/PI3K/Akt signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.
Case Study: Synthesis of an mTOR Kinase Inhibitor Core
In a documented synthetic route, this compound is coupled with an organostannane reagent in a Stille cross-coupling reaction.[3]
Rationale: The Stille coupling is chosen for its tolerance of a wide range of functional groups, making it ideal for late-stage diversification in a synthetic sequence. The palladium catalyst, in conjunction with a phosphine ligand, facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the organostannane and reductive elimination to form the new C-C bond. Triethylamine is used as a base to scavenge any acidic byproducts.
Caption: Application of this compound in a Stille coupling reaction.
This reaction demonstrates the compound's direct utility in building the complex molecular architectures required for potent and selective enzyme inhibitors. Further patents show its use in the synthesis of PARP1 inhibitors, highlighting its relevance in oncology research.[4] The ability to use this building block in robust, well-established coupling reactions makes it a highly valuable tool for rapidly generating libraries of new chemical entities for screening and lead optimization.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined molecular properties, accessible synthetic routes, and proven utility as a scaffold for high-value targets like kinase inhibitors underscore its importance in the drug discovery landscape. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and strategic implementation in the development of next-generation therapeutics.
References
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- FINLAY, H. et al. (2010). Mtor kinase inhibitors for oncology indications and diseases associated with the mtor/p13k/akt pathway.
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5-Bromo-6-methylpicolinonitrile chemical properties
An In-Depth Technical Guide to 5-Bromo-6-methylpicolinonitrile for Advanced Chemical Synthesis
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It details the core chemical properties, synthetic utility, and strategic applications of this compound, a versatile heterocyclic building block. The insights provided herein are grounded in established chemical principles and supported by literature to empower innovation in complex molecule synthesis.
This compound is a substituted pyridine derivative featuring three key functional groups that dictate its reactivity: a bromine atom, a nitrile group, and a methyl group attached to the pyridine core. This strategic arrangement makes it a valuable intermediate for introducing a 6-methylpyridine-2-carbonitrile moiety into larger, more complex molecules.
The bromine at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, the nitrile at the 2-position serves as a versatile handle for conversion into amines or carboxylic acids, and the methyl group at the 6-position can influence solubility and steric interactions.
Chemical Structure and Identifiers
The fundamental identity of this compound is established by its structure and standardized chemical identifiers.
Caption: Chemical structure and IUPAC name.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1173897-86-3 | PubChem[1] |
| Molecular Formula | C₇H₅BrN₂ | PubChem[1] |
| Molecular Weight | 197.03 g/mol | PubChem[1] |
| IUPAC Name | 5-bromo-6-methylpyridine-2-carbonitrile | PubChem[1] |
| SMILES | CC1=C(C=CC(=N1)C#N)Br | PubChem[1] |
| InChIKey | NFJCCSONEBUNGR-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
The physical properties of a compound are critical for planning experiments, including solvent selection, reaction temperature, and purification methods.
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Appearance | White to off-white solid | General observation for similar compounds. |
| Melting Point | Data not available | Not specified in provided sources.[2] |
| Boiling Point | Data not available | Not specified in provided sources.[2] |
| Solubility | Soluble in common organic solvents (e.g., DMF, Dioxane, Ethyl Acetate) | Inferred from typical reaction conditions. |
| Storage | Store in a cool, dark place under an inert atmosphere (e.g., Argon or Nitrogen). Keep container tightly closed and sealed in a dry environment. | Sunway Pharm Ltd[2], TCI AMERICA[3] |
Reactivity Profile and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its functional groups. The pyridine ring, being electron-deficient, influences the reactivity of its substituents. The bromine atom at an electron-poor position is an excellent electrophile for cross-coupling, while the nitrile group offers a pathway to other key functional groups.
Caption: Synthetic utility workflow of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position is the primary site for building molecular complexity. Its susceptibility to oxidative addition by a Palladium(0) catalyst is the entry point to a host of C-C and C-N bond-forming reactions. This is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of compound libraries. The quinoline scaffold, for instance, is a privileged structure in drug discovery, and bromo-substituted precursors are essential for its elaboration.[4]
Causality: The electron-withdrawing nature of the pyridine nitrogen and the nitrile group makes the C-Br bond more polarized and thus more reactive towards the electron-rich Pd(0) catalyst, facilitating the initial step of the catalytic cycle.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized procedure for coupling an arylboronic acid with this compound. Researchers must optimize conditions for specific substrates.
-
Objective: To synthesize 5-aryl-6-methylpicolinonitrile derivatives.
-
Principle: A palladium catalyst, in the presence of a base, facilitates the coupling of the aryl group from an organoboron species to the pyridine ring.[5]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at 85-100 °C for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Transformations of the Nitrile Group
The nitrile group is a highly versatile functional group that can be converted into other key moieties.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (6-methyl-5-bromopicolinic acid), a key intermediate for amide couplings or other transformations.
-
Reduction: The nitrile can be reduced to a primary amine ( (5-bromo-6-methylpyridin-2-yl)methanamine) using reducing agents like LiAlH₄ or catalytic hydrogenation. This introduces a basic center and a flexible linker.
These transformations highlight the compound's role as a bifunctional intermediate, where the bromine can be reacted first, followed by modification of the nitrile, or vice-versa, depending on the desired synthetic strategy.
Applications in Research and Development
While specific applications of this compound are often proprietary, its structural motifs are prevalent in several areas of research. Its value lies in providing a rigid, functionalized pyridine core.
-
Medicinal Chemistry: Pyridine-based structures are central to countless pharmaceuticals. This intermediate is ideal for synthesizing kinase inhibitors, GPCR modulators, and other biologically active molecules. The related compound, Methyl 5-bromo-6-methylpicolinate, serves as a key intermediate for diverse therapeutic agents. The nitrile group itself, or its derivatives (amines, amides), can act as crucial hydrogen bond donors or acceptors for target protein engagement.
-
Agrochemicals: Similar to pharmaceuticals, the agrochemical industry relies on nitrogen heterocycles to develop new herbicides, fungicides, and pesticides.[6]
-
Materials Science: The rigid and electronically tunable nature of the substituted pyridine ring makes it a candidate for incorporation into organic light-emitting diodes (OLEDs), functional polymers, and advanced coatings.[7]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. All operations should be conducted by trained personnel in a well-ventilated chemical fume hood.[8]
Table 3: GHS Hazard Classification
| Hazard Code | Statement | Class |
|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral [Warning] |
| H312 | Harmful in contact with skin | Acute toxicity, dermal [Warning] |
| H315 | Causes skin irritation | Skin corrosion/irritation [Warning] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation [Warning] |
| H332 | Harmful if inhaled | Acute toxicity, inhalation [Warning] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure [Warning] |
Source: PubChem[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166(EU) or NIOSH (US).[9]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[3]
-
Respiratory Protection: Use only in a well-ventilated area or chemical fume hood. If dust is generated, a full-face respirator may be necessary.[9]
First Aid Measures:
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[9]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3]
-
If Swallowed: Rinse mouth. Get medical help.[9]
Storage and Disposal:
-
Storage: Store locked up in a cool, dry, and well-ventilated place. Keep the container tightly closed.[2][9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
References
- Chemsrc. 5-bromo-3-methylpicolinonitrile | CAS#:156072-86-5. (2025-11-10). [Link]
- PubChem. 5-Bromo-6-methylpyridine-2-carbonitrile | C7H5BrN2 | CID 49818779. [Link]
- Ningbo Inno Pharmchem Co.,Ltd.
- Ningbo Inno Pharmchem Co.,Ltd.
- Ningbo Inno Pharmchem Co.,Ltd.
- The Royal Society of Chemistry. Supporting Online Material for "A general method for the synthesis of N-heteroaryl-N-hydroxylamines". [Link]
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). [Link]
- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 5-Bromo-6-methylpicolinonitrile: Focus on Melting Point Determination
This guide provides a comprehensive technical overview of 5-Bromo-6-methylpicolinonitrile, a key intermediate in contemporary drug discovery and development. The focus is on the critical physicochemical parameter of its melting point. For researchers, scientists, and drug development professionals, understanding the melting point is not merely about a physical constant; it is a fundamental indicator of purity, identity, and stability, which directly impacts downstream applications, from reaction kinetics to final dosage form performance.
While a definitive, experimentally published melting point for this compound is not consistently reported in publicly available literature, this guide will provide the authoritative, field-proven methodology for its determination. The causality behind experimental choices and the establishment of a self-validating system for this critical characterization are emphasized throughout.
Introduction to this compound and the Primacy of Physicochemical Characterization
This compound, with the chemical structure C₇H₅BrN₂, is a substituted pyridine derivative.[1] Its molecular architecture, featuring a bromo group, a methyl group, and a nitrile function on a pyridine ring, makes it a versatile building block in medicinal chemistry. These functional groups offer multiple reaction sites for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).
In the rigorous pathway of drug development, the thorough physicochemical characterization of any intermediate is a non-negotiable prerequisite.[2][3][4][5][6] Properties such as melting point, solubility, and stability are foundational to quality control and formulation development.[2][6] The melting point, in particular, is a rapid and reliable indicator of purity.[7][8][9] A pure crystalline solid will exhibit a sharp, well-defined melting point, whereas impurities will lead to a depression and broadening of the melting range.[7][9] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in pharmaceutical sciences.[7]
Synthesis and Purification: Prerequisite for Accurate Melting Point Analysis
A potential synthesis could involve the diazotization of 5-amino-6-methylpicolinonitrile, followed by a reaction with a copper(I) bromide salt.
Illustrative Synthesis Pathway
Caption: Illustrative synthesis pathway for this compound.
Purification Protocol
Post-synthesis, the crude product requires rigorous purification to remove unreacted starting materials, by-products, and solvents. The choice of purification method is critical.
| Method | Description | Rationale |
| Column Chromatography | The crude mixture is passed through a silica gel column, eluting with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). | This method is highly effective for separating compounds with different polarities, ensuring the removal of closely related impurities. |
| Recrystallization | The purified solid from chromatography is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the compound crystallizes, leaving impurities in the mother liquor. | Recrystallization is a powerful technique for obtaining highly pure crystalline solids, which is essential for a sharp melting point. |
The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to melting point determination.
Authoritative Protocol for Melting Point Determination
The following protocol is a standard operating procedure (SOP) for the accurate determination of the melting point of a crystalline solid like this compound, adhering to pharmacopeia standards.[10][11]
Experimental Workflow
Caption: Standard workflow for melting point determination.
Step-by-Step Methodology
-
Sample Preparation:
-
Capillary Tube Loading:
-
Use a thin-walled capillary tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the sealed end.[12][14]
-
The packed sample height should be between 2-3 mm for optimal results.[10][12][14]
-
-
Instrument Calibration:
-
Before measuring the sample, ensure the melting point apparatus is calibrated.
-
Use certified reference standards with known melting points that bracket the expected melting range of the sample (e.g., benzoic acid, 121-123 °C).[15]
-
Perform a calibration check to verify the accuracy of the instrument's thermometer.
-
-
Measurement Procedure:
-
Rapid Preliminary Measurement (Optional): If the approximate melting point is unknown, a rapid determination can be performed first by heating at a faster rate (e.g., 10-20 °C per minute).[13] This provides an estimated range.
-
Accurate Measurement:
-
Allow the apparatus to cool to at least 20 °C below the expected melting point.
-
Place the loaded capillary tube into the heating block of the apparatus.
-
Set the initial temperature to about 10-15 °C below the expected melting point.[16]
-
Heat at a moderate rate until the temperature is about 5 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[10] This slow heating rate is crucial for accuracy.
-
-
-
Observation and Data Recording:
-
Observe the sample closely through the magnifying lens.
-
T_onset: Record the temperature at which the first droplet of liquid appears within the solid matrix.
-
T_clear: Record the temperature at which the last solid crystal melts, and the entire sample is a clear liquid.
-
The melting point is reported as the range from T_onset to T_clear.
-
Data Interpretation and Significance
| Observation | Interpretation | Implication for Drug Development |
| Sharp Melting Range (0.5-1.5 °C) | High purity of the crystalline solid.[9] | The intermediate is of sufficient quality for subsequent synthetic steps. Predictable physical behavior. |
| Broad Melting Range (> 2 °C) | Presence of impurities.[7][13] | The compound requires further purification before use. Impurities can lead to side reactions and lower yields. |
| Melting Point Depression | The observed melting point is lower than the reference value for a pure compound, indicating impurities.[7] | Confirms the presence of impurities. The degree of depression can sometimes correlate with the level of impurity. |
| Decomposition Observed | The compound decomposes at or near its melting point. | This is a critical stability indicator. It may necessitate special handling and storage conditions and could influence the choice of formulation strategies. |
Conclusion
The melting point of this compound is a fundamental parameter that underpins its quality control and effective use in pharmaceutical research and development. While a specific value is not consistently documented, the rigorous, systematic approach detailed in this guide provides the necessary framework for its accurate and reliable determination. By adhering to these protocols for synthesis, purification, and measurement, researchers can ensure the integrity of this vital intermediate, thereby contributing to the overall success and reproducibility of the drug development pipeline. The melting point, far from being a simple physical constant, is a gateway to understanding the purity, stability, and suitability of a compound for its intended scientific purpose.
References
- Why Are Melting Points Used For Drug Purity Validation? - Chemistry For Everyone. YouTube. [Link]
- SOP for Melting Point Apparatus - Pharmaguideline. Pharmaguideline. [Link]
- Melting Point Apparatus - SOP - Pharma Beginners. Pharma Beginners. [Link]
- Melting Point Determination in Pharmaceutical Industry - NANOLAB. NANOLAB. [Link]
- Determination of Melting Points According to Pharmacopeia - thinkSRS.com. Stanford Research Systems. [Link]
- Objective: The following document describes the standard operating procedure for Melting point apparatus. BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. [Link]
- SOP For Melting Point Calibr
- An interesting relationship between drug absorption and melting point.
- Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM. Fluke. [Link]
- Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. PubMed Central. [Link]
- Melting point determin
- Physical and Chemical Characterization for APIs - Labinsights. Labinsights. [Link]
- Physical Characteriz
- Physicochemical Characterization - Creative Biolabs.
- Melting Point | MIT Digital Lab Techniques Manual. YouTube. [Link]
- Characterization of Physicochemical Properties - Pace Analytical. Pace Analytical. [Link]
- What is Melting Point? - Mettler Toledo. Mettler Toledo. [Link]
- 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- A kind of synthetic method of 5-bromo-2-picoline - Google Patents.
- Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. [Link]
- 5-Bromo-6-methylpyridine-2-carbonitrile | C7H5BrN2 - PubChem. PubChem. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-6-methylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction to 5-Bromo-6-methylpicolinonitrile
This compound, with the chemical formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol , is a substituted pyridine derivative.[1] Its structure, featuring a bromo group, a methyl group, and a nitrile function on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and functional materials. Accurate spectroscopic characterization is paramount for confirming its identity and purity.
Molecular Structure:
Caption: Chemical structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of protons.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit two distinct signals in the aromatic region and one signal in the aliphatic region.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | Doublet | 1H | H-3 |
| ~ 7.6 - 7.8 | Doublet | 1H | H-4 |
| ~ 2.6 - 2.8 | Singlet | 3H | -CH₃ |
Causality of Predictions:
-
Aromatic Protons (H-3 and H-4): The two protons on the pyridine ring are in different chemical environments. They are expected to appear as doublets due to coupling with each other. The exact chemical shifts are influenced by the electron-withdrawing effects of the nitrile and bromo groups and the electron-donating effect of the methyl group.
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet. Its chemical shift will be in the typical range for a methyl group attached to an aromatic ring.
Experimental Protocol for ¹H NMR Spectroscopy
A self-validating protocol for acquiring a ¹H NMR spectrum involves careful sample preparation and instrument setup.
Workflow for ¹H NMR Analysis:
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | C6-CH₃ |
| ~ 150 - 155 | C2-CN |
| ~ 140 - 145 | C4 |
| ~ 130 - 135 | C3 |
| ~ 120 - 125 | C5-Br |
| ~ 115 - 120 | -C≡N |
| ~ 20 - 25 | -CH₃ |
Causality of Predictions:
-
Aromatic and Nitrile Carbons: The chemical shifts of the carbons in the pyridine ring and the nitrile group are influenced by the electronegativity of the attached atoms and resonance effects within the aromatic system.[2]
-
Methyl Carbon: The methyl carbon is expected to have a chemical shift in the typical aliphatic range.
Experimental Protocol for ¹³C NMR Spectroscopy
The acquisition of a ¹³C NMR spectrum follows a similar protocol to ¹H NMR, but with some key differences due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Sample Preparation: A more concentrated sample (~20-50 mg in ~0.6 mL of deuterated solvent) is typically required.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency.
-
Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is usually necessary to obtain a good signal-to-noise ratio.
-
Data Processing: The processing steps are similar to those for ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Key IR Absorptions
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2980 - 2850 | Medium-Weak | Aliphatic C-H stretch (-CH₃) |
| ~ 2240 - 2220 | Strong | C≡N stretch (nitrile) |
| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C and C=N ring stretching |
| ~ 1450 - 1370 | Medium | C-H bending (-CH₃) |
| ~ 1100 - 1000 | Medium-Strong | C-Br stretch |
Causality of Predictions:
-
Nitrile Stretch: The C≡N triple bond has a very characteristic and strong absorption in a relatively clean region of the spectrum.
-
Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations for aromatic and aliphatic protons occur at slightly different frequencies.
-
Ring Vibrations: The pyridine ring will exhibit several characteristic stretching vibrations.
-
C-Br Stretch: The C-Br bond will have a characteristic stretching frequency in the fingerprint region.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Workflow for ATR-IR Analysis:
Caption: Standard workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum of this compound, the following key features are predicted:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 196 and 198 with an approximate 1:1 intensity ratio. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
Key Fragments:
-
[M - Br]⁺: Loss of the bromine atom would result in a fragment at m/z = 117.
-
[M - CH₃]⁺: Loss of the methyl group would lead to fragments at m/z = 181 and 183.
-
[M - HCN]⁺: Loss of hydrogen cyanide from the pyridine ring is a common fragmentation pathway for pyridine derivatives.
-
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.
-
Ionization: The sample is bombarded with high-energy electrons in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently approach the experimental characterization of this important synthetic intermediate. The provided protocols offer a framework for acquiring high-quality, reliable data.
References
- PubChem. 5-Bromo-6-methylpyridine-2-carbonitrile. [Link][1]
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link][2]
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5-Bromo-6-methylpicolinonitrile ¹H NMR spectrum
An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-6-methylpicolinonitrile
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. For professionals in drug discovery and development, the ability to rapidly and accurately interpret NMR spectra is critical for structural elucidation, purity assessment, and reaction monitoring. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a substituted pyridine derivative. We will deconstruct the expected spectrum based on first principles, outline a robust protocol for data acquisition and processing, and discuss the key spectral features. This document is intended to serve as a practical reference for researchers and scientists, blending theoretical understanding with field-proven experimental methodology.
Molecular Structure and Theoretical ¹H NMR Predictions
Understanding the ¹H NMR spectrum begins with a thorough analysis of the molecule's structure. This compound is a trisubstituted pyridine ring containing a nitrile group at position 2, a methyl group at position 6, and a bromine atom at position 5. This specific arrangement leaves two protons attached to the aromatic ring at positions 3 and 4.
Caption: Structure of this compound with key protons highlighted.
Electronic Effects and Chemical Shift Prediction
The chemical shift of each proton is dictated by its local electronic environment, which is heavily influenced by the substituents on the pyridine ring.
-
Pyridine Nitrogen: The nitrogen atom is highly electronegative, withdrawing electron density from the ring and significantly deshielding the adjacent α-protons (positions 2 and 6).[1] In this molecule, both α-positions are substituted.
-
Cyano Group (-CN): The nitrile group at C-2 is a strong electron-withdrawing group due to both induction and resonance, further deshielding nearby protons.[2] Its effect will be most pronounced on the adjacent H-3 proton.
-
Bromo Group (-Br): Bromine is an electronegative atom that withdraws electron density inductively. This effect will deshield adjacent protons, primarily H-4.
-
Methyl Group (-CH₃): The methyl group at C-6 is a weak electron-donating group, which slightly shields the ring. Its protons will appear in the typical alkyl-aromatic region.[3]
Based on these effects, we can predict the following:
-
Aromatic Protons (H-3 and H-4): These two protons are adjacent and will couple to each other, forming an AX spin system. They will appear as two distinct doublets in the downfield aromatic region of the spectrum.[1] H-3 is ortho to the strongly electron-withdrawing cyano group, while H-4 is ortho to the bromo group. We predict H-3 will be further downfield than H-4.
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and have no adjacent protons. Therefore, they will appear as a sharp singlet. This signal is expected in the range of δ 2.3–2.7 ppm, characteristic of a methyl group attached to an aromatic ring.[4][5]
Coupling Constants and Multiplicity
-
³J (ortho) Coupling: The coupling between the adjacent H-3 and H-4 protons is a through-bond interaction over three bonds. For pyridine systems, this ortho coupling constant (³JH3,H4) is typically in the range of 4–6 Hz.[1] This will split both the H-3 and H-4 signals into doublets.
-
Long-Range Coupling: While longer-range couplings (e.g., ⁴J meta or ⁵J para) exist in aromatic systems, they are often small (0-3 Hz) and may not be resolved, potentially leading to slight peak broadening rather than distinct splitting.[1][6] For this molecule, no significant long-range coupling is expected to be resolved for the primary analysis.
Predicted ¹H NMR Data Summary
The predicted parameters for the ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 7.9 – 8.2 | Doublet (d) | ~ 4 – 6 | 1H |
| H-4 | ~ 7.7 – 8.0 | Doublet (d) | ~ 4 – 6 | 1H |
| -CH₃ | ~ 2.6 – 2.8 | Singlet (s) | N/A | 3H |
Experimental Protocol for High-Resolution Data Acquisition
Acquiring a high-quality, interpretable spectrum requires meticulous attention to experimental detail. The following protocol is a self-validating system designed to ensure data integrity and reproducibility.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Sample Preparation
The quality of the final spectrum is fundamentally dependent on the quality of the sample.
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice due to its low viscosity and ability to dissolve a wide range of organic compounds. Its residual proton signal at δ 7.26 ppm serves as a convenient secondary reference. For compounds with poor solubility, DMSO-d₆ can be used, though its viscosity can lead to broader lines.[1]
-
Concentration: A concentration of 5-10 mg in 0.5-0.6 mL of solvent is typically sufficient for a high signal-to-noise ratio on a modern 400 MHz spectrometer.[7]
-
Internal Standard: Use a solvent containing tetramethylsilane (TMS) as the internal standard for chemical shift calibration (δ 0.00 ppm).[2]
Spectrometer Setup and Calibration
The goal of this phase is to create a perfectly homogeneous magnetic field across the sample volume.
-
Locking: The spectrometer's lock system uses the deuterium signal from the solvent to counteract magnetic field drift, ensuring stable resonance frequencies throughout the experiment.
-
Tuning and Matching: The NMR probe must be tuned to the specific ¹H frequency and its impedance matched to the spectrometer's electronics. This step is crucial for maximizing the efficiency of radiofrequency pulse transmission and signal detection, directly impacting sensitivity.
-
Shimming: This is the most critical step for achieving high resolution. The shimming process involves adjusting a series of small electromagnetic coils to cancel out inhomogeneities in the main magnetic field (B₀). A well-shimmed sample will exhibit sharp, symmetrical peaks with minimal linewidth, allowing for the resolution of fine features like small coupling constants.[7]
Data Acquisition Parameters
-
Pulse Program: A standard 30° pulse-acquire experiment (e.g., Bruker's zg30) is appropriate. A smaller flip angle allows for a shorter relaxation delay between scans without saturating the signals.
-
Relaxation Delay (D1): A delay of 5 seconds is recommended. This allows the nuclear spins to return to thermal equilibrium before the next pulse, ensuring that the resulting peak integrals are quantitatively accurate.
-
Number of Scans (NS): For a sample of this concentration, 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio. The signal increases with the number of scans, while the noise increases with the square root of the number of scans.
Data Processing and Interpretation
Raw NMR data is a Free Induction Decay (FID) signal, which must be mathematically processed to yield the familiar frequency-domain spectrum.
-
Fourier Transformation (FT): This mathematical operation converts the time-domain FID signal into the frequency-domain spectrum. An exponential multiplication (line broadening) of 1.0-2.0 Hz can be applied before FT to improve the signal-to-noise ratio, at a slight cost to resolution.
-
Phasing: After FT, the spectrum must be phase-corrected to ensure all peaks are in pure absorption mode (positive and symmetrical). This involves adjusting the zero-order and first-order phase constants.
-
Baseline Correction: A flat baseline is essential for accurate integration. Automated polynomial functions are effective at removing baseline distortions.
-
Calibration and Integration: The spectrum is calibrated by setting the TMS signal to δ 0.00 ppm. The relative number of protons for each signal is then determined by integrating the area under the peaks. The integral values should be normalized to the smallest integer ratio, which should correspond to the 1:1:3 proton ratio predicted earlier.
By following this comprehensive approach, from theoretical prediction to rigorous experimental execution and processing, a clean, high-resolution, and readily interpretable ¹H NMR spectrum of this compound can be reliably obtained, providing definitive structural confirmation.
References
- BenchChem. (2025).
- PubMed. (n.d.). Estimation of the total range of 1J(CC) couplings in heterocyclic compounds: pyridines and their N-oxides, the experimental and DFT studies.
- ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine.
- Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18.
- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. American Institute of Physics.
- ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 1H NMR spectrum.
- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
- ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Royal Society of Chemistry. (n.d.).
- ACS Publications. (1974). Long-range carbon-13-proton coupling constants. I. Cyanopyridines. Journal of the American Chemical Society.
- ACS Publications. (n.d.). Long-range proton spin-spin coupling. Chemical Reviews.
- BenchChem. (2025). Interpreting Complex NMR Spectra of Substituted Pyridines. BenchChem Technical Support Center.
- Oregon State University. (n.d.). 1H NMR Chemical Shift. Department of Chemistry.
- ResearchGate. (n.d.). (1H NMR Chemical Shift in ppm).
- Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
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An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Bromo-6-methylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-6-methylpicolinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of publicly available experimental data, this guide leverages established principles of NMR spectroscopy, empirical substituent effects, and computational prediction tools to present a detailed, predicted ¹³C NMR spectrum. This document serves as a valuable resource for the structural elucidation, characterization, and quality control of this compound and related substituted pyridines. We delve into the rationale behind the predicted chemical shifts, provide a detailed experimental protocol for acquiring the spectrum, and offer insights into the influence of the bromo, methyl, and cyano substituents on the electronic environment of the pyridine ring.
Introduction: The Significance of this compound and the Role of ¹³C NMR
This compound is a polysubstituted pyridine derivative of significant interest in the synthesis of complex organic molecules. The presence of three distinct functional groups—a bromine atom, a methyl group, and a nitrile group—on the pyridine scaffold provides multiple reaction sites for further chemical transformations. This makes it a versatile intermediate in the development of novel pharmaceuticals and functional materials.
Accurate structural characterization is paramount in ensuring the purity and identity of such critical building blocks. ¹³C NMR spectroscopy is an indispensable analytical technique for this purpose, as it provides direct insight into the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. Therefore, the analysis of the ¹³C NMR spectrum allows for the unambiguous confirmation of the molecular structure of this compound.
This guide will first present a predicted ¹³C NMR spectrum of this compound, followed by a detailed assignment of each carbon signal. The underlying principles of substituent effects on the pyridine ring will be discussed to rationalize these assignments. Subsequently, a standardized experimental protocol for the acquisition of the ¹³C NMR spectrum is provided, along with a logical workflow for data analysis.
Predicted ¹³C NMR Spectrum and Signal Assignment
Due to the lack of a publicly available experimental ¹³C NMR spectrum for this compound, a predicted spectrum was generated using a combination of empirical data from related substituted pyridines and online ¹³C NMR prediction tools.[1][2][3][4][5] The predicted chemical shifts are presented in Table 1.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 (C-CN) | ~133 | Attached to the electron-withdrawing cyano group and adjacent to the electronegative nitrogen atom. |
| C3 | ~139 | Influenced by the para-bromo and ortho-methyl substituents. |
| C4 | ~128 | Primarily influenced by the meta-bromo and meta-cyano substituents. |
| C5 (C-Br) | ~120 | Directly attached to the electronegative bromine atom, leading to a downfield shift. |
| C6 (C-CH₃) | ~160 | Adjacent to the nitrogen atom and bearing the methyl group, resulting in a significant downfield shift. |
| CN | ~117 | Characteristic chemical shift for a nitrile carbon. |
| CH₃ | ~24 | Typical chemical shift for a methyl group attached to an aromatic ring. |
Disclaimer: The chemical shifts presented are predicted values and may differ from experimental results. These predictions are based on established substituent effects and computational models.
Rationale for Chemical Shift Assignments
The assignment of the predicted ¹³C NMR signals is based on the well-established effects of substituents on the chemical shifts of the pyridine ring.[6] The chemical shifts of the parent pyridine molecule are C2/C6: 150 ppm, C3/C5: 124 ppm, and C4: 136 ppm.[7] The introduction of the bromo, methyl, and cyano groups induces significant changes in these values.
-
C2 (C-CN): The carbon bearing the cyano group is expected to be deshielded due to the electron-withdrawing nature of the nitrile and its proximity to the ring nitrogen.
-
C3: This carbon is in the ortho position to the methyl group and para to the bromine atom. The interplay of the electron-donating methyl group and the electron-withdrawing bromine atom influences its chemical shift.
-
C4: Located meta to both the bromo and cyano groups, its chemical shift is expected to be less affected than the other ring carbons.
-
C5 (C-Br): The carbon directly bonded to the bromine atom experiences a downfield shift due to the electronegativity of the halogen.
-
C6 (C-CH₃): This carbon is adjacent to the nitrogen atom and is substituted with a methyl group. The combined effect of these two factors leads to a significant downfield shift.
-
CN: The nitrile carbon typically resonates in the range of 115-125 ppm.
-
CH₃: The methyl carbon signal is expected in the aliphatic region, typically around 20-25 ppm for a methyl group on an aromatic ring.
The following diagram illustrates the logical relationship for predicting the chemical shifts based on substituent effects.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
Materials and Instrumentation
-
Sample: this compound (10-20 mg)
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
Sample Preparation
-
Accurately weigh 10-20 mg of this compound and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Add a small drop of TMS as an internal reference (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate it to ensure the sample is completely dissolved.
Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set up a standard proton-decoupled ¹³C NMR experiment. Typical acquisition parameters are as follows:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans (or more, depending on the sample concentration and desired signal-to-noise ratio).
-
Temperature: 298 K.
-
Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Perform a baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals (note: in standard ¹³C NMR, integrals are not always proportional to the number of carbons).
-
Pick the peaks and label their chemical shifts.
The following diagram illustrates the experimental workflow for acquiring the ¹³C NMR spectrum.
Conclusion
This in-depth technical guide has provided a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of this compound. By leveraging established principles of substituent effects and computational tools, we have proposed a set of chemical shifts and their corresponding assignments. This information is invaluable for researchers working with this compound, aiding in its identification, purity assessment, and further synthetic applications. The detailed experimental protocol provided herein offers a standardized method for obtaining high-quality ¹³C NMR data. As a key intermediate in various fields, a thorough understanding of the spectroscopic properties of this compound is crucial for advancing scientific research and development.
References
- CASPRE - 13C NMR Predictor. (n.d.).
- CASCADE - Colorado State University. (n.d.).
- 13C NMR predictor - virtual Chemistry 3D. (n.d.).
- Predict 13C carbon NMR spectra - NMRDB.org. (n.d.).
- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.).
- NMR chemical shift prediction of pyridines - Stenutz. (n.d.).
- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
- Cushley, R. J., Naugler, D., & Ortiz, C. (1975). Carbon-13 Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry, 53(22), 3419–3424.
- Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(1), 115–128.
- Sojka, S. A., Dinan, F. J., & Kolarczyk, R. (1978). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 43(13), 2541–2543.
- SpectraBase. (n.d.). Pyridine.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 200 MHz, Pyridine-d5, simulated) (NP0000035).
- Pugmire, R. J., & Grant, D. M. (1968). Carbon-13 Magnetic Resonance. IX. The Pyridines. Journal of the American Chemical Society, 90(25), 697–701.
- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
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A Technical Guide to the FT-IR Spectrum Analysis of 5-Bromo-6-methylpicolinonitrile
This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-bromo-6-methylpicolinonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation of the compound's spectral features, grounded in established spectroscopic principles and data from analogous structures. It further outlines a detailed experimental protocol for acquiring a high-quality FT-IR spectrum and provides a framework for its interpretation.
Introduction: The Molecular Landscape of this compound
This compound, with the molecular formula C₇H₅BrN₂, is a substituted pyridine derivative that serves as a valuable building block in organic and medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a nitrile group, presents a unique combination of functional groups that contribute to its reactivity and spectroscopic properties. Understanding the vibrational characteristics of this molecule through FT-IR spectroscopy is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions.
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, absorbing energy at those frequencies. The resulting spectrum is a unique molecular "fingerprint" that provides detailed information about the functional groups present and the overall molecular structure.[2]
This guide will first delve into a predictive analysis of the key vibrational modes expected in the FT-IR spectrum of this compound, based on the known frequencies of its constituent functional groups and data from structurally related compounds.
Predictive FT-IR Spectrum Analysis of this compound
The FT-IR spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrational modes of its specific functional groups: the nitrile group, the aromatic pyridine ring, the methyl group, and the carbon-bromine bond.
The Nitrile (C≡N) Stretching Region (2240-2220 cm⁻¹)
The most distinct and diagnostically significant peak in the spectrum is expected to be the stretching vibration of the nitrile group (-C≡N). For aromatic nitriles, where the nitrile group is conjugated with the ring system, this vibration typically gives rise to a sharp and intense absorption band in the 2240-2220 cm⁻¹ range.[2][3] The conjugation slightly lowers the frequency compared to saturated nitriles.[2][4] The high intensity of this peak is due to the large change in dipole moment during the stretching of the polar C≡N bond.[2] Its presence is a strong indicator for the successful incorporation of the nitrile functionality.
The Aromatic and Aliphatic C-H Stretching Region (3100-2850 cm⁻¹)
This region is characterized by the stretching vibrations of carbon-hydrogen bonds. A key distinction can be made between the C-H bonds of the aromatic pyridine ring and those of the aliphatic methyl group.
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): The stretching vibrations of the C-H bonds on the pyridine ring are expected to appear at frequencies above 3000 cm⁻¹.[5][6] These bands are typically of weak to medium intensity.
-
Aliphatic C-H Stretch (3000-2850 cm⁻¹): The methyl group (-CH₃) will exhibit symmetric and asymmetric stretching vibrations in this region.[7][8] These absorptions are characteristic of sp³-hybridized C-H bonds.
The Pyridine Ring and Methyl Group Bending Region (1650-1350 cm⁻¹)
This portion of the spectrum is often complex due to the overlapping of several vibrational modes.
-
Pyridine Ring Vibrations (1650-1400 cm⁻¹): The stretching and bending vibrations of the C=C and C=N bonds within the pyridine ring give rise to a series of bands in this region.[9][10] For substituted pyridines, characteristic bands are expected around 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹. The exact positions and intensities of these bands are sensitive to the nature and position of the substituents on the ring.[11]
-
Methyl Group Bending (1470-1350 cm⁻¹): The methyl group also contributes to this region with its characteristic asymmetric and symmetric bending (scissoring) vibrations.[7][8]
The Fingerprint Region and C-Br Stretch (< 1200 cm⁻¹)
The region below 1200 cm⁻¹ is known as the fingerprint region and contains a multitude of complex vibrations, including C-C single bond stretching, C-H in-plane and out-of-plane bending, and ring deformation modes. While challenging to interpret fully, this region is unique to the molecule.
-
C-Br Stretching Vibration (around 600-500 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected in the lower frequency region of the spectrum. For bromo-substituted aromatic compounds, this absorption is typically found in the range of 690-515 cm⁻¹.[12] In a study of 5-bromo-2-nitropyridine, the C-Br stretch was assigned to a band at 527 cm⁻¹. A similar position would be expected for this compound.
The following table summarizes the predicted key FT-IR absorption bands for this compound.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) | Weak to Medium |
| 3000-2850 | C-H Asymmetric and Symmetric Stretch | Methyl (-CH₃) | Medium |
| 2240-2220 | C≡N Stretch | Nitrile | Strong, Sharp |
| 1650-1400 | C=C and C=N Ring Stretching | Pyridine Ring | Medium to Strong |
| 1470-1350 | C-H Asymmetric and Symmetric Bending | Methyl (-CH₃) | Medium |
| ~900-675 | C-H Out-of-Plane Bending | Aromatic (Pyridine Ring) | Medium to Strong |
| ~600-500 | C-Br Stretch | Bromo-substituent | Medium to Strong |
Experimental Protocol: Acquiring the FT-IR Spectrum
To obtain a high-quality FT-IR spectrum of this compound, which is expected to be a solid at room temperature, the following step-by-step methodology using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a modern, rapid, and reliable method that requires minimal sample preparation.[3]
Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
I. Instrument Preparation
-
Ensure the FT-IR spectrometer is powered on and has completed its diagnostic checks.
-
Confirm that the ATR accessory, typically equipped with a diamond or zinc selenide crystal, is correctly installed in the sample compartment.
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or acetone) using a lint-free wipe to remove any residues from previous analyses.
II. Background Spectrum Acquisition
-
With the clean and empty ATR crystal, initiate the collection of a background spectrum. This scan measures the ambient atmosphere (water vapor and carbon dioxide) and the instrument's own spectral characteristics, which will be subtracted from the sample spectrum.
-
Ensure a sufficient number of scans (e.g., 16 or 32) are co-added to achieve a good signal-to-noise ratio.
III. Sample Analysis
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is critical for obtaining a high-quality spectrum.
-
Initiate the sample scan using the same instrument parameters (number of scans, resolution) as the background scan. The software will automatically ratio the sample interferogram against the background interferogram to produce the final absorbance or transmittance spectrum.
IV. Data Processing and Interpretation
-
The resulting spectrum should undergo a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Identify and label the wavenumbers of the significant absorption peaks.
-
Compare the experimental peak positions with the predicted values in the table above and with spectral databases of analogous compounds to confirm the identity and purity of the sample.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from sample preparation to final structural confirmation.
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromo-6-methylpicolinonitrile
This technical guide provides a comprehensive analysis of the theoretical mass spectrometry fragmentation pathways of 5-Bromo-6-methylpicolinonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with predictive analysis based on the compound's structural characteristics. While experimental data for this specific molecule is not publicly available, this guide offers a robust, mechanistically-grounded framework for identifying and interpreting its mass spectrum.
Introduction: The Significance of this compound in Modern Research
This compound, with the molecular formula C7H5BrN2 and a molecular weight of approximately 197.03 g/mol , is a substituted pyridine derivative.[1] Such halogenated and methylated nitrile compounds are significant scaffolds in medicinal chemistry and materials science. Understanding their fragmentation behavior under mass spectrometric analysis is paramount for reaction monitoring, purity assessment, and metabolite identification. This guide will explore the predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a detailed roadmap for researchers working with this and structurally related compounds.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation.[2][3] The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound.
The Molecular Ion (M+)
The initial event in EI-MS is the removal of an electron to form a radical cation, the molecular ion (M•+).[2][4] For this compound, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of bromine, which has two stable isotopes, 79Br (50.69% abundance) and 81Br (49.31% abundance), the molecular ion will appear as a characteristic doublet (M+ and M+2) of nearly equal intensity, separated by 2 m/z units.[5][6]
| Ion | Calculated m/z (for 79Br) | Calculated m/z (for 81Br) | Notes |
| [C7H579BrN2]•+ | 195.96 | - | Molecular Ion |
| [C7H581BrN2]•+ | - | 197.96 | M+2 Isotope Peak |
Key Fragmentation Pathways
The energetically unstable molecular ion will undergo a series of fragmentation reactions, driven by the stability of the resulting fragments.[2][7] The primary fragmentation pathways for this compound are predicted to be:
-
Loss of a Bromine Radical (•Br): This is a very common fragmentation pathway for bromo-aromatic compounds, leading to the formation of a stable cation.[5] The resulting fragment will be a methylpicolinonitrile cation.
-
Loss of a Methyl Radical (•CH3): Cleavage of the bond between the pyridine ring and the methyl group will result in the loss of a methyl radical. This is a common fragmentation for methylated aromatic compounds.
-
Loss of Hydrogen Cyanide (HCN): Pyridine and other nitrogen-containing heterocyclic compounds can undergo ring fragmentation, often involving the loss of neutral molecules like HCN.
-
Loss of a Cyano Radical (•CN): Direct cleavage of the cyano group is also a possibility, although typically less favored than the loss of a halogen or methyl group.
The following diagram illustrates the predicted EI fragmentation pathways:```dot digraph "EI_Fragmentation_5_Bromo_6_methylpicolinonitrile" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
M [label="[C7H5BrN2]•+\nm/z 196/198"]; F1 [label="[C7H5N2]+ \nm/z 117"]; F2 [label="[C6H2BrN]•+\nm/z 170/172"]; F3 [label="[C6H5BrN]•+\nm/z 172/174"]; F4 [label="[C7H4BrN]•+\nm/z 181/183"];
M -> F1 [label="- •Br"]; M -> F2 [label="- HCN"]; M -> F3 [label="- •CN"]; M -> F4 [label="- •CH3"]; }
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Summary of Predicted ESI-MS/MS Fragments
| Proposed Fragment Ion | Loss From [M+H]+ | Predicted m/z |
| [C7H5N2]+ | HBr | 117 |
| [C6H2N2]+ | CH4, Br | 116 |
| [C6H5N]+ | HCN, Br | 91 |
Experimental Protocols
To validate the theoretical fragmentation patterns outlined above, the following experimental protocols are recommended.
GC-MS for EI Analysis
Objective: To obtain the electron ionization mass spectrum of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
LC-MS for ESI Analysis
Objective: To obtain the electrospray ionization mass spectrum and tandem mass spectrum of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of the compound in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan MS: m/z 100-500.
-
Tandem MS (MS/MS): Isolate the [M+H]+ precursor ion (m/z 197/199) and apply varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
-
Conclusion
This guide provides a detailed theoretical framework for the mass spectrometric fragmentation of this compound. The predicted fragmentation pathways under both EI and ESI conditions are based on established chemical principles and the known behavior of related compound classes. The characteristic isotopic signature of bromine serves as a key diagnostic tool in the identification of this molecule and its fragments. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This comprehensive analysis will aid researchers in the confident identification and structural elucidation of this compound in a variety of research contexts.
References
- KnowBee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube.
- Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Wikipedia. (2023). Fragmentation (mass spectrometry).
- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49818779, 5-Bromo-6-methylpyridine-2-carbonitrile. PubChem.
- McEvoy, M. (2023). Fragmentation in Mass Spectrometry. YouTube.
- McMaster, C. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. University of Victoria.
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. whitman.edu [whitman.edu]
A Technical Guide to the Regioselective Synthesis of 5-Bromo-6-methylpicolinonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical guide on the synthesis of 5-bromo-6-methylpicolinonitrile, a valuable heterocyclic building block, from 2,5-dibromo-3-methylpyridine. The core of this transformation is a highly regioselective cyanation, a non-trivial challenge due to the presence of two distinct carbon-bromine bonds. This guide elucidates the strategic considerations, mechanistic underpinnings, and practical execution of the palladium-catalyzed cyanation reaction, which stands as the state-of-the-art method for this conversion. We will explore the critical roles of the catalyst system, cyanide source, and reaction conditions, providing a field-proven protocol and expert insights to ensure reproducible and high-yielding results.
Strategic Imperative: The Challenge of Regioselective Cyanation
The starting material, 2,5-dibromo-3-methylpyridine, presents two bromine substituents available for substitution. The synthetic objective is to selectively replace the bromine atom at the C2 position with a nitrile (-CN) group while preserving the C5 bromine. Achieving this regioselectivity is paramount and is governed by the distinct electronic environments of the two positions. The C2 position, being alpha to the ring nitrogen, is significantly more electron-deficient than the C5 position. This inherent electronic disparity makes the C2-Br bond more susceptible to oxidative addition to a low-valent transition metal center, such as Palladium(0), forming the basis of a selective cross-coupling strategy.
Traditional nucleophilic aromatic substitution methods or harsher, less selective cyanation techniques, such as the Rosenmund-von Braun reaction using stoichiometric copper(I) cyanide, often require high temperatures and can lead to mixtures of products, complicating purification and reducing overall yield.[1] In contrast, modern palladium-catalyzed cross-coupling reactions offer milder conditions and superior control, making them the definitive choice for this transformation.[2]
The Core Methodology: Palladium-Catalyzed Cyanation
The palladium-catalyzed cyanation of aryl halides is a cornerstone of modern organic synthesis, enabling the efficient formation of a carbon-carbon bond between an aromatic ring and a cyanide moiety.[3][4] The reaction proceeds through a well-established catalytic cycle, which provides multiple points of control to ensure efficiency and selectivity.
The Catalytic Cycle: A Mechanistic Overview
The reaction is initiated by a catalytically active Palladium(0) species, typically generated in situ from a more stable Palladium(II) precatalyst. The cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The Pd(0) complex undergoes oxidative addition into the more reactive C2-Br bond of 2,5-dibromo-3-methylpyridine. This is generally the rate-determining and selectivity-defining step. The higher reactivity of the C2 position ensures this step occurs preferentially over insertion into the C5-Br bond.
-
Transmetalation: The resulting Aryl-Pd(II)-Br complex exchanges its bromide ligand for a cyanide group from the cyanide source (e.g., Zn(CN)₂).
-
Reductive Elimination: The Aryl-Pd(II)-CN complex undergoes reductive elimination to release the final product, this compound, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
A significant challenge in palladium-catalyzed cyanations is the potential for the cyanide anion to strongly coordinate with and poison the palladium catalyst at various stages of the cycle.[2][3] This is a critical consideration in the selection of the cyanide source.
Deconstruction of the Protocol: Reagents and Conditions
The success of the synthesis hinges on the judicious selection of each component of the reaction mixture.
Cyanide Source: Mitigating Catalyst Poisoning
-
Zinc Cyanide (Zn(CN)₂): This is the most widely recommended cyanide source for this type of transformation.[2] Its low solubility in organic solvents ensures a slow, controlled release of cyanide ions into the reaction medium. This low equilibrium concentration is crucial to prevent the deactivation of the palladium catalyst.[2][5] Furthermore, Zn(CN)₂ is significantly less acutely toxic than alkali metal cyanides like KCN or NaCN.
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): An excellent alternative, potassium ferrocyanide is a stable, non-toxic solid that is easy to handle and is used in the food industry.[2][6] It serves as an effective cyanide source in palladium-catalyzed reactions, often requiring a phase-transfer catalyst in aqueous systems but performing well in polar aprotic solvents at elevated temperatures.[2][7]
Catalyst System: The Pd(0) Source and Ligand
The combination of a palladium precursor and a phosphine ligand is critical for catalytic activity and longevity.
-
Phosphine Ligand: Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center, promote the crucial oxidative addition step, and facilitate the final reductive elimination.[7] For challenging substrates, biaryl phosphine ligands are often superior.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective ligand for a broad range of cross-coupling reactions, including cyanations.[2][7] Its steric bulk and electron-donating properties create a highly active and stable catalytic species.
-
DPPF (1,1'-Bis(diphenylphosphino)ferrocene): A robust and versatile ligand, widely used in palladium catalysis. It has demonstrated efficacy in the cyanation of various aryl halides.[5]
-
Solvent and Temperature
A high-boiling point, polar aprotic solvent is required to ensure all reagents remain in solution and to provide the thermal energy needed for the reaction to proceed at a reasonable rate.
-
Solvents: Dimethylformamide (DMF) or Dimethylacetamide (DMAc) are standard choices.[1][6]
-
Temperature: Reaction temperatures typically range from 100 to 140 °C. The optimal temperature must be determined empirically but should be sufficient to drive the reaction to completion without causing significant degradation of the starting material or product.
Field-Validated Experimental Protocol
The following protocol represents a robust and reproducible method for the target synthesis.
Safety Note: This procedure involves highly toxic cyanide salts and should only be performed by trained personnel in a well-ventilated fume hood. All glassware and waste must be decontaminated with an oxidizing agent like bleach (sodium hypochlorite) solution.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask or oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromo-3-methylpyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6-0.7 eq), Pd₂(dba)₃ (0.02-0.05 eq), and XPhos (0.05-0.10 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed DMF or DMAc via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Heating: Immerse the flask in a preheated oil bath at 120-130 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the dark mixture into a separatory funnel containing water and ethyl acetate.
-
Caution: The aqueous layer will contain residual cyanide.
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
-
Decontamination: All aqueous waste and contaminated glassware should be treated with an excess of bleach solution for several hours before disposal.
Data Summary
| Component | Role | Molar Equivalents |
| 2,5-Dibromo-3-methylpyridine | Starting Material | 1.0 |
| Zinc Cyanide (Zn(CN)₂) | Cyanide Source | 0.6 - 0.7 |
| Pd₂(dba)₃ | Catalyst Precursor | 0.02 - 0.05 |
| XPhos | Ligand | 0.05 - 0.10 |
| DMF / DMAc | Solvent | ~0.1 M concentration |
| Conditions | ||
| Temperature | Reaction Temp. | 120 - 130 °C |
| Time | Reaction Duration | 8 - 16 hours |
| Atmosphere | Inert Gas | Nitrogen or Argon |
| Expected Yield | 70 - 85% |
Process Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
Conclusion and Expert Insights
The synthesis of this compound from 2,5-dibromo-3-methylpyridine is most effectively and selectively achieved through a palladium-catalyzed cyanation. The success of this protocol is a testament to the power of modern cross-coupling chemistry and relies on a synergistic interplay between the catalyst, ligand, and a carefully chosen cyanide source. The use of zinc cyanide is a key enabling factor, providing a controlled release of the cyanide nucleophile that prevents catalyst deactivation and leads to high yields.[2][5] This guide provides a comprehensive and actionable framework for researchers to confidently execute this important transformation, enabling the synthesis of a key intermediate for applications in drug discovery and materials science.
References
- Title: Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives Source: Chemistry – A European Journal URL:[Link]
- Title: Palladium-catalyzed cyanation of aryl (pseudo)
- Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides Source: National Institutes of Health (NIH) URL:[Link]
- Title: Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides Source: ResearchG
- Title: Mild Palladium-Catalyzed Cyanation of (Hetero)
- Title: Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides Source: ACS Public
- Title: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: RSC Advances URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
The Emerging Potential of 5-Bromo-6-methylpicolinonitrile in Modern Medicinal Chemistry: A Technical Guide
This in-depth technical guide explores the untapped potential of 5-Bromo-6-methylpicolinonitrile as a versatile scaffold in medicinal chemistry. We will delve into its chemical characteristics, reactivity, and potential applications in the design and synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising building block in their discovery programs.
Introduction: The Strategic Value of the Picolinonitrile Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold in drug design.[2] The incorporation of a nitrile group, creating the picolinonitrile scaffold, further enhances its utility. The nitrile moiety is a versatile functional group that can participate in key interactions with biological targets and serve as a synthetic handle for further molecular elaboration.[3] This guide focuses on a particularly intriguing derivative: this compound, a molecule poised for significant impact in contemporary drug discovery.
Physicochemical Properties and Reactivity Profile of this compound
This compound (CAS: 1173897-86-3) is a substituted pyridine derivative with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol .[4][5] Its structure features three key functional groups that dictate its reactivity and potential for chemical modification: a pyridine ring, a bromine atom, a methyl group, and a nitrile group.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [4] |
| Molecular Weight | 197.03 g/mol | [4][5] |
| CAS Number | 1173897-86-3 | [4][5] |
| Appearance | Off-white to light yellow powder | [6] |
| Purity | Typically ≥97% | [6] |
The strategic placement of the bromo, methyl, and cyano groups on the pyridine ring creates a unique chemical entity with multiple reactive sites, making it a highly versatile building block for organic synthesis. The electron-withdrawing nature of the nitrile and the pyridine nitrogen atom influences the reactivity of the ring, particularly towards nucleophilic substitution.[2]
Potential Applications in Medicinal Chemistry
The unique structural features of this compound open up a wide array of possibilities for its application in drug discovery. The following sections will explore some of the most promising avenues.
A Versatile Scaffold for Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] The picolinate scaffold, a close chemical relative of picolinonitrile, is a well-established privileged structure for the development of kinase inhibitors, known for its ability to interact with the ATP-binding pocket.[8] The structural features of this compound make it an excellent starting point for the synthesis of novel kinase inhibitors.
The bromine atom at the 5-position provides a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of various aryl or heteroaryl groups. These groups can be designed to occupy the hydrophobic regions of the kinase ATP-binding site, thereby enhancing potency and selectivity. The nitrile group can act as a hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.[7]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-6-methylpyridine-2-carbonitrile | C7H5BrN2 | CID 49818779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - CAS:1173897-86-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic deployment of 5-Bromo-6-methylpicolinonitrile in the Genesis of Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the synthetic versatility of 5-bromo-6-methylpicolinonitrile, a strategically substituted pyridine derivative, as a cornerstone for the construction of innovative heterocyclic systems. We will explore its reactivity, highlighting the synergistic interplay of its functional groups—the bromine atom, the nitrile moiety, and the methyl group—and provide a playbook of potential transformations into valuable, complex molecular architectures. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who are seeking to leverage this building block for the discovery and development of novel chemical entities.
Foundational Attributes of this compound
This compound, systematically named 5-bromo-6-methylpyridine-2-carbonitrile, is a crystalline solid at room temperature.[1] Its molecular structure presents a unique convergence of reactive sites, making it a highly valuable intermediate in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1173897-86-3 | [1] |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| IUPAC Name | 5-bromo-6-methylpyridine-2-carbonitrile | [1] |
The strategic positioning of the bromo, methyl, and cyano groups on the pyridine ring dictates its chemical behavior and synthetic potential. The electron-withdrawing nature of the nitrile and the pyridine nitrogen atom activates the C-Br bond towards nucleophilic substitution and metal-catalyzed cross-coupling reactions. The methyl group can influence the steric environment of the adjacent nitrogen and C-Br bond, and can also serve as a handle for further functionalization. The nitrile group itself is a versatile functional group that can be transformed into a variety of other functionalities.
Key Reactive Sites and Their Synthetic Implications
The true power of this compound as a building block lies in the distinct reactivity of its three key functional moieties. A judicious choice of reaction conditions allows for the selective manipulation of each site, paving the way for a multitude of synthetic pathways.
Caption: Key reactive sites of this compound.
The Versatile C-Br Bond: A Gateway to Carbon-Carbon and Carbon-Nitrogen Bond Formation
The bromine atom at the 5-position is the primary site for the introduction of molecular diversity. Its susceptibility to palladium-catalyzed cross-coupling reactions is a cornerstone of its utility.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and brominated pyridines are excellent substrates for this reaction. This opens up the possibility of synthesizing a vast array of 5-aryl or 5-heteroaryl-6-methylpicolinonitriles. These products can then be further elaborated through transformations of the nitrile group.
Illustrative Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
This protocol is a general guideline and may require optimization for specific substrates.
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. Applying this reaction to this compound allows for the introduction of a wide range of primary and secondary amines at the 5-position. The resulting 5-amino-6-methylpicolinonitrile derivatives are valuable intermediates for the synthesis of fused heterocyclic systems.
Illustrative Experimental Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To a dry, sealed tube under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base such as sodium tert-butoxide (1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite. The filtrate is then washed with water and brine, dried, and concentrated. The crude product can be purified by column chromatography.
The Nitrile Group: A Versatile Handle for Cyclization and Functional Group Interconversion
The nitrile group at the 2-position is not merely a spectator. Its unique reactivity can be harnessed to construct fused ring systems and to introduce other key functional groups.
The nitrile group, in concert with an adjacent nucleophile, is a powerful tool for the synthesis of fused heterocyclic systems. For instance, a 5-amino-6-methylpicolinonitrile, synthesized via Buchwald-Hartwig amination, could be a precursor to imidazo[1,2-a]pyridines.
Conceptual Workflow for Imidazopyridine Synthesis:
Caption: Conceptual pathway to fused imidazopyridines.
Similarly, reaction with hydrazine could potentially lead to the formation of pyrazolo[3,4-b]pyridine derivatives.
Illustrative Experimental Protocol for Cyclocondensation with Hydrazine:
-
Reaction Setup: A mixture of this compound (1.0 equiv.) and hydrazine hydrate (2.0 equiv.) in a suitable solvent like ethanol or n-butanol is prepared.
-
Reaction: The mixture is heated to reflux, and the reaction progress is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried.
The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to other important classes of pyridine derivatives.
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile will yield 5-bromo-6-methylpicolinic acid, a valuable intermediate in its own right.
-
Reduction: Catalytic hydrogenation or reduction with a reagent like lithium aluminum hydride can convert the nitrile to a 2-(aminomethyl)pyridine derivative.
Application in the Synthesis of Novel Heterocyclic Systems: Case Studies
While specific literature examples starting directly from this compound are emerging, the established reactivity of related compounds allows us to propose robust synthetic routes to novel heterocyclic scaffolds.
Synthesis of Substituted Imidazo[1,2-a]pyridines
As outlined conceptually above, a two-step sequence of Buchwald-Hartwig amination followed by an intramolecular cyclization is a plausible route to novel imidazo[1,2-a]pyridines. The substituents on the final product can be readily varied by changing the amine used in the first step.
Synthesis of Substituted Pyrazolo[3,4-b]pyridines
The reaction of this compound with hydrazine or substituted hydrazines is a promising route to pyrazolo[3,4-b]pyridines. The bromine atom at the 5-position of the starting material would be retained in the product, offering a handle for further diversification through cross-coupling reactions.
Proposed Synthetic Pathway to a Pyrazolo[3,4-b]pyridine Derivative:
Caption: Proposed synthesis of a pyrazolo[3,4-b]pyridine.
Conclusion and Future Outlook
This compound is a versatile and highly promising building block for the synthesis of novel heterocyclic compounds. Its strategically positioned functional groups allow for a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions and cyclizations. The ability to selectively manipulate the bromo and nitrile functionalities provides a powerful platform for the generation of diverse molecular scaffolds of interest to the pharmaceutical and materials science industries. As research continues to uncover the full synthetic potential of this molecule, it is poised to become an increasingly important tool in the arsenal of the synthetic chemist.
References
- PubChem. 5-Bromo-6-methylpyridine-2-carbonitrile. [Link].
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link].
- Ningbo Inno Pharmchem Co.,Ltd.
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Unlocking Novel Chemical Space: An In-Depth Technical Guide to the Reactivity of 5-Bromo-6-methylpicolinonitrile
For Immediate Release
A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the emergent applications of 5-Bromo-6-methylpicolinonitrile in synthetic chemistry.
This guide serves as a senior application scientist's perspective on the synthetic utility of this compound (CAS No. 1173897-86-3), a versatile heterocyclic building block. The strategic placement of a bromine atom, a nitrile group, and a methyl group on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor in the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science. This document provides a detailed exploration of its reactivity, focusing on key transformations and offering field-proven insights into experimental design and execution.
Introduction: The Strategic Value of this compound
This compound is a substituted pyridine derivative whose architectural features are primed for diverse chemical modifications. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the ring for certain transformations, while the bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions. The methyl group at the 6-position can influence the regioselectivity of reactions through steric and electronic effects.
This unique combination of functional groups makes this compound a key intermediate in the synthesis of a variety of high-value compounds, including kinase inhibitors for oncology applications.[1][2] This guide will delve into the core reactions that underscore its synthetic utility, providing both the "how" and the "why" behind the experimental protocols.
Synthesis of the Core Scaffold: this compound
A reliable supply of the starting material is paramount for any synthetic exploration. A common and effective method for the preparation of this compound involves the nucleophilic substitution of a fluorine atom in a precursor molecule.
Experimental Protocol: Synthesis from 3-Bromo-6-fluoro-2-methylpyridine
This procedure details the synthesis of this compound via a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
3-Bromo-6-fluoro-2-methylpyridine
-
Sodium Cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirring solution of 3-bromo-6-fluoro-2-methyl-pyridine (1.0 equiv.) in dimethyl sulfoxide, add sodium cyanide (4.0 equiv.) at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
After cooling to room temperature, quench the reaction with the addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography) to obtain this compound.[3]
Expertise & Experience: The use of a four-fold excess of sodium cyanide ensures the reaction goes to completion. DMSO is an excellent solvent for this type of nucleophilic aromatic substitution due to its polar aprotic nature, which solvates the cation (Na+) while leaving the cyanide anion highly reactive. Heating is necessary to overcome the activation energy for the substitution of the fluorine atom.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The carbon-bromine bond at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are the cornerstone of modern synthetic chemistry and are instrumental in the construction of complex molecular architectures.
Stille Coupling: Formation of Carbon-Carbon Bonds with Organostannanes
The Stille reaction provides a reliable method for the creation of C-C bonds. A notable application of this compound in a Stille coupling is found in the synthesis of mTOR kinase inhibitors.[2]
Reaction Scheme:
Caption: Generalized Stille coupling reaction.
Experimental Protocol: Example from Patent Literature
This protocol describes the coupling of this compound with an organostannane reagent.[2]
Materials:
-
This compound (1.0 equiv.)
-
9-(1,1-dimethyl-1-stannaethyl)-6,11,4a-trihydromorpholino[4,3-e]pyrazino[2,3-b]pyrazin-5-one (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.11 equiv.)
-
Tri-o-tolylphosphine (P(o-tol)₃) (0.22 equiv.)
-
Triethylamine (Et₃N) (3.0 equiv.)
-
Solvent (e.g., DMF)
Procedure:
-
Combine this compound, the organostannane reagent, tris(dibenzylideneacetone)dipalladium(0), tri-o-tolylphosphine, and triethylamine in a suitable reaction vessel.
-
Add the solvent and stir the mixture under an inert atmosphere.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired coupled product.[2]
Trustworthiness: The use of a well-defined palladium precatalyst and a phosphine ligand is crucial for the efficiency of the catalytic cycle. Triethylamine acts as a base to facilitate the reaction. The specific conditions, including temperature and reaction time, may require optimization depending on the specific substrates used.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Reaction
Anticipated Reaction Scheme:
Caption: Anticipated Suzuki-Miyaura coupling.
Proposed Experimental Protocol:
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv.)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Degas the solvent system and add it to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture and perform an aqueous workup.
-
Purify the crude product by column chromatography.
Authoritative Grounding: The choice of catalyst, ligand, base, and solvent is critical and often requires screening to optimize the yield for a specific substrate combination. For electron-deficient bromopyridines, ligands such as SPhos or XPhos in combination with a Pd(OAc)₂ precursor can be highly effective.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes, which are important intermediates in medicinal chemistry and materials science. Based on protocols for analogous bromopyridines, a reliable procedure for the Sonogashira coupling of this compound can be proposed.[4]
Anticipated Reaction Scheme:
Sources
Methodological & Application
Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 5-Bromo-6-methylpicolinonitrile
For: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are prevalent in many drug candidates, is particularly significant.[3][4] This application note provides a detailed protocol for the Suzuki coupling of 5-Bromo-6-methylpicolinonitrile, a versatile building block in medicinal chemistry. The presence of the pyridine nitrogen and the nitrile group presents unique challenges, including potential catalyst inhibition and competing side reactions.[5][6] This guide offers a comprehensive, field-proven approach to address these challenges, ensuring a high-yielding and reproducible reaction.
Understanding the Substrate: this compound
This compound is a substituted pyridine derivative containing a bromine atom at the 5-position, a methyl group at the 6-position, and a nitrile group at the 2-position.[7] The pyridine ring is a common motif in pharmaceuticals, and the nitrile group can serve as a handle for further chemical transformations.[3][8] However, the Lewis basicity of the pyridine nitrogen can lead to coordination with the palladium catalyst, potentially inhibiting its catalytic activity.[4][6] Careful selection of ligands and reaction conditions is therefore crucial to mitigate this effect.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][9][10] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][2][9] This is often the rate-determining step.[2]
-
Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid.[2][9][11][12]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.[1][2][9]
Visualization of the Catalytic Cycle
Caption: Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Arylboronic Acid | ≥95% | Commercially Available | |
| [Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0)) | ≥99% | Commercially Available | Other Pd sources and ligands can be screened.[13] |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Other bases like K₃PO₄ or Cs₂CO₃ can be used.[1] |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas with argon or nitrogen before use. |
| Water | Deionized | Laboratory Supply | Degas with argon or nitrogen before use. |
| Argon or Nitrogen | High Purity | For maintaining an inert atmosphere. | |
| Standard Glassware | Flame-dried before use. | ||
| Magnetic Stirrer/Hotplate | |||
| Condenser |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
-
Catalyst Addition:
-
Solvent Addition:
-
Add the degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to ensure all reagents are dissolved at the reaction temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Workflow Diagram
Caption: Figure 2. Experimental workflow for the Suzuki coupling.
Key Considerations and Troubleshooting
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[6] Using bulky, electron-rich ligands can often mitigate this issue.[12] Alternatively, using a stronger base or a different palladium precatalyst might be beneficial.[1][13]
-
Protodeboronation: This side reaction involves the cleavage of the C-B bond of the boronic acid.[6] It can be minimized by using anhydrous solvents, a suitable base (K₃PO₄ is often effective), and avoiding prolonged reaction times at high temperatures.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules can occur.[6] This is often promoted by the presence of oxygen, so maintaining a strictly inert atmosphere is crucial.
-
Poor Solubility: If the substrates or products have poor solubility, a different solvent system may be required. Toluene, DMF, or THF can be considered as alternatives to 1,4-dioxane.[10]
-
Reaction Rate: If the reaction is sluggish, increasing the temperature, catalyst loading, or changing the ligand may improve the rate. For less reactive aryl chlorides, more active catalyst systems are generally required.[11]
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of novel substituted picolinonitriles. By carefully selecting the catalyst, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired products can be achieved. The protocol provided in this application note serves as a robust starting point for researchers in drug discovery and development, enabling the efficient synthesis of a wide range of valuable compounds.
References
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
- Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]
- Suzuki reaction - Wikipedia. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. [Link]
- Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis - MDPI. [Link]
- The Suzuki Reaction - Andrew G Myers Research Group. [Link]
- (PDF)
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. [Link]
- | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. [Link]
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F. [Link]
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed. [Link]
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. [Link]
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. [Link]
- Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innov
- Exploring 3-Bromo-5-Methylpicolinonitrile: Properties and Applic
- Suzuki cross-coupling reaction - YouTube. [Link]
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic...
- 5-Bromo-6-methylpyridine-2-carbonitrile | C7H5BrN2 | CID 49818779 - PubChem. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Bromo-6-methylpyridine-2-carbonitrile | C7H5BrN2 | CID 49818779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 5-Bromo-6-methylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the Alkynylpicolinonitrile Scaffold
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This powerful transformation, catalyzed by palladium and copper complexes, is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1] These attributes have established it as an indispensable tool in the synthesis of complex molecules across a wide range of applications, including pharmaceuticals, natural products, and advanced organic materials.[2]
The picolinonitrile framework, a pyridine ring bearing a nitrile group, is a privileged scaffold in medicinal chemistry. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and the rigid aromatic structure provides a well-defined vector for substituent orientation. The nitrile group can serve as a versatile synthetic handle for further transformations or as a key pharmacophoric element. The introduction of an alkynyl moiety onto this scaffold via Sonogashira coupling offers a direct route to novel chemical entities with potential applications in drug discovery. These resulting alkynylpicolinonitriles are valuable intermediates, providing a gateway to a diverse range of more complex molecular architectures.
This guide provides a comprehensive overview, detailed experimental protocols, and expert insights for the successful Sonogashira coupling of various terminal alkynes with 5-Bromo-6-methylpicolinonitrile.
Mechanistic Rationale: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[2] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The catalytic cycle can be visualized as follows:
Figure 1: Catalytic cycles of the Sonogashira coupling reaction.
Causality Behind the Steps:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-limiting step, and its efficiency is influenced by the electron density of the aryl halide and the nature of the palladium ligands.[2]
-
Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium(II) center. This step regenerates the copper(I) catalyst.
-
Reductive Elimination: The final carbon-carbon bond is formed as the desired product, the 6-methyl-5-(alkynyl)picolinonitrile, is expelled from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.
-
-
Copper Cycle:
-
Deprotonation and Acetylide Formation: In the presence of a base, such as triethylamine, the terminal alkyne is deprotonated. The resulting acetylide anion then coordinates with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and is crucial for the transmetalation step.
-
Experimental Protocols
The following protocols are based on established procedures for the Sonogashira coupling of structurally similar bromo-cyanopyridines and can be adapted for this compound.[3] Optimization may be required for specific terminal alkynes.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Various | Ensure purity before use. |
| Terminal Alkyne | ≥98% | Various | Purify if necessary. |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 99% | Strem, Sigma-Aldrich | Store under an inert atmosphere. |
| Copper(I) Iodide (CuI) | 99.99% | Strem, Sigma-Aldrich | Use a freshly opened bottle or purify before use. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Sigma-Aldrich | Distill from CaH₂ and store over KOH. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled or from a solvent purification system. |
General Procedure for Sonogashira Coupling
This procedure is for a reaction scale of approximately 0.3 mmol.
Figure 2: General workflow for the Sonogashira coupling.
Step-by-Step Protocol:
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.1 equivalents, e.g., 68 mg, 0.337 mmol).
-
Add a degassed solvent mixture of anhydrous THF (4 mL) and anhydrous triethylamine (2 mL). Stir until the starting material is fully dissolved.
-
To this solution, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.15 equivalents, e.g., 53 mg, 0.046 mmol) and copper(I) iodide (CuI, 0.3 equivalents, e.g., 18 mg, 0.092 mmol).
-
Rationale: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and the oxidative homocoupling of the alkyne (Glaser coupling).
-
-
Degassing:
-
Subject the reaction mixture to a further degassing cycle by bubbling argon or nitrogen through the solution for 5 minutes.
-
Rationale: Thorough degassing is essential for catalyst stability and to minimize side reactions.
-
-
Addition of Alkyne:
-
Slowly add the terminal alkyne (1.0 equivalent, e.g., 0.307 mmol) dropwise to the reaction mixture at room temperature.
-
Rationale: Dropwise addition can help to control any initial exotherm and maintain a low concentration of the alkyne, which can further suppress homocoupling.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Optimized Reaction Conditions
The following table provides a starting point for optimizing the reaction conditions for various classes of terminal alkynes.
| Parameter | Aryl Alkynes | Aliphatic Alkynes | Silyl-protected Alkynes |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd(PPh₃)₄ (2-5 mol%) |
| Cu Co-catalyst | CuI (4-10 mol%) | CuI (10 mol%) | CuI (4-10 mol%) |
| Base | Et₃N or DIPEA | Et₃N or DIPA | Et₃N |
| Solvent | THF, DMF, or Toluene | THF or DMF | THF |
| Temperature | Room Temp. to 60 °C | Room Temp. to 80 °C | Room Temp. to 60 °C |
| Reaction Time | 4-24 hours | 12-48 hours | 4-24 hours |
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst (Pd or Cu).- Insufficiently degassed system.- Low reactivity of the aryl bromide. | - Use fresh, high-purity catalysts.- Ensure rigorous degassing of solvents and the reaction mixture.- Increase the reaction temperature in increments (e.g., to 60-80 °C).- Consider a more active ligand system (e.g., a Buchwald-type phosphine ligand).[4] |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | - Presence of oxygen.- High concentration of copper catalyst. | - Ensure a strictly inert atmosphere.- Use a copper-free Sonogashira protocol if homocoupling is persistent.- Add the alkyne slowly to the reaction mixture. |
| Decomposition of Catalyst (Formation of Palladium Black) | - Impurities in reagents or solvents.- High reaction temperature. | - Use purified reagents and anhydrous solvents.- Consider a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.- Avoid excessive heating. |
| Dehalogenation of Starting Material | - Presence of a reducing agent.- Certain bases or additives. | - Use a milder base.- Ensure the absence of any potential reducing agents. |
Characterization of Products
The successful synthesis of 6-methyl-5-(alkynyl)picolinonitriles can be confirmed by standard spectroscopic techniques:
-
¹H NMR: Expect to see the disappearance of the proton signal corresponding to the position of the bromine atom on the starting material and the appearance of new signals corresponding to the alkynyl protons and any new substituents. The methyl and pyridine ring protons should also be present with characteristic shifts.
-
¹³C NMR: The appearance of two new quaternary carbon signals in the alkyne region (typically 80-100 ppm) is a key indicator of product formation.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: A characteristic C≡C stretching vibration should be observable in the region of 2100-2260 cm⁻¹. The C≡N stretch of the nitrile will also be present (around 2220-2240 cm⁻¹).
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly effective and versatile method for the synthesis of novel alkynylpicolinonitrile derivatives. These compounds are valuable building blocks for the development of new therapeutic agents and functional materials. By understanding the reaction mechanism, carefully controlling the reaction conditions, and being prepared to troubleshoot common issues, researchers can successfully employ this powerful transformation to advance their scientific endeavors.
References
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]
- Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Wikipedia. (2023). Sonogashira coupling. [Link][2]
- NROChemistry. Sonogashira Coupling. [Link][6]
- Razafindrainibe, F., et al. (2021). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link][4]
- MDPI. (2020). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [Link]
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link][7]
- R Discovery. (2025). Sonogashira Coupling Research Articles. [Link]
- YouTube. (2025).
- Wikipedia. (2023).
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link][10]
- YouTube. (2021).
- Andrew G Myers Research Group. The Suzuki Reaction. [Link][11]
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link][12]
- ResearchGate. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][13]
- ResearchGate. (2018). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... [Link][14]
- NIH. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link][15]
- ResearchGate. (2021). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link][16]
- Chemical Communications (RSC Publishing). (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link][17]
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-6-methylpicolinonitrile with Primary Amines
Introduction: The Strategic Importance of Aminopyridines and the Buchwald-Hartwig Amination
The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, as well as a bioisostere for other functional groups. The efficient synthesis of substituted aminopyridines is therefore a critical endeavor in drug discovery and development. The Buchwald-Hartwig amination has emerged as a transformative tool for the construction of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution.[1][2] This application note provides a detailed guide to the Buchwald-Hartwig amination of 5-bromo-6-methylpicolinonitrile with primary amines, a challenging yet valuable transformation for the synthesis of novel aminopyridine-based compounds.
Substrate-Specific Challenges and Strategic Considerations
The successful amination of this compound is contingent on navigating the unique electronic and steric challenges posed by the substrate. A thoughtful selection of the catalyst system is paramount to achieving high yields and avoiding common side reactions.
-
Electronic Effects of the Nitrile Group: The strongly electron-withdrawing nature of the cyano group at the 5-position significantly activates the C-Br bond towards oxidative addition to the palladium(0) center, the first committed step in the catalytic cycle.[1] However, the nitrile functionality can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[3] The choice of a sufficiently electron-rich and sterically bulky ligand is crucial to mitigate this effect and promote the desired C-N bond formation.
-
Steric Hindrance from the Methyl Group: The presence of the methyl group at the 6-position, ortho to the bromine, introduces steric hindrance around the reaction center. This can impede the approach of both the palladium catalyst and the incoming primary amine. To overcome this steric barrier, the use of bulky phosphine ligands is highly recommended, as they can create a more open coordination sphere around the palladium atom, facilitating both oxidative addition and reductive elimination.[1]
Optimizing Key Reaction Parameters: A Mechanistic Approach
A successful Buchwald-Hartwig amination of this compound hinges on the judicious selection of four key components: the palladium precursor, the phosphine ligand, the base, and the solvent.
Palladium Precursor: The Catalyst's Heart
The choice of the palladium precursor is typically between a Pd(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or a Pd(II) salt, like palladium(II) acetate (Pd(OAc)₂). While Pd(0) precursors can directly enter the catalytic cycle, Pd(II) sources require in-situ reduction to the active Pd(0) species, which can often be achieved by the amine or phosphine ligand itself.[4] For consistency and reproducibility, Pd₂(dba)₃ is often a preferred starting point.
Phosphine Ligand: The Key to Success
The ligand is arguably the most critical component of the catalyst system for this transformation. The ideal ligand should be both bulky and electron-rich to address the steric and electronic challenges of the substrate.
-
Bulky, Electron-Rich Dialkylbiaryl Phosphines: Ligands from the Buchwald group, such as XPhos , SPhos , and BrettPhos , are excellent candidates.[5] Their steric bulk helps to create a coordinatively unsaturated palladium center, promoting the otherwise challenging reductive elimination step, while their electron-rich nature enhances the rate of oxidative addition. BrettPhos is particularly well-suited for the coupling of primary amines.[4]
-
Bidentate Phosphine Ligands: While often highly effective, some bidentate ligands like BINAP have been successfully employed for the amination of substituted bromopyridines.[6] However, for a substrate with the specific challenges of this compound, the more specialized monodentate biarylphosphine ligands are generally recommended as a first-line approach.
Base: The Proton Shuttle
The base plays a crucial role in the deprotonation of the primary amine coordinated to the palladium center, forming the key palladium-amido intermediate. The choice of base can significantly impact the reaction rate and the tolerance of other functional groups.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a commonly used and highly effective base for Buchwald-Hartwig aminations.[7] Its high basicity facilitates the deprotonation of a wide range of primary amines.
-
Weaker Inorganic Bases: For substrates with base-sensitive functional groups, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be advantageous.[4] However, these weaker bases may require higher reaction temperatures or longer reaction times to achieve complete conversion.
Solvent: The Reaction Medium
The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature.
-
Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are the most commonly employed solvents for Buchwald-Hartwig aminations.[4] They offer good solubility for the reactants and catalyst components and have sufficiently high boiling points to allow for elevated reaction temperatures. Anhydrous tetrahydrofuran (THF) can also be a suitable choice.
Visualizing the Process: Catalytic Cycle and Workflow
To better understand the transformation, the following diagrams illustrate the catalytic cycle and the experimental workflow.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the reaction.
Detailed Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic primary amine. Note: This protocol is a general guideline and may require optimization for each specific primary amine.[2]
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (1.4-2.0 equiv)
-
Anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, including an oven-dried Schlenk flask or sealed tube with a magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound, the primary amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-6-methylpicolinonitrile derivative.
Data Presentation: Recommended Starting Conditions
The following table provides recommended starting conditions for the amination of this compound with various primary amines. These conditions are based on established protocols for similar substrates and serve as a strong starting point for optimization.
| Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.5) | Toluene | 100 |
| Benzylamine | Pd₂(dba)₃ (2.0) | SPhos (4.0) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 |
| Aniline | Pd₂(dba)₃ (2.0) | BrettPhos (4.0) | Cs₂CO₃ (2.0) | Toluene | 110 |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh, high-purity reagents. |
| Insufficiently active catalyst system | Screen different ligands (e.g., SPhos, BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). | |
| Formation of Side Products | Hydrodehalogenation of starting material | Use a less sterically hindered ligand or a milder base. |
| Biaryl formation | Lower the reaction temperature and ensure accurate stoichiometry. | |
| Difficulty in Purification | Residual palladium | Filter the crude product through a pad of Celite® or use a palladium scavenger. |
References
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Z. Wang, J. J. Li, L. H. Mitchell. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]
- Buchwald–Hartwig amin
- Saeed K. Kashani, Jacob E. Jessiman, Stephen G. Newman. (2020).
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Vol
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. [Link]
- Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. Request PDF. [Link]
- An unprecedented palladium-arsenic catalytic cycle for nitriles hydr
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | An unprecedented palladium-arsenic catalytic cycle for nitriles hydration [frontiersin.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 5-Bromo-6-methylpicolinonitrile
Introduction: Strategic Functionalization of a Privileged Heterocycle
In the landscape of modern drug discovery and materials science, substituted pyridines represent a cornerstone of molecular design. Among these, 5-Bromo-6-methylpicolinonitrile is a particularly valuable building block, featuring a unique constellation of reactive handles and functional groups. The bromine atom at the 5-position serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The nitrile and methyl groups, along with the pyridine nitrogen, modulate the electronic properties of the ring and offer further points for synthetic elaboration or molecular recognition.
The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, stands as a powerful and versatile tool for the formation of carbon-carbon bonds, specifically through the palladium-catalyzed coupling of an unsaturated halide with an alkene. This reaction is of paramount importance as it allows for the substitution of vinylic hydrogens with aryl or vinyl groups, providing access to a vast array of complex molecules. For a substrate like this compound, the Heck reaction opens a direct route to 5-alkenyl-6-methylpicolinonitriles, which are precursors to a variety of pharmacologically relevant scaffolds.
This document provides a comprehensive guide to the Heck reaction conditions for this compound, addressing the specific challenges posed by this substrate and offering detailed protocols for its successful implementation. The insights and procedures outlined herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Navigating the Synthetic Landscape: Key Considerations for the Heck Reaction of this compound
The successful execution of a Heck reaction on this compound requires a nuanced understanding of the substrate's unique electronic and steric characteristics. Several factors can influence the reaction's efficiency and outcome:
-
Electronic Effects: The pyridine ring is inherently electron-deficient, and this effect is further amplified by the presence of the electron-withdrawing nitrile group at the 2-position. While electron-deficient aryl halides are generally good substrates for the oxidative addition step in the Heck catalytic cycle, the overall electronic nature of the molecule can influence catalyst activity and stability.
-
Coordinating Groups: Both the pyridine nitrogen and the nitrile group can potentially coordinate to the palladium catalyst. This coordination can be a double-edged sword. On one hand, it can facilitate the initial oxidative addition step. On the other hand, strong coordination can lead to catalyst inhibition or "poisoning," where the catalyst is sequestered in an inactive state, thereby hindering the catalytic cycle.
-
Steric Hindrance: The methyl group at the 6-position, ortho to the bromine atom, introduces steric bulk around the reaction center. This steric hindrance can impede the approach of the bulky palladium catalyst for the oxidative addition step, potentially requiring more forcing reaction conditions or specialized catalyst systems with less sterically demanding ligands.
-
Choice of Alkene: The nature of the alkene coupling partner is crucial. Electron-deficient alkenes, such as acrylates and acrylonitriles, are generally more reactive in the Heck reaction due to favorable electronics for the migratory insertion step. Electron-rich alkenes may require modified conditions to achieve good yields and regioselectivity.
The Heck Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Mizoroki-Heck reaction involves a palladium(0)/palladium(II) catalytic cycle. Understanding this cycle is fundamental to troubleshooting and optimizing the reaction conditions.
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
Optimized Reaction Parameters for this compound
Based on established principles and literature precedents for similar heteroaromatic systems, the following parameters are recommended for the Heck reaction of this compound.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂) or Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) | Pd(OAc)₂ is a common, air-stable, and effective precatalyst that is reduced in situ to the active Pd(0) species. PdCl₂(PPh₃)₂ is also a reliable choice, particularly when phosphine ligands are desired. |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) | Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the oxidative addition step. The sterically bulky P(o-tol)₃ can often improve reaction rates and yields with hindered substrates. |
| Base | Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) | An organic base like Et₃N is commonly used and effective. An inorganic base like K₂CO₃ can also be employed, sometimes offering advantages in terms of workup and cost. The base is essential for regenerating the Pd(0) catalyst in the final step of the cycle. |
| Solvent | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), or Toluene | High-boiling polar aprotic solvents like DMF and DMA are excellent choices as they can dissolve the reactants and catalyst system and allow for higher reaction temperatures. Toluene can also be effective, particularly for less polar alkenes. |
| Temperature | 80-120 °C | The reaction temperature needs to be high enough to overcome the activation energy for the oxidative addition of the sterically hindered and electronically modified substrate. The optimal temperature should be determined empirically. |
| Alkene | n-Butyl acrylate or Styrene (as model systems) | Electron-deficient alkenes like acrylates are generally excellent coupling partners. Styrene and its derivatives are also commonly used and effective. |
Detailed Experimental Protocol: Heck Coupling of this compound with n-Butyl Acrylate
This protocol provides a detailed, step-by-step methodology for a representative Heck reaction.
Figure 2: General experimental workflow for the Heck reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the tube with a septum and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Through the septum, add anhydrous DMF, followed by triethylamine and n-butyl acrylate via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(alkenyl)-6-methylpicolinonitrile.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium precatalyst and ligand. Consider using a different palladium source or ligand. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Catalyst poisoning | Ensure the solvent and reagents are anhydrous and the reaction is performed under a strict inert atmosphere. The pyridine nitrogen or nitrile may be inhibiting the catalyst; consider using a ligand that is less prone to displacement. | |
| Formation of homocoupled byproducts | Inefficient alkene insertion | Increase the concentration of the alkene. Ensure the reaction temperature is optimal for the migratory insertion step. |
| Dehalogenation of starting material | Presence of water or other protic sources | Use anhydrous solvents and reagents. Ensure the inert atmosphere is maintained throughout the reaction. |
| Low yield after purification | Product loss during workup | Ensure complete extraction of the product. Use care during the concentration and purification steps. |
Conclusion
The Mizoroki-Heck reaction is a formidable tool for the C-C bond formation, and its application to this compound provides a gateway to a rich chemical space of novel heterocyclic compounds. By carefully considering the electronic and steric properties of the substrate and judiciously selecting the catalyst, ligand, base, and solvent, researchers can successfully implement this transformation. The protocols and insights provided in this guide are intended to serve as a robust starting point for the synthesis of 5-alkenyl-6-methylpicolinonitriles, empowering further advancements in medicinal chemistry and materials science.
References
- Theoretical Analysis of the Mechanism of Palladium(II) Acetate-Catalyzed Oxidative Heck Coupling of Electron-Deficient Arenes with Alkenes: Effects of the Pyridine-Type Ancillary Ligand and Origins of the meta-Regioselectivity. Journal of the American Chemical Society. [Link]
- Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. [Link]
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A.
- Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles.
- Heck Reaction. Organic Chemistry Portal. [Link]
- Heck reaction. Wikipedia. [Link]
- Heck reaction. YouTube. [Link]
- Mechanisms of the Mizoroki–Heck Reaction. SciSpace. [Link]
- Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
- Heck Reaction—St
Application Notes and Protocols: Palladium-Catalyzed Cyanation of 5-Bromo-6-methylpicolinonitrile
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyridine Nitriles
The transformation of 5-Bromo-6-methylpicolinonitrile to 5-cyano-6-methylpicolinonitrile represents a critical C-C bond-forming reaction, yielding a highly valuable building block in contemporary medicinal chemistry and materials science. Aryl nitriles are integral moieties in numerous pharmaceuticals, including the antineoplastic agent Letrozole and the antidepressant Citalopram. The pyridine nitrile scaffold, in particular, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a privileged structure in drug design.
Traditionally, the synthesis of aryl nitriles relied on methods like the Sandmeyer and Rosenmund-von Braun reactions. However, these approaches often necessitate harsh conditions and the use of superstoichiometric amounts of toxic copper(I) cyanide. The advent of palladium-catalyzed cross-coupling reactions has provided a milder, more functional-group-tolerant, and highly efficient alternative.[1]
This document provides a comprehensive guide to the palladium-catalyzed cyanation of this compound. It delves into the underlying catalytic cycle, offers a detailed and optimized experimental protocol, and provides insights into troubleshooting common challenges. The methodologies described herein are designed to be robust and reproducible, empowering researchers to confidently synthesize this key intermediate.
The Catalytic Cycle: A Mechanistic Deep Dive
The palladium-catalyzed cyanation of aryl halides is a well-established transformation that proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.[1][2][3] Understanding the discrete steps of this cycle is paramount for reaction optimization and troubleshooting. The generally accepted mechanism consists of three primary stages: oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.[1][2]
Key Mechanistic Steps:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Pd(0) complex.[4][5][6][7] This step involves the cleavage of the C-Br bond and the formation of a new square planar Pd(II) intermediate. The reactivity for oxidative addition generally follows the trend I > Br > Cl > F.[6] The choice of phosphine ligand is crucial at this stage, as it influences the electron density at the palladium center and can affect the rate of this often rate-determining step.[4][8]
-
Transmetalation/Cyanide Exchange: Following oxidative addition, the bromide ligand on the Pd(II) complex is exchanged for a cyanide group. When using zinc cyanide (Zn(CN)₂), this step is formally a transmetalation, where the cyanide group is transferred from zinc to the palladium center.[9][10][11] The use of zinc cyanide is advantageous due to its lower toxicity compared to alkali metal cyanides and its ability to mitigate catalyst poisoning by controlling the concentration of free cyanide in the solution.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the desired product, 5-cyano-6-methylpicolinonitrile, from the Pd(II) complex.[12][13][14] This step reforms the C-CN bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The rate of reductive elimination can be influenced by the steric and electronic properties of the phosphine ligand and the aryl group.[12][14] For electron-deficient aryl groups, reductive elimination can be slower.
Visualization of the Catalytic Cycle
Caption: Catalytic cycle for palladium-catalyzed cyanation.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for the cyanation of this compound on a laboratory scale. Adherence to safety precautions, particularly when handling cyanide-containing reagents, is critical.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Starting material. |
| Zinc Cyanide (Zn(CN)₂) | 98% | Commercially Available | Highly Toxic . Handle with extreme care.[15][16][17][18] |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Commercially Available | Palladium precursor. |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 98% | Commercially Available | Ligand. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Reaction solvent. |
| Argon (Ar) | High Purity | - | For inert atmosphere. |
| Ethyl Acetate | ACS Grade | - | For workup and chromatography. |
| Hexanes | ACS Grade | - | For workup and chromatography. |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | - | - | For workup. |
| Brine | - | - | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
Safety Precautions
-
Cyanide Handling: Zinc cyanide is highly toxic if inhaled, ingested, or absorbed through the skin.[15][16][17][18] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[15][16][17][18] Crucially, avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas. [15][17] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, can be sensitive to air. The reaction should be set up and run under an inert atmosphere of argon or nitrogen.
-
Solvent Handling: DMF is a combustible liquid and a potential reproductive hazard. Handle in a fume hood and avoid inhalation or skin contact.
Reaction Setup and Procedure
Caption: Step-by-step experimental workflow.
-
Glassware Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add this compound (1.0 eq).
-
Reagent Addition: In the fume hood, carefully add zinc cyanide (0.6 eq). Follow this with the addition of tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).
-
Inert Atmosphere: Seal the flask and purge with argon for 10-15 minutes to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Immerse the flask in a preheated oil bath at 120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution. Caution: This step should be performed in the fume hood to neutralize any residual cyanide.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-cyano-6-methylpicolinonitrile.
Optimization and Rationale: The "Why" Behind the "How"
The success of a palladium-catalyzed cyanation is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended | Rationale |
| Palladium Source | Pd₂(dba)₃ | A stable Pd(0) source that is readily activated in situ. It is often preferred over Pd(OAc)₂ which requires reduction to the active Pd(0) state. |
| Ligand | dppf | A robust and versatile electron-rich bisphosphine ligand. Bidentate ligands like dppf can prevent the formation of inactive palladium dimers and often lead to higher reaction rates and yields compared to monodentate ligands for certain substrates. |
| Cyanide Source | Zn(CN)₂ | Offers a balance of reactivity and safety. Its low solubility in organic solvents helps to maintain a low concentration of free cyanide, which can otherwise poison the palladium catalyst. It is significantly less acutely toxic than NaCN or KCN. |
| Solvent | Anhydrous DMF or DMAc | High-boiling polar aprotic solvents that are effective at dissolving the reactants and facilitating the reaction at elevated temperatures. The use of anhydrous solvent is crucial to prevent catalyst deactivation. |
| Temperature | 120 °C | Sufficient thermal energy is typically required to drive the reaction, particularly the oxidative addition and reductive elimination steps, to completion in a reasonable timeframe, especially for less reactive aryl bromides. |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure truly anhydrous conditions and a properly established inert atmosphere. Verify the quality of the palladium precursor and ligand.
-
-
Formation of Byproducts:
-
Cause: Side reactions such as hydrodehalogenation (replacement of Br with H).
-
Solution: Ensure the solvent is anhydrous. Water can be a proton source for this side reaction.
-
-
Irreproducible Results:
-
Cause: Catalyst poisoning by excess cyanide.
-
Solution: Ensure the stoichiometry of Zn(CN)₂ is correct. Inconsistent results are a known issue in cyanation chemistry, often linked to catalyst deactivation.
-
Conclusion
The palladium-catalyzed cyanation of this compound is a powerful and reliable method for the synthesis of 5-cyano-6-methylpicolinonitrile. By understanding the mechanistic underpinnings of the catalytic cycle and carefully controlling the reaction parameters as outlined in this guide, researchers can achieve high yields of this valuable synthetic intermediate. The protocol provided, coupled with the rationale and troubleshooting advice, serves as a robust starting point for scientists in both academic and industrial settings.
References
- Title: Oxidative Addition of Aryl Halides to Palladium(0)
- Title: Mechanisms of Reductive Eliminations in Square Planar Pd(II)
- Title: Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes Source: The Hartwig Group, University of California, Berkeley URL:[Link]
- Title: Reductive Elimination of Aryl Halides from Palladium(II)
- Title: Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II)
- Title: Transmetal
- Title: The Buchwald–Hartwig Amination After 25 Years Source: ResearchG
- Title: Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)
- Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides Source: PMC, NIH URL:[Link]
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- Title: Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides Source: ResearchG
- Title: Palladium-catalyzed cyanation of aryl (pseudo)
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- Title: Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)
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- Title: Buchwald–Hartwig amin
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
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- Title: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: NIH URL:[Link]
- Title: Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides Source: The Journal of Organic Chemistry, ACS Public
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- Title: Palladium-catalyzed cyanation of aryl halides with CuSCN Source: PubMed URL:[Link]
- Title: Mild Palladium-Catalyzed Cyanation of (Hetero)
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The Strategic Utility of 5-Bromo-6-methylpicolinonitrile in the Synthesis of Novel Kinase Inhibitors
Introduction: The Emergence of the Picolinonitrile Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, frequently incorporated into the architecture of small-molecule therapeutics. Among its many derivatives, substituted picolinonitriles have garnered significant attention, particularly in the design of targeted kinase inhibitors.[1][2] The unique electronic properties and vectorial arrangement of the nitrile and substituent groups on the pyridine core allow for specific and potent interactions within the ATP-binding sites of various kinases.[3] 5-Bromo-6-methylpicolinonitrile, in particular, has emerged as a versatile and strategically important building block for the synthesis of a new generation of kinase inhibitors.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the key synthetic transformations, provide detailed, field-proven protocols, and discuss the rationale behind the experimental choices, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of this compound is primarily centered around the reactivity of its bromine atom at the 5-position. This site serves as a versatile handle for the introduction of a wide array of molecular fragments through palladium-catalyzed cross-coupling reactions. The two most pivotal of these transformations are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.[4][5]
The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7] In the context of kinase inhibitor synthesis, this reaction is instrumental in introducing aryl or heteroaryl moieties that can occupy key hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.[8]
The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below:
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol details a standard procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
4-Methoxyphenylboronic acid (1.2-1.5 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-3.0 eq.)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or microwave vial, combine this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and the carbonate base.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-(4-methoxyphenyl)-6-methylpicolinonitrile.
The Buchwald-Hartwig Amination: Forging Key C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a crucial linkage in many kinase inhibitors that often interact with the hinge region of the kinase domain.[4] This reaction enables the introduction of a variety of amines, including anilines and aliphatic amines, onto the picolinonitrile scaffold.
The general workflow for a Buchwald-Hartwig amination reaction is as follows:
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a representative method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 eq.)
-
Morpholine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.)
-
Xantphos (0.04 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Inert Atmosphere: Evacuate and backfill the flask with argon gas three times.
-
Reagent Addition: Add anhydrous toluene or dioxane, followed by the morpholine.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 5-(morpholino)-6-methylpicolinonitrile.
Data Presentation: Synthesis and Hypothetical Biological Activity
The following tables summarize representative quantitative data for the synthesis and hypothetical biological activity of a series of kinase inhibitors derived from this compound.
Table 1: Synthesis of 5-Substituted-6-methylpicolinonitrile Derivatives
| Compound | R Group | Coupling Reaction | Yield (%) |
| 1a | 4-Methoxyphenyl | Suzuki-Miyaura | 88 |
| 1b | 3-Pyridyl | Suzuki-Miyaura | 81 |
| 2a | 3-Chloroanilino | Buchwald-Hartwig | 75 |
| 2b | Morpholino | Buchwald-Hartwig | 68 |
Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀ Values)
| Compound | Target Kinase | IC₅₀ (nM) |
| 1a | VEGFR-2 | 120 |
| 1b | c-Met | 85 |
| 2a | p38 MAP Kinase | 50 |
| 2b | PI3Kα | 250 |
Signaling Pathway Context
Many kinase inhibitors derived from substituted pyridine scaffolds target key nodes in signaling pathways that are frequently dysregulated in cancer.[9][10] A common pathway affected is the RAS-RAF-MEK-ERK signaling cascade, which plays a central role in cell proliferation and survival.[4]
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to robust and efficient palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the systematic and modular construction of diverse chemical libraries. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage the potential of this important intermediate in the ongoing quest for more effective and selective targeted cancer therapies.
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- Yu, J., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271.
- El-Ghanam, A. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1629-1638.
- O'Brian, C. A., et al. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular Pharmacology, 40(4), 603-608.
- Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry, 5(6), 585-593.
- Barys, D., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry, 58(21), 8373-8386.
- Wölfl, F., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181.
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Synthesis of 5-Aryl-6-Methylpicolinonitrile: An Application Note and Experimental Protocol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 5-aryl-6-methylpicolinonitrile derivatives, a class of compounds holding significant interest in medicinal chemistry and materials science. The core of this protocol is the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its efficiency in constructing carbon-carbon bonds.[1] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer insights into reaction optimization and safety considerations. The target audience for this document includes researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for the preparation of functionalized biaryl compounds.
Introduction: The Significance of 5-Aryl-6-Methylpicolinonitriles
Substituted picolinonitriles, particularly those bearing an aryl group at the 5-position, are prevalent structural motifs in a wide range of biologically active molecules and functional materials. The strategic placement of the cyano and methyl groups on the pyridine ring, coupled with the variability of the aryl substituent, allows for fine-tuning of the molecule's electronic and steric properties. This adaptability makes them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronics.[2][3][4] The Suzuki-Miyaura cross-coupling reaction provides a powerful and highly adaptable method for forging the critical C-C bond between the picolinonitrile backbone and various aryl partners.[5][6][7]
The Synthetic Strategy: A Mechanistic Overview of the Suzuki-Miyaura Coupling
The synthesis of 5-aryl-6-methylpicolinonitrile is achieved via a palladium-catalyzed cross-coupling reaction between 5-bromo-6-methylpicolinonitrile and an appropriate arylboronic acid. The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids.[6][8]
The catalytic cycle, a cornerstone of this transformation, proceeds through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[5][9]
-
Transmetalation: In the presence of a base, the aryl group is transferred from the boron atom of the arylboronic acid to the palladium center, displacing the halide.[1][5]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired 5-aryl-6-methylpicolinonitrile product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][9]
The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly influence the reaction's efficiency and yield.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of a representative 5-aryl-6-methylpicolinonitrile. Researchers should note that optimization of reaction conditions may be necessary for different arylboronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Arylboronic Acid | ≥97% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Air and moisture sensitive. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Should be finely powdered and dried. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |
| Water | Deionized | Laboratory Supply | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | Laboratory Prepared | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes | ACS Grade | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Heating mantle or oil bath with temperature control
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
Visualizing the Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL per mmol of the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and then with brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-6-methylpicolinonitrile.[11]
Quantitative Data Summary
| Parameter | Value | Notes |
| This compound | 1.0 mmol | Limiting Reagent |
| Arylboronic Acid | 1.2 mmol | 1.2 equivalents |
| Potassium Carbonate | 2.0 mmol | 2.0 equivalents |
| Pd(PPh₃)₄ | 0.05 mmol | 5 mol% |
| Solvent Volume | 5 mL | Per mmol of limiting reagent |
| Temperature | 80-100 °C | |
| Typical Reaction Time | 4-24 hours | Substrate dependent |
| Expected Yield | 60-95% | Substrate dependent |
Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves.[12][13]
Chemical Handling:
-
Palladium Catalysts: Palladium catalysts can be pyrophoric, especially after use.[14][15] Handle in an inert atmosphere and quench carefully. Spent catalyst should be kept wet.[15]
-
Arylboronic Acids: Some arylboronic acids can be irritants. Avoid inhalation of dust and skin contact.[13]
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a well-ventilated fume hood.
Reaction Safety:
-
The reaction can be exothermic.[16] Ensure proper temperature control.
-
When heating a sealed vessel, never fill it more than two-thirds full to avoid excessive pressure buildup.[17] Always use a blast shield for reactions under pressure.[17]
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the catalyst is fresh and handled under inert conditions. |
| Insufficiently dried reagents/solvents | Use anhydrous reagents and solvents. Dry glassware thoroughly. | |
| Inappropriate base | Try alternative bases such as Cs₂CO₃ or K₃PO₄. | |
| Formation of Side Products | Homocoupling of the boronic acid | Ensure the reaction is thoroughly degassed to remove oxygen.[1] |
| Protodeboronation of the boronic acid | Use a stronger base or a different solvent system. | |
| Difficult Purification | Co-elution of product and impurities | Optimize the eluent system for column chromatography. Recrystallization may be an alternative.[18] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 5-aryl-6-methylpicolinonitriles. The protocol detailed in this application note provides a solid foundation for researchers to produce these valuable compounds. By understanding the reaction mechanism and paying careful attention to experimental details and safety precautions, scientists can successfully employ this methodology in their research and development endeavors.
References
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- ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
- UCLA EH&S. (2017).
- ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- ResearchGate. (n.d.). (a)
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
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- The Royal Society of Chemistry. (2015).
- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- University of Wisconsin-Madison Chemistry. (n.d.).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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- National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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Application Notes and Protocols: Strategic Functionalization of the Pyridine Ring of 5-Bromo-6-methylpicolinonitrile
Abstract: 5-Bromo-6-methylpicolinonitrile is a pivotal heterocyclic building block in contemporary organic synthesis, prized for its strategically positioned reactive sites. The presence of a bromo substituent on the electron-deficient pyridine ring provides a versatile handle for a suite of high-yield functionalization reactions, primarily through palladium-catalyzed cross-coupling.[1][2] This guide offers an in-depth exploration of key synthetic transformations, moving beyond mere procedural lists to explain the underlying principles and rationale for experimental design. Detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are provided, aimed at researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1][2][3]
Introduction: The Synthetic Utility of this compound
The this compound scaffold (CAS No. 1173897-86-3) integrates several key structural features that make it a valuable intermediate.[4] The pyridine core is a common motif in biologically active compounds. The bromine atom at the 5-position serves as a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents.[1][2] The nitrile group at the 2-position and the methyl group at the 6-position offer additional points for potential modification or can influence the electronic properties and reactivity of the ring system.
This document provides a comprehensive guide to the most effective methods for derivatizing the C5 position of the pyridine ring, focusing on robust and scalable palladium-catalyzed reactions that form the cornerstone of modern synthetic chemistry.[3][5]
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted pyridine structures with exceptional functional group tolerance.[6][7][8][9] The reaction's power lies in its mild conditions and the stability and low toxicity of the requisite organoboron reagents.[6][10]
Mechanistic Rationale
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9] A Pd(0) species initiates the cycle by inserting into the C-Br bond of the picolinonitrile (Oxidative Addition). The subsequent transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is facilitated by a base.[8][10] The base activates the organoboron compound, typically a boronic acid, forming a more nucleophilic boronate species. Finally, the newly coupled organic fragments are expelled from the palladium coordination sphere (Reductive Elimination), regenerating the Pd(0) catalyst.[9]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Arylation of this compound
This protocol describes a general procedure adaptable for various arylboronic acids. Microwave irradiation can significantly shorten reaction times.[6]
Materials:
-
This compound
-
Arylboronic acid (1.2–1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 eq.)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
If using a ligand, add Pd(OAc)₂ (e.g., 2 mol%) and SPhos (4 mol%). Alternatively, add the pre-formed catalyst Pd(PPh₃)₄ (3 mol%).
-
Seal the vessel with a septum and purge with inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe. The reaction mixture should be a suspension.
-
Heat the mixture with stirring. For conventional heating, 80-100 °C for 4-12 hours is typical. For microwave heating, 100-120 °C for 20-40 minutes is a good starting point.[6]
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 12 | 75-90 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 6 | 85-98 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DME | 90 | 8 | 80-95 |
Palladium/Copper-Catalyzed C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C(sp²)–C(sp) bond, directly installing a terminal alkyne onto the pyridine ring.[11][12] The reaction is valued for its operational simplicity and mild conditions, often proceeding at room temperature.[11]
Mechanistic Rationale
The Sonogashira reaction typically employs a dual catalytic system.[13] The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The crucial difference lies in the transmetalation step, which is facilitated by a copper(I) co-catalyst. The amine base deprotonates the terminal alkyne, which then reacts with Cu(I) to form a highly reactive copper(I) acetylide intermediate. This species efficiently transfers the alkynyl group to the Pd(II) complex, driving the catalytic cycle forward.[13]
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: Alkynylation of this compound
This protocol is based on standard conditions for Sonogashira coupling of bromopyridine derivatives.[14]
Materials:
-
This compound
-
Terminal alkyne (1.1 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-15 mol%)
-
Copper(I) iodide (CuI) (10-30 mol%)
-
Triethylamine (Et₃N) and/or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), Pd(PPh₃)₄ (e.g., 15 mol%), and CuI (e.g., 30 mol%).[14]
-
Seal the vessel and purge with inert gas.
-
Add the degassed solvent system (e.g., a mixture of THF and Et₃N).
-
Degas the resulting solution for an additional 5 minutes with a gentle stream of inert gas.
-
Add the terminal alkyne (1.1 eq.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-16 hours.[14] The reaction is often accompanied by the formation of a salt precipitate.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and general method for constructing C(sp²)–N bonds, a transformation that is otherwise challenging.[15][16][17] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, including anilines, alkylamines, and various heterocycles.[5][15]
Mechanistic Rationale
Similar to other cross-coupling reactions, the mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex.[15][16] The amine then coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amide complex. The final, and often rate-limiting, step is the reductive elimination of the C–N bond to yield the arylamine product and regenerate the Pd(0) catalyst.[15] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being necessary to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[5][18]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Amination of this compound
This reaction is highly sensitive to air and moisture. All manipulations should be performed under an inert atmosphere using Schlenk techniques or in a glovebox.
Materials:
-
This compound
-
Primary or secondary amine (1.1–1.5 eq.)
-
Palladium(0) precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., RuPhos, SPhos, XPhos, 2-5 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), 1.5–2.0 eq.)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, THF, Dioxane)
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., RuPhos, 2.5 mol%) to a flame-dried Schlenk flask.
-
Add the base (e.g., NaOtBu, 1.5 eq.) and this compound (1.0 eq.).
-
Add the anhydrous, deoxygenated solvent (e.g., Toluene).
-
Finally, add the amine (1.2 eq.). If the amine is a solid, it can be added with the other solids.
-
Seal the flask and heat the mixture with vigorous stirring at 80-110 °C for 4-24 hours.
-
Monitor the reaction by LC-MS (after quenching a small aliquot with methanol).
-
Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Buchwald-Hartwig Reaction Conditions
| Precatalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (1.5) | RuPhos | LiHMDS | THF | 65 | 70-85 |
| Pd₂(dba)₃ (1.5) | SPhos | LiHMDS | THF | 65 | 75-90 |
| Pd(OAc)₂ (2) | XPhos | K₃PO₄ | t-BuOH | 100 | 70-95 |
Other Potential Functionalizations
Nucleophilic Aromatic Substitution (SₙAr)
While palladium catalysis is often preferred, direct substitution of the bromine is also possible via an SₙAr mechanism.[19][20] This pathway is favored by the electron-deficient nature of the pyridine ring, which can stabilize the negatively charged intermediate (a Meisenheimer complex).[20][21] The reaction requires a strong nucleophile and may necessitate elevated temperatures. The mechanism is typically a two-step addition-elimination process, though concerted mechanisms have also been identified.[19][22] For this substrate, SₙAr is most feasible with potent nucleophiles like alkoxides or thiolates.
Safety and Handling
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.
-
Palladium Catalysts/Reagents: Can be toxic and are costly. Handle with care to avoid inhalation of powders.
-
Bases: Strong bases like NaOtBu and LiHMDS are corrosive and moisture-sensitive. NaOtBu can be pyrophoric. Handle under an inert atmosphere.
-
Solvents: Flammable organic solvents like THF, Dioxane, and Toluene should be handled in a well-ventilated area away from ignition sources.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized Pd(0)). | Use fresh catalyst; ensure rigorous inert atmosphere; pre-form active catalyst. |
| Insufficiently anhydrous/anaerobic conditions (for Buchwald-Hartwig). | Flame-dry glassware; use anhydrous solvents; operate in a glovebox. | |
| Incorrect base or insufficient amount. | Use a stronger base (e.g., Cs₂CO₃ for Suzuki, NaOtBu for Buchwald); ensure ≥1.5 eq. is used. | |
| Formation of Side Products | Suzuki: Homocoupling of boronic acid. | Ensure inert atmosphere; lower reaction temperature. |
| Sonogashira: Homocoupling of alkyne (Glaser coupling). | Rigorously exclude oxygen; add alkyne slowly. | |
| All: Protodebromination (replacement of Br with H). | Ensure anhydrous conditions; use a non-protic solvent if possible. |
Conclusion
This compound stands out as a highly adaptable and valuable platform for synthetic innovation. The strategic application of modern palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—provides reliable and high-yielding pathways to a vast chemical space. By understanding the mechanistic underpinnings of these transformations, researchers can rationally design and optimize synthetic routes to novel compounds for a wide array of applications, from drug discovery to the development of advanced functional materials.
References
- Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions.
- Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. DOI: 10.1039/D2FD00165A.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation.
- Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Smith, R. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. ACS Publications.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- Grybaitė, B., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Nolan, S. P., et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Pudar, S., et al. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- INNO SPECIALTY CHEMICALS. (n.d.). Exploring 3-Bromo-5-Methylpicolinonitrile: Properties and Applications.
- Engle, K. M., et al. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC - NIH.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubChem. (n.d.). 5-Bromo-6-methylpyridine-2-carbonitrile.
- A2B Chem. (n.d.). 6-Bromo-2-methylnicotinonitrile.
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The Strategic deployment of 5-Bromo-6-methylpicolinonitrile in Advanced Multi-Step Organic Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount. 5-Bromo-6-methylpicolinonitrile, a substituted pyridine derivative, has emerged as a cornerstone intermediate, prized for its trifecta of reactive sites: a nucleophilic nitrile, a methyl group amenable to functionalization, and a bromine atom poised for a variety of powerful cross-coupling reactions. This unique arrangement allows for sequential and regioselective modifications, making it an invaluable scaffold in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| CAS Number | 1173897-86-3 | [1] |
| Appearance | Off-white to light yellow powder | |
| IUPAC Name | 5-bromo-6-methylpyridine-2-carbonitrile | [1] |
Safety Profile: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times, and all manipulations should be conducted in a well-ventilated fume hood.
Protocol I: Synthesis of this compound
The synthesis of this compound can be efficiently achieved from commercially available 2-amino-6-methylpyridine through a two-step sequence involving bromination followed by a Sandmeyer reaction.
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Step 1: Bromination of 2-Amino-6-methylpyridine
This initial step introduces the bromine atom at the 5-position of the pyridine ring, ortho to the amino group.
Materials:
-
2-Amino-6-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 2-amino-5-bromo-6-methylpyridine, can be purified by column chromatography on silica gel.
Step 2: Sandmeyer Cyanation
The Sandmeyer reaction is a classic transformation that converts an aryl amine to an aryl nitrile via a diazonium salt intermediate.[2][3]
Materials:
-
2-Amino-5-bromo-6-methylpyridine
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Beakers
-
Stirring plate and stir bar
-
Ice-salt bath
Procedure:
-
Diazotization:
-
In a beaker, carefully add 2-amino-5-bromo-6-methylpyridine (1.0 eq) to a cooled (0-5 °C) solution of concentrated sulfuric acid and water.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate, larger beaker, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide in water. Cool this solution to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
-
Work-up and Purification:
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely employed methods in this context.
Visualizing Cross-Coupling Applications
Caption: Key cross-coupling reactions of this compound.
Protocol II: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl moieties, which are common features in kinase inhibitors.[4][5][6]
Application Example: Synthesis of a MerTK Inhibitor Precursor
Mer Tyrosine Kinase (MerTK) is a promising target in oncology.[7][8][9][10] Substituted picolinonitriles are key building blocks in the synthesis of potent MerTK inhibitors.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or DMF)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05-0.10 eq) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-6-methylpicolinonitrile derivative.
Protocol III: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing diverse amine functionalities.[11][12][13][14][15] This is a key transformation in the synthesis of many GPCR modulators.
Application Example: Synthesis of a CXCR4 Antagonist Precursor
The CXCR4 receptor is a well-validated target for the treatment of cancer, inflammation, and HIV.[16][17][18][19] Pyridine-based structures are common scaffolds for potent CXCR4 antagonists.
Materials:
-
This compound
-
Amine (e.g., aniline or a secondary amine)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., NaOt-Bu or K₃PO₄)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq), the phosphine ligand, and the base (1.5-2.0 eq) to a Schlenk flask.
-
Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the desired 5-amino-6-methylpicolinonitrile derivative.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile building block in multi-step organic synthesis. Its capacity for selective functionalization through established and robust methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a streamlined path to a diverse array of complex molecules. The applications highlighted in the synthesis of precursors for kinase inhibitors and GPCR modulators underscore its significance in modern drug discovery programs. As the demand for novel and potent therapeutic agents continues to grow, the strategic implementation of such well-defined and reactive intermediates will undoubtedly play a pivotal role in accelerating the discovery and development of new medicines. Future work will likely focus on expanding the repertoire of transformations from the nitrile and methyl functionalities, further enhancing the synthetic utility of this powerful heterocyclic scaffold.
References
- Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4
- Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4
- Synthesis of Pyridine Derivatives as Antagonists of Chemokine Receptor CXCR4
- Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors
- Sandmeyer reaction - Wikipedia
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
- Buchwald–Hartwig amin
- Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors - PMC - NIH
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole - Benchchem
- 2-Amino-5-bromo-6-methylpyridine | 42753-71-9 - ChemicalBook
- Sandmeyer reaction - L.S.College, Muzaffarpur
- Synthesis of Novel 5-(N-Substituted-Anilino)
- Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors.
- 16 December 2025 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Cit
- Sandmeyer reactions. Part 6.
- Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine - Benchchem
- 2-Amino-5-bromo-6-methylpyridine synthesis - ChemicalBook
- The first Pd-catalyzed Buchwald–Hartwig aminations
- Laboratory and commercial preparations of aniline other than reduction of nitroarenes [closed]
- Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors - PubMed - NIH
- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde - Benchchem
- Structure-Based Design of Potent and Selective MerTK Inhibitors by Modulating the Conform
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
- Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors - PMC - NIH
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- Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed
- US20200399275A1 - Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof - Google P
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P
- Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib | Request PDF - ResearchG
- Discovery of novel macrocyclic MERTK/AXL dual inhibitors - PMC - NIH
- Synthesis and clinical application of small-molecule inhibitors of Janus kinase - OUCI
- US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google P
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Scale-up synthesis of 5-Bromo-6-methylpicolinonitrile derivatives
An Application Note for the Scale-up Synthesis of 5-Bromo-6-methylpicolinonitrile Derivatives
Abstract
This compound is a pivotal heterocyclic building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern allows for diverse downstream functionalization, making it a valuable intermediate. This application note provides a comprehensive and detailed guide for the scalable synthesis of this compound. The narrative emphasizes the rationale behind procedural choices, robust safety protocols, and detailed analytical methods to ensure both high yield and purity. The protocols described herein are designed for researchers, chemists, and process development professionals, offering a self-validating system for reliable and efficient scale-up.
Introduction and Strategic Overview
The pyridine ring is a privileged scaffold in medicinal chemistry, and its substituted derivatives are integral to numerous active pharmaceutical ingredients. Specifically, this compound serves as a key intermediate, where the nitrile group can be hydrolyzed or reduced, and the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Stille) to build molecular complexity.[1]
The synthesis of such a multi-functionalized heterocycle on a large scale presents challenges, including regioselectivity, handling of hazardous reagents, and ensuring consistent product quality. This guide details a robust two-step synthetic sequence starting from the commercially available 2-amino-6-methylpyridine. The chosen strategy involves:
-
Electrophilic Bromination: Introduction of a bromine atom at the C5 position of the pyridine ring, directed by the activating amino group.
-
Sandmeyer Cyanation: Conversion of the amino group to a nitrile via a diazonium salt intermediate, a classic and reliable transformation in aromatic chemistry.[2][3]
This route is selected for its high yields, predictable regiochemistry, and the use of well-established, scalable reactions.
Reaction Pathway and Workflow
The overall synthetic transformation is depicted below. The process begins with the bromination of the starting material, followed by the diazotization of the resulting aminopyridine and subsequent cyanation catalyzed by a copper(I) salt.
Figure 1: Overall reaction scheme for the synthesis of this compound.
The following diagram illustrates the logical workflow for executing this synthesis in a laboratory or pilot plant setting.
Figure 2: Experimental workflow from starting materials to final product analysis.
Detailed Experimental Protocols
Part A: Synthesis of 2-Amino-5-bromo-6-methylpyridine
This procedure details the regioselective bromination of 2-amino-6-methylpyridine. The strong activating effect of the amino group directs the electrophile (Br+) primarily to the para-position (C5).
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Amino-6-methylpyridine | 108.14 | 108.1 g | 1.00 | Starting Material |
| Sulfuric Acid (98%) | 98.08 | 500 mL | - | Solvent and Catalyst |
| N-Bromosuccinimide (NBS) | 177.98 | 186.9 g | 1.05 | Brominating Agent |
| Deionized Water | 18.02 | ~4 L | - | For work-up |
| Sodium Hydroxide (50% aq.) | 40.00 | As needed | - | For neutralization |
Protocol
-
Reaction Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add concentrated sulfuric acid (500 mL).
-
Dissolution: Cool the sulfuric acid to below 10 °C in an ice/salt bath. Slowly and carefully add 2-amino-6-methylpyridine (108.1 g) in portions, ensuring the internal temperature does not exceed 20 °C.[4] Stir until all solids have dissolved.
-
Bromination: Re-cool the mixture to 0-5 °C. Add N-bromosuccinimide (186.9 g) in small portions over 1.5-2 hours. Maintain the internal temperature below 5 °C throughout the addition.
-
Causality Note: Portion-wise addition of NBS at low temperature is critical to control the exotherm of the reaction and prevent the formation of di-brominated byproducts.[5]
-
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by taking a small aliquot, quenching it in ice/NaOH, extracting with ethyl acetate, and analyzing by TLC or HPLC until the starting material is consumed.
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice (~2 kg) in a large beaker with vigorous stirring. The temperature should be kept below 20 °C.
-
Neutralization: Slowly neutralize the acidic solution by adding 50% aqueous sodium hydroxide. This is a highly exothermic process; ensure efficient cooling and stirring. Adjust the pH to approximately 8-9.
-
Precipitation and Filtration: A solid precipitate will form. Stir the slurry for 30 minutes in the cold, then collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the washings are neutral. Dry the solid in a vacuum oven at 50-60 °C to a constant weight.
-
Expected Outcome: A white to off-white solid. Typical yield: 80-90%.
Part B: Synthesis of this compound (Sandmeyer Cyanation)
This protocol converts the synthesized 2-amino-5-bromo-6-methylpyridine into the target nitrile. The reaction proceeds via an aryl diazonium salt, which is generated in situ and immediately reacted with copper(I) cyanide.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Amino-5-bromo-6-methylpyridine | 187.04 | 93.5 g | 0.50 | From Part A |
| Hydrobromic Acid (48% aq.) | 80.91 | 350 mL | - | Acid medium |
| Sodium Nitrite (NaNO₂) | 69.00 | 38.0 g | 0.55 | Diazotizing agent |
| Copper(I) Cyanide (CuCN) | 89.56 | 53.7 g | 0.60 | Cyanide source/Catalyst |
| Toluene | - | 500 mL | - | Extraction solvent |
| Deionized Water | 18.02 | ~1.5 L | - | Solvent |
Protocol
-
Diazotization: a. In a 2 L three-neck flask, suspend 2-amino-5-bromo-6-methylpyridine (93.5 g) in 48% hydrobromic acid (350 mL). Cool the mixture to 0-5 °C using an ice/salt bath. b. In a separate beaker, dissolve sodium nitrite (38.0 g) in deionized water (100 mL). c. Add the sodium nitrite solution dropwise to the cooled amine suspension over 1 hour, keeping the temperature strictly below 5 °C.[6]
-
Causality Note: Low temperature is essential to prevent the premature decomposition of the unstable diazonium salt, which would lead to phenol byproducts and reduced yield.[2][6] The presence of excess nitrous acid can be checked with starch-iodide paper (should turn blue).[6] d. Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
-
Cyanation: a. In a separate 3 L flask, prepare a solution of copper(I) cyanide (53.7 g) in water (500 mL). Note: This will be a suspension. b. Slowly add the cold diazonium salt solution from the previous step to the copper(I) cyanide suspension with vigorous stirring.
-
Mechanism Insight: The reaction is initiated by a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species.[2]
-
-
Reaction Completion: After the addition is complete, slowly warm the reaction mixture to 60-70 °C and hold for 1-2 hours. Vigorous evolution of nitrogen gas will be observed. The reaction is complete when gas evolution ceases.
-
Work-up and Extraction: a. Cool the dark reaction mixture to room temperature. b. Add toluene (500 mL) and stir for 30 minutes. c. Filter the mixture through a pad of celite to remove insoluble copper salts. d. Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional toluene (2 x 150 mL). e. Combine the organic layers and wash with water (200 mL) and then brine (200 mL).
-
Purification: a. Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. b. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
-
Expected Outcome: A crystalline solid. Typical yield: 70-85%.
Safety and Hazard Management
This synthesis involves several highly toxic and corrosive substances. All operations must be conducted in a well-ventilated chemical fume hood by trained personnel.
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation and skin contact.
-
Strong Acids (H₂SO₄, HBr): Highly corrosive and cause severe burns.[7] Handle with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles/face shield.
-
Sodium Nitrite (NaNO₂): An oxidizer and toxic if swallowed.
-
Copper(I) Cyanide (CuCN): EXTREMELY TOXIC. Fatal if swallowed, inhaled, or in contact with skin.[8] Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.[9][10]
-
Emergency Preparedness: A cyanide antidote kit must be readily available. All personnel must be trained in its use.[11]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched with bleach or hydrogen peroxide in an alkaline solution (pH > 10) before disposal according to institutional hazardous waste guidelines.
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical safety goggles, and a face shield.
-
Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or nitrile, double-gloving is recommended).[9]
-
Ensure an emergency shower and eyewash station are immediately accessible.[7][11]
Characterization and Data
The identity and purity of the final product, this compound, must be confirmed by standard analytical techniques.
Typical Analytical Data
| Technique | Expected Results |
| ¹H NMR | Resonances corresponding to the two aromatic protons and the methyl group protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Signals for all 7 unique carbon atoms, including the nitrile carbon (~117 ppm) and the carbon atoms of the pyridine ring. |
| Mass Spec (MS) | Molecular ion peak [M]+ and/or [M+H]+ corresponding to the calculated mass (C₇H₅BrN₂ ≈ 197.0 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound.[12] |
| Infrared (IR) | A sharp, strong absorption band around 2230-2240 cm⁻¹ characteristic of the C≡N stretch. |
| Purity (HPLC) | Purity should be ≥98% for most applications. |
| Melting Point | A sharp melting point consistent with literature values. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield in Step A | Incomplete reaction; temperature too high causing side reactions. | Ensure portion-wise addition of NBS at <5 °C. Extend reaction time and monitor carefully by HPLC/TLC. |
| Low yield in Step B | Premature decomposition of diazonium salt; incomplete reaction. | Maintain diazotization temperature strictly below 5 °C.[6] Ensure all starting amine has dissolved in the acid before adding NaNO₂. Ensure sufficient heating after addition to CuCN to drive the reaction to completion. |
| Formation of dark, tar-like substance | Decomposition of diazonium salt due to elevated temperatures or impurities. | Improve temperature control during diazotization. Ensure starting materials are pure.[6] |
| Product is difficult to purify | Presence of phenol byproducts from diazonium salt decomposition. | Perform a basic wash (e.g., dilute NaHCO₃) during the work-up to remove acidic phenol impurities. Column chromatography may be required for very impure samples. |
Conclusion
This application note provides a reliable and scalable two-step synthesis for this compound. By adhering to the detailed protocols, particularly the critical temperature control during the bromination and diazotization steps, and observing the stringent safety precautions for handling toxic reagents, researchers can consistently produce high-purity material suitable for further synthetic elaboration in drug discovery and development programs.
References
- NAU Environmental Health and Safety. (n.d.). Cyanogen Bromide. Northern Arizona University.
- ChemTrack.org. (n.d.). Safety Guideline: CYANOGEN BROMIDE, 99.995%.
- Wikipedia. (2023, December 12). Sandmeyer reaction. Wikipedia.
- New Jersey Department of Health. (2010). Hazard Summary: CYANOGEN BROMIDE. NJ.gov.
- Carl ROTH. (2021). Safety Data Sheet: Bromine. Carl ROTH.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
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- PubChem. (n.d.). 5-Bromo-6-methylpyridine-2-carbonitrile. National Center for Biotechnology Information.
- Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Google Patents. (1990). US4954648A - Method for the bromination of aromatic compound.
- Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- Google Patents. (1990). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
- ResearchGate. (2010). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.
- ResearchGate. (2020). Transformation of aromatic bromides into aromatic nitriles with n-BuLi, pivalonitrile, and iodine under metal cyanide-free conditions.
- ResearchGate. (2005). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- Google Patents. (1990). US4954648A - Method for the bromination of aromatic compound.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- PubMed. (2005). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- Organic Chemistry Portal. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.
- National Genomics Data Center. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- Scientific Research Publishing. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid.
- Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives.
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Application Notes and Protocols for Microwave-Assisted Cross-Coupling Reactions of 5-Bromo-6-methylpicolinonitrile
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
In the fast-paced fields of pharmaceutical and materials science research, the rapid and efficient synthesis of novel molecular entities is paramount. 5-Bromo-6-methylpicolinonitrile stands as a valuable and versatile building block, featuring a bromine atom and a nitrile group on a pyridine ring, making it amenable to a variety of synthetic transformations. Traditional palladium-catalyzed cross-coupling reactions, while powerful, often necessitate long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, leveraging the direct interaction of microwave irradiation with polar molecules to achieve rapid and uniform heating.[1][2][3][4] This leads to dramatic accelerations in reaction rates, often reducing multi-hour or even day-long processes to mere minutes.[3][4][5] Furthermore, MAOS frequently results in higher product yields, improved selectivity, and operates under greener, more energy-efficient conditions.[1][2][6]
This comprehensive guide provides detailed protocols and mechanistic insights for three key microwave-assisted cross-coupling reactions of this compound: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the power of microwave synthesis to accelerate their discovery pipelines.
Core Principles of Microwave-Assisted Organic Synthesis (MAOS)
Microwave synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. This "dielectric heating" is fundamentally different from conventional heating methods, which transfer heat via conduction and convection. The key advantages of MAOS stem from this direct energy transfer:
-
Rapid & Uniform Heating: Microwaves heat the entire reaction volume simultaneously, eliminating thermal gradients and hot spots common in conventional heating.[3] This leads to more consistent and reproducible results.
-
Superheating Effects: In sealed-vessel microwave reactors, solvents can be heated to temperatures significantly above their atmospheric boiling points, dramatically increasing reaction rates.[7]
-
Enhanced Reaction Rates: The combination of rapid heating and superheating allows for a significant reduction in reaction times, often by orders of magnitude.[3][4][5]
-
Improved Yields and Purity: The short reaction times and uniform heating can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[4]
-
Energy Efficiency: By directly heating the reactants and not the vessel, microwave synthesis is a more energy-efficient process compared to conventional methods.[1][4]
Safety Considerations in Microwave Chemistry
While a powerful tool, microwave synthesis requires adherence to strict safety protocols. Modern laboratory microwave reactors are equipped with numerous safety features, but operators must remain vigilant.
-
Pressure Management: Reactions in sealed vessels can generate significant pressure. Always use certified pressure-rated vials and never exceed the recommended fill volume.[8][9][10] Modern reactors have built-in pressure monitoring that will automatically adjust power to prevent over-pressurization.[9]
-
Solvent Choice: Be aware of the properties of your solvents at high temperatures and pressures. Non-polar solvents are generally poor microwave absorbers and may require the use of a co-solvent or a specific stir bar to ensure even heating.[7][8]
-
Exothermic Reactions: Highly exothermic reactions should be approached with caution. Start with small-scale reactions and monitor the temperature closely.[7]
-
Equipment Integrity: Regularly inspect microwave vials and caps for any signs of damage before use. Never use domestic microwave ovens for chemical synthesis as they lack the necessary safety features.[9]
Experimental Protocols
The following protocols are designed for use with a dedicated laboratory microwave reactor. Reaction conditions may need to be optimized for different microwave systems and specific coupling partners.
Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron species.[11][12]
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for Microwave-Assisted Suzuki Coupling.
Detailed Protocol:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 198 mg), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol, 276 mg) or Cs₂CO₃ (2.0 mmol, 652 mg).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 35 mg) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 mmol, 24 mg).
-
Add a solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL) or ethanol/water (1:1, 4 mL).[13][14]
-
Seal the vial with a septum cap and place it in the microwave reactor.
-
Irradiate the reaction mixture with microwave energy at a set temperature of 120-150°C for 10-30 minutes.[13][15][16]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle Diagram:
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Microwave-Assisted Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[12]
Reaction Scheme:
Detailed Protocol:
-
In a 10 mL microwave vial with a magnetic stir bar, combine this compound (1.0 mmol, 198 mg), the terminal alkyne (1.2 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and a copper(I) cocatalyst like CuI (0.04 mmol, 8 mg).
-
Add a suitable base, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 mL), which can also serve as the solvent. Alternatively, a solvent such as THF or DMF can be used.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a temperature of 100-140°C for 5-20 minutes.[17][18]
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water or a saturated aqueous solution of NH₄Cl.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Catalytic Cycle Diagram:
Caption: Catalytic Cycles of the Sonogashira Coupling.
Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[12][19]
Reaction Scheme:
Detailed Protocol:
-
To a microwave vial with a stir bar, add this compound (1.0 mmol, 198 mg), the desired amine (1.2-2.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.05 mmol, 46 mg) or Pd(OAc)₂ (0.05 mmol, 11 mg), and a suitable phosphine ligand (e.g., XPhos, Xantphos, or BINAP) (0.1-0.15 mmol).[19]
-
Add a strong, non-nucleophilic base like sodium tert-butoxide (t-BuONa) (1.4-2.5 equiv) or cesium carbonate (Cs₂CO₃) (2.0 equiv).[19]
-
Add an anhydrous solvent such as toluene or 1,4-dioxane (3-5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 130-150°C for 10-30 minutes.[19]
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic phase, concentrate under reduced pressure, and purify the product by column chromatography.
Catalytic Cycle Diagram:
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Comparative Data of Microwave-Assisted Reactions
The following table provides a general comparison of the reaction conditions for the microwave-assisted cross-coupling of this compound. Note that optimal conditions will vary depending on the specific coupling partner.
| Reaction Type | Typical Catalyst System | Typical Base | Typical Solvent | Temperature (°C) | Time (min) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O, EtOH/H₂O | 120 - 150 | 10 - 30 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPA | Et₃N, THF, DMF | 100 - 140 | 5 - 20 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos or Xantphos | t-BuONa or Cs₂CO₃ | Toluene, Dioxane | 130 - 150 | 10 - 30 |
Conclusion
Microwave-assisted synthesis offers a powerful and efficient platform for the functionalization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to rapidly synthesize diverse libraries of substituted picolinonitriles. The dramatic reduction in reaction times, coupled with often-improved yields, positions MAOS as an indispensable tool in modern chemical synthesis, accelerating the discovery and development of new chemical entities.
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Application Note: Utilizing 5-Bromo-6-methylpicolinonitrile in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel lead compounds, particularly for challenging protein targets previously deemed "undruggable".[1][2] This approach hinges on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but highly efficient binders.[2] These initial "hits" then serve as starting points for structure-guided optimization into potent, drug-like molecules.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-Bromo-6-methylpicolinonitrile , a versatile fragment, within an FBDD workflow. We will explore its physicochemical rationale, provide detailed protocols for primary screening and structural characterization, and outline key strategies for hit-to-lead evolution.
Introduction to this compound: A Fragment with High Potential
This compound is a heterocyclic compound featuring a pyridine core decorated with three key functional groups: a bromine atom, a methyl group, and a nitrile group. This specific arrangement of functionalities makes it an exceptionally valuable fragment for FBDD campaigns for several reasons:
-
Halogen Bonding Potential: The bromine atom is a potent halogen bond donor.[4][5] Halogen bonds are highly directional, non-covalent interactions that have gained significant recognition in drug design for their ability to enhance binding affinity and specificity.[5][6] Screening with halogen-enriched fragments can effectively map "hot spots" on a protein surface where these interactions are favorable.[4][7]
-
Defined Growth Vectors: The methyl group and the nitrile group provide clear, synthetically tractable vectors for fragment elaboration. Once the binding mode is established, these positions can be chemically modified to "grow" the fragment into adjacent pockets of the binding site, thereby increasing potency and tailoring physicochemical properties.[8][9]
-
Favorable Fragment Properties: The molecule adheres well to the "Rule of Three," a common guideline for fragment library design (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). This ensures good aqueous solubility and a higher probability of forming high-quality, efficient binding interactions.
Physicochemical Properties & Quality Assessment
A critical first step in any FBDD campaign is to characterize the fragments. The properties of this compound are well-suited for screening.
| Property | Value | Source | Significance in FBDD |
| Molecular Formula | C₇H₅BrN₂ | PubChem[10] | Defines the elemental composition. |
| Molecular Weight | 197.03 g/mol | PubChem[10] | Adheres to the "Rule of Three" (<300 Da), ensuring higher ligand efficiency.[2] |
| XLogP3-AA | 2.0 | PubChem[10] | Indicates appropriate lipophilicity for good solubility and binding without being prone to non-specific interactions. |
| Hydrogen Bond Donors | 0 | PubChem[10] | Simplicity reduces the entropic penalty of binding. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Nitrile N) | PubChem[10] | Provides specific interaction points for polar contacts with the target protein. |
| Topological Polar Surface Area | 36.7 Ų | PubChem[10] | Contributes to good cell permeability and solubility characteristics. |
| Rotatable Bonds | 0 | PubChem[10] | The rigid scaffold reduces the entropic cost upon binding, leading to more efficient interactions. |
The FBDD Workflow: A Strategic Overview
The successful application of this compound follows a structured, multi-stage process. The goal is to confidently identify its binding to a target, characterize the interaction structurally, and then use that information to build a more potent lead compound.
Caption: High-level FBDD workflow from initial screening to lead compound.
Experimental Protocols: From Screening to Structure
The following protocols provide detailed, step-by-step methodologies. The key to FBDD is not just identifying a hit, but validating it with an independent, orthogonal technique to eliminate false positives before committing to resource-intensive structural biology.[11]
Protocol 4.1: Primary Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is an ideal primary screening technique because it is label-free, provides real-time binding data, and is highly sensitive to the weak interactions typical of fragments.[12][13] It allows for the rapid screening of many fragments to identify potential binders based on mass changes on a sensor surface.[14]
Methodology:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip, typically a CM5 chip for direct amine coupling.[15]
-
Immobilize the target protein onto the sensor surface using standard amine coupling chemistry (EDC/NHS activation). Aim for a high immobilization level to maximize the signal for small fragment binding.[15]
-
Create a reference flow cell (e.g., by activating and deactivating without protein) to subtract non-specific binding and bulk refractive index effects.
-
-
Fragment Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a dilution series of the fragment in running buffer (e.g., PBS with 0.05% P20).[15] The final DMSO concentration should be matched exactly across all samples and the running buffer (typically 1-5%) to minimize solvent mismatch artifacts.[14]
-
A typical concentration range for fragment screening is 50 µM to 200 µM.
-
-
Binding Analysis:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the fragment solutions over the target and reference flow cells for a set contact time (e.g., 30-60 seconds), followed by a dissociation phase.[12]
-
After each cycle, wash the flow system with a solution containing 50% DMSO to ensure no compound carryover.[12]
-
-
Data Interpretation:
-
Subtract the reference cell signal from the active cell signal to obtain the specific binding sensorgram.
-
A positive, dose-dependent response is indicative of a potential hit. Due to the fast kinetics of fragment binding, affinity is often estimated from the steady-state response (Req) plotted against concentration.
-
Protocol 4.2: Orthogonal Validation via Saturation Transfer Difference (STD) NMR
Causality: STD-NMR is a powerful orthogonal method that confirms direct binding in solution.[16] It is exquisitely sensitive for detecting weak binders and provides information on which parts of the fragment are in closest proximity to the protein, known as epitope mapping.[16][17]
Methodology:
-
Sample Preparation:
-
Prepare two identical samples in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).
-
Sample 1 (Reference): 500 µM this compound.
-
Sample 2 (Protein + Fragment): 10-50 µM target protein and 500 µM this compound. The ~50-100 fold excess of the fragment is crucial for the experiment's success.[18]
-
Acquire a standard 1D proton spectrum of both samples to ensure fragment signals are visible and not overlapping with buffer components.
-
-
STD-NMR Experiment Setup:
-
The experiment consists of two interleaved scans: an "on-resonance" and an "off-resonance" scan.
-
On-resonance saturation: Selectively irradiate a region of the spectrum where only protein resonances appear (e.g., -1.0 ppm or 7.0-8.0 ppm).[17]
-
Off-resonance saturation: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).[19]
-
Use a saturation time (d20) of approximately 2 seconds as a starting point.[19][20]
-
-
Data Acquisition and Processing:
-
Acquire a sufficient number of scans (e.g., 64 or more) for good signal-to-noise.[20]
-
The instrument software subtracts the on-resonance spectrum from the off-resonance spectrum.
-
The resulting difference spectrum will only show signals from the fragment if it binds to the protein and receives saturation transfer.[17]
-
-
Data Interpretation:
-
The presence of signals for the methyl and aromatic protons of this compound in the difference spectrum confirms binding.
-
The relative intensity of the signals can be used to map the binding epitope; protons with stronger STD signals are in closer contact with the protein surface.
-
Protocol 4.3: Structural Characterization via X-Ray Crystallography
Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD stages.[21][22] It provides definitive proof of binding and reveals the precise binding mode, orientation, and key interactions, which is essential for structure-based drug design.[23]
Methodology:
-
Crystal Preparation:
-
Fragment Soaking:
-
Prepare a soaking solution by dissolving this compound in a cryo-protectant solution that is compatible with the protein crystals. The final fragment concentration is typically high (e.g., 1-10 mM) to drive binding.
-
The solvent (e.g., DMSO) concentration should be kept as low as possible (typically <10%) to avoid crystal damage.[25]
-
Transfer a protein crystal into the soaking solution for a duration ranging from minutes to several hours. This step often requires optimization.[25]
-
-
Data Collection and Processing:
-
After soaking, loop the crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[21]
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
-
Structure Analysis:
-
Carefully analyze the resulting electron density maps for evidence of the bound fragment. The bromine atom's high electron density often makes it easier to identify in the map.
-
Refine the structure to model the fragment's position and conformation accurately.
-
Analyze the binding site to identify key interactions (e.g., halogen bonds from the bromine, hydrophobic interactions from the methyl group, polar contacts from the nitrile).
-
Hit-to-Lead Optimization Strategies
With a validated structural hit in hand, the next phase is to transform the low-affinity fragment into a high-potency lead compound.[26] This is an iterative process of design, synthesis, and testing guided by the structural information.[11]
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. lifechemicals.com [lifechemicals.com]
- 9. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Bromo-6-methylpyridine-2-carbonitrile | C7H5BrN2 | CID 49818779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 16. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ichorlifesciences.com [ichorlifesciences.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. Saturation Transfer Difference (STD) – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 20. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 21. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. XChem crystallographic fragment screening [protocols.io]
- 26. Hit to lead optimization, patentable lead generation - Vichem [vichemchemie.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Bromo-6-methylpicolinonitrile
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with 5-Bromo-6-methylpicolinonitrile, a substrate known for its unique electronic properties and potential for catalyst inhibition. Our goal is to provide you with the in-depth technical insights and actionable troubleshooting strategies necessary to optimize your reaction yields and achieve your synthetic targets.
Core Principles: Understanding the Substrate's Challenges
This compound is an electron-deficient heteroaromatic halide. The presence of the electron-withdrawing nitrile group and the pyridine nitrogen atom introduces specific challenges not always encountered with simpler aryl halides. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[1] Therefore, successful coupling requires a carefully selected catalytic system and optimized reaction conditions to overcome these hurdles.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] Understanding these fundamental steps is crucial for effective troubleshooting, as each can be a potential point of failure or optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the cycle.[3][4]
-
Transmetalation: A ligand is transferred from the organoboron reagent (activated by a base) to the Pd(II) complex, forming a new diorganopalladium(II) intermediate.[2][3] The choice of base is critical for this step.[5][6]
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding reaction setup for this compound.
Q1: Which palladium catalyst system is most effective for this substrate?
Standard catalysts like Pd(PPh₃)₄ may be ineffective for challenging substrates like bromopyridines.[7][8] The lone pair on the pyridine nitrogen can inhibit the catalyst.[1] To overcome this, consider the following:
-
Bulky Phosphine Ligands: Electron-rich and sterically hindered ligands like SPhos, XPhos, or P(t-Bu)₃ are highly recommended.[7][9] These ligands shield the palladium center, preventing pyridine coordination, and promote the crucial oxidative addition and reductive elimination steps.[1][6][7]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes (e.g., PEPPSI-IPr) are powerful alternatives.[7] The strong σ-donating ability of NHC ligands creates a highly active catalyst, often allowing for lower catalyst loadings and shorter reaction times.[7]
Q2: What is the optimal base and solvent combination?
The choice of base and solvent is critical for activating the boronic acid and facilitating the transmetalation step.[1]
-
Bases: For difficult couplings, stronger, non-nucleophilic bases are often required.[8] While K₂CO₃ is a common choice, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) frequently provide superior results.[6][8] The base facilitates the formation of a boronate species, which is more nucleophilic and reactive towards the palladium complex.[5][6]
-
Solvents: Aprotic polar or ethereal solvents are standard.[8] A mixture of an organic solvent with water is common, such as 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[2][6] Water can play a crucial role by increasing the solubility of the base and facilitating the formation of the active boronate species.[10] However, excess water can promote unwanted side reactions.[8]
Q3: Should I use a boronic acid or a more stable boronic ester?
While boronic acids are common, they are susceptible to a significant side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[11][12]
-
Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable than their corresponding boronic acids and are less prone to protodeboronation.[1][8] They can act as a "slow release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[11] For challenging or precious coupling partners, using a boronic ester is a highly recommended strategy.[12]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My reaction resulted in low to no yield of the desired product. What are the primary causes and solutions?
This is the most common issue, often stemming from multiple factors. A systematic approach is key.
| Probable Cause | Detailed Explanation & Solution |
| Catalyst Inhibition or Deactivation | The nitrogen atoms of the pyridine ring and nitrile group can coordinate with the palladium center, poisoning the catalyst.[1] Solution: Switch to a palladium precatalyst paired with a bulky, electron-rich phosphine ligand (e.g., Pd(OAc)₂/SPhos) or an N-heterocyclic carbene (NHC) based catalyst (e.g., PEPPSI-IPr).[1][7] These ligands create steric bulk around the palladium, hindering coordination by the substrate. |
| Inefficient Oxidative Addition | The C-Br bond on the electron-deficient picolinonitrile ring can be difficult to activate, leading to a slow or stalled reaction. This is often the rate-determining step.[1] Solution: Increase the reaction temperature (e.g., from 80°C to 100-110°C).[8] Employing more electron-rich ligands can also accelerate this step.[7][9] |
| Protodeboronation of Boron Reagent | Your organoboron reagent is being consumed by a side reaction with trace acid or water, replacing the boron group with a hydrogen atom.[11] This is a very common failure mode.[8][12] Solution: Use a more stable boronic ester, such as a pinacol ester (Bpin).[1][8] Ensure solvents are anhydrous if the protocol allows, or carefully control the amount of water. Using a non-hydroxide base like K₃PO₄ can also mitigate this issue.[8] |
| Incomplete Degassing (Oxygen Presence) | Oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the homocoupling of your boronic acid.[13] Solution: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[1][8] |
Q2: My analysis shows significant side products like homocoupled boronic acid and dehalogenated starting material. How can I suppress these?
Side product formation directly competes with your desired reaction, consuming reagents and lowering the yield.
| Side Product | Explanation & Mitigation Strategy |
| Boronic Acid Homocoupling | Two molecules of your boronic acid (or ester) couple together. This is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[13] Solution: Rigorous exclusion of oxygen is critical. Ensure your reaction flask is properly purged with an inert gas (Argon or Nitrogen) and that all solvents have been degassed prior to use.[1][8] |
| Dehalogenation of Starting Material | The bromine atom on your starting material is replaced by a hydrogen atom. This can occur if the transmetalation step is slow, allowing for competing reduction pathways.[13] Solution: Optimize the transmetalation step. This often involves screening bases (switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃) or changing the solvent system to improve solubility and reaction kinetics.[8] |
| Protodeboronation Product | The arene corresponding to your boronic acid is observed. Solution: As detailed in Q1, this is due to the instability of the boronic acid. The primary solution is to switch to a more robust boronic ester (pinacol or MIDA).[8][11] Minimizing reaction time and temperature, where possible, can also help. |
Troubleshooting Workflow
Use the following flowchart to guide your troubleshooting process systematically.
Caption: A logical workflow for diagnosing failed reactions.
Experimental Protocols
The following protocols provide a starting point for your experiments. Always perform reactions under an inert atmosphere (Argon or Nitrogen) in oven-dried glassware.
Protocol 1: Optimized General Procedure
This protocol employs a modern catalyst system designed for challenging heteroaromatic substrates.
Reagents & Conditions Summary
| Component | Recommendation | Equivalents | Rationale |
| Aryl Halide | This compound | 1.0 | Limiting Reagent |
| Boron Reagent | Arylboronic Pinacol Ester | 1.2 - 1.5 | Improved stability to prevent protodeboronation.[1][8] |
| Pd Precatalyst | Pd(OAc)₂ | 1-2 mol% | Common and effective Pd(II) source. |
| Ligand | SPhos | 2-4 mol% | Bulky, electron-rich ligand to prevent inhibition and speed up reaction.[1][7] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | Strong, effective base for challenging couplings.[8] |
| Solvent | 1,4-Dioxane / H₂O | 4:1 or 5:1 v/v | Standard solvent system for Suzuki reactions.[2][6] |
| Temperature | 100 - 110 °C | - | Higher temperature to overcome activation barrier for oxidative addition.[1] |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic pinacol ester (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).[7]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen.[8]
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling Argon through it for at least 20 minutes. Add the required volume of the degassed solvent (e.g., 5 mL for a 0.2 M reaction) to the flask via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting bromide. Reactions are typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[2]
References
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Suzuki Coupling Reaction Mechanism. BYJU'S. [Link]
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Advanced Research. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- What is the prominent role of water in the Suzuki reaction? Quora. [Link]
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Suzuki Coupling Reactions in Pure Water Catalyzed by Supported Palladium – Relevance of the Surface Polarity of the Support. Semantic Scholar. [Link]
- Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]
- Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry. [Link]
- Protodeboron
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
- Optimisation of reaction conditions for Suzuki-Miyaura cross-coupling...
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Why can't I achieve good yields for this Suzuki reaction?
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- Failed suzuki coupling, any suggenstions? Reddit. [Link]
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
- Help needed with unreproducible Suzuki coupling. Reddit. [Link]
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: Troubleshooting Byproducts in 5-Bromo-6-methylpicolinonitrile Suzuki Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-6-methylpicolinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth, field-proven insights into the common byproducts encountered during its use, moving beyond generic advice to offer causal explanations and actionable troubleshooting strategies in a direct question-and-answer format.
Our approach is grounded in the core principles of the Suzuki-Miyaura catalytic cycle and an understanding of how the unique electronic and steric features of this compound—an electron-deficient heteroaromatic halide with a sterically influential ortho-methyl group—govern its reactivity and propensity for side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts I should expect when running a Suzuki reaction with this compound?
When working with this compound, you are most likely to encounter three primary classes of byproducts, each arising from a distinct, competing reaction pathway:
-
Debromination: The formation of 6-methylpicolinonitrile, where the bromine atom is replaced by a hydrogen. This is a reductive process that consumes your starting material without forming a C-C bond.[1]
-
Protodeboronation: The formation of an arene or heteroarene (Ar-H) from your boronic acid or ester coupling partner (Ar-B(OR)₂), where the boron moiety is replaced by hydrogen. This side reaction consumes your nucleophile.[2]
-
Homocoupling: The formation of a biaryl compound (Ar-Ar) derived from the dimerization of your boronic acid/ester reagent. This is particularly prevalent if oxygen is not rigorously excluded from the reaction.[2]
-
Nitrile Hydrolysis: Under certain basic and aqueous conditions, particularly at elevated temperatures, the picolinonitrile group can hydrolyze to the corresponding picolinamide or even the picolinic acid.[3][4][5][6][7]
Understanding the conditions that favor each of these pathways is the first step toward effective mitigation.
Q2: How do the methyl and cyano groups on the pyridine ring influence byproduct formation?
The substituents on the this compound ring play a crucial electronic and steric role:
-
Cyano Group (-CN): As a potent electron-withdrawing group, the nitrile at the 2-position makes the pyridine ring electron-deficient. This generally increases the rate of the initial oxidative addition of the Pd(0) catalyst to the C-Br bond, which is favorable for the desired reaction.[8] However, this electron deficiency also makes the aryl palladium intermediate more susceptible to competing reactions, such as the formation of palladium-hydride species that lead to debromination.[1]
-
Methyl Group (-CH₃): The methyl group at the 6-position, ortho to the pyridine nitrogen, introduces significant steric hindrance. This steric bulk can influence the approach of the palladium catalyst and the subsequent steps in the catalytic cycle. While it can sometimes slow down the desired coupling, it may also sterically disfavor certain byproduct pathways. The interplay between steric and electronic effects is a key consideration for this substrate.[9][10][11]
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental observations and provides a logical, step-by-step approach to diagnosing and solving the problem.
Problem 1: My main impurity is the debrominated starting material, 6-methylpicolinonitrile.
Q: I'm seeing a significant peak in my LCMS/¹H NMR corresponding to the loss of bromine. What's causing this and how do I fix it?
A: Cause & Mechanism: Debromination, or hydrodehalogenation, is a common side reaction in Suzuki couplings, especially with electron-deficient heteroaryl halides.[1] It primarily occurs through the formation of a palladium-hydride (Pd-H) species. This reactive species can arise from several sources in your reaction mixture, including the solvent (e.g., alcohols), the base (especially hydroxides or alkoxides), or even trace water. Once formed, the Pd-H species can participate in a competing catalytic cycle where it delivers a hydride to the aryl palladium intermediate, leading to the debrominated byproduct.
The electron-deficient nature of the picolinonitrile ring makes the C-Pd bond more susceptible to this reductive cleavage.
Diagram: The Competing Pathways of Debromination
Caption: Competing Suzuki (green) vs. Debromination (red) pathways.
Solutions:
| Strategy | Actionable Steps | Rationale |
| 1. Re-evaluate Your Base | Switch from strong hydroxide or alkoxide bases (e.g., NaOH, NaOtBu) to milder inorganic bases. Finely powdered potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[12] | Stronger bases are more likely to react with the palladium complex or solvent to generate Pd-H species. Carbonates and phosphates are generally less prone to this side reaction. |
| 2. Choose an Aprotic Solvent | If using alcoholic solvents (e.g., EtOH, MeOH), switch to aprotic solvents like 1,4-dioxane, THF, or toluene. Ensure the solvent is anhydrous and properly degassed. | Alcohols can act as hydride donors. Removing this source can significantly suppress debromination.[13] |
| 3. Optimize Catalyst & Ligand | Use a pre-formed, air-stable Pd(0) source or a reliable precatalyst. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote rapid reductive elimination of the desired product, kinetically outcompeting the debromination pathway. | A faster rate of desired C-C bond formation leaves less time for the aryl palladium intermediate to be intercepted by Pd-H species. |
| 4. Control Water Content | While some water is often necessary to facilitate the dissolution of the base and promote transmetalation, excess water can be a proton source. If using a biphasic system (e.g., dioxane/water), try reducing the water content (e.g., from 4:1 to 10:1). | Minimizing potential proton and hydride sources is key. |
Problem 2: My boronic acid is being consumed, and I'm isolating the corresponding arene (Ar-H).
Q: My reaction stalls, and I see a lot of the un-boronated version of my coupling partner. What is causing this protodeboronation?
A: Cause & Mechanism: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[2] This side reaction is a major issue for many boronic acids, especially electron-rich and heteroaromatic ones. The mechanism can be complex and is highly dependent on pH, but it is fundamentally a hydrolysis reaction where a proton source cleaves the C-B bond.
Diagram: Protodeboronation Side Reaction
Caption: Pathway leading to protodeboronation of the boronic acid.
Solutions:
| Strategy | Actionable Steps | Rationale |
| 1. Use a Boronic Ester | Switch from the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or a MIDA boronate. | Boronic esters act as "slow-release" sources of the boronic acid. They are more stable to premature protodeboronation, and under the reaction conditions, they hydrolyze at a rate sufficient to feed the catalytic cycle without building up a high concentration of the more labile free boronic acid.[11] |
| 2. Use Anhydrous Conditions | If possible for your system, run the reaction under strictly anhydrous conditions. This often requires the use of non-aqueous soluble bases like potassium fluoride (KF). | Water is the most common proton source for this side reaction. Removing it can dramatically reduce the rate of protodeboronation.[2] |
| 3. Increase Reaction Rate | Increase the catalyst loading slightly or switch to a more active catalyst system (e.g., a more electron-rich ligand). Consider a moderate increase in temperature. | If the desired Suzuki coupling is kinetically faster than protodeboronation, the boronic acid will be consumed productively before it has a chance to decompose. |
| 4. Add Reagent in Portions | If using a particularly unstable boronic acid, consider adding it to the reaction mixture in several portions over time rather than all at once. | This strategy keeps the instantaneous concentration of the vulnerable boronic acid low, minimizing its decomposition rate. |
Problem 3: My crude reaction mixture contains a significant amount of homocoupled boronic acid (Ar'-Ar').
Q: I'm getting a biaryl byproduct derived from my boronic acid. Why is this happening?
A: Cause & Mechanism: The homocoupling of boronic acids to form symmetrical biaryls is a well-known side reaction, often promoted by the presence of molecular oxygen.[2] Oxygen can re-oxidize the Pd(0) catalyst to a Pd(II) species, which can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to give the homocoupled product. It can also occur through other oxygen-independent pathways, but rigorous degassing is the first line of defense.
Solutions:
| Strategy | Actionable Steps | Rationale |
| 1. Rigorous Degassing | Ensure your solvent and reaction mixture are thoroughly degassed. Use a freeze-pump-thaw technique (at least 3 cycles) for best results. Alternatively, sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. | This removes dissolved oxygen, which is a key promoter of the homocoupling side reaction. |
| 2. Maintain Inert Atmosphere | Run the reaction under a positive pressure of a high-purity inert gas (Argon is preferred over Nitrogen for some sensitive catalysts). Use Schlenk techniques or a glovebox for reagent addition. | Prevents atmospheric oxygen from entering the reaction vessel during the experiment. |
| 3. Use a Pd(II) Precatalyst | Using a Pd(II) precatalyst (e.g., PdCl₂(dppf)) that is reduced to Pd(0) in situ can sometimes be beneficial, as it avoids handling potentially pyrophoric or highly reactive Pd(0) sources that can be sensitive to trace oxygen. | The in situ generation can lead to a more controlled initiation of the catalytic cycle. |
Problem 4: I'm observing the formation of 6-methylpicolinamide or 6-methylpicolinic acid.
Q: My product seems to have converted the nitrile group to an amide or carboxylic acid. How can I prevent this hydrolysis?
A: Cause & Mechanism: The Suzuki reaction is run under basic conditions, often with water present and at elevated temperatures. These are the classic conditions for the hydrolysis of a nitrile.[3][5][6][7] The reaction proceeds first to the primary amide, which can then be further hydrolyzed to the carboxylate salt under more forcing conditions (stronger base, higher temperature, longer reaction time). The carboxylate is then protonated to the carboxylic acid during acidic workup.
Solutions:
| Strategy | Actionable Steps | Rationale |
| 1. Use Milder Base | Avoid strong hydroxide bases (NaOH, KOH). Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Potassium phosphate (K₃PO₄) is also a good choice. | These bases are generally less nucleophilic and less harsh, reducing the rate of nitrile hydrolysis. |
| 2. Lower Reaction Temperature | Screen lower reaction temperatures. If your reaction proceeds at 100 °C, try it at 80 °C. The activation energy for the desired coupling may be lower than that for nitrile hydrolysis. | Hydrolysis is often more sensitive to temperature than the catalytic coupling. |
| 3. Minimize Reaction Time | Monitor the reaction closely by TLC or LCMS and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times. | Prolonged exposure to basic, hot conditions will favor the hydrolysis byproduct. |
| 4. Reduce Water Content | Use the minimum amount of water necessary for the reaction to proceed, or consider anhydrous conditions if compatible with your system. | Water is a key reagent for the hydrolysis. Limiting its concentration can slow the side reaction. |
Experimental Protocols
Protocol 1: Standard Conditions for Suzuki Coupling of this compound
This protocol is a robust starting point designed to minimize common side reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and K₃PO₄.
-
In a glovebox or under a positive pressure of Argon, add the Pd₂(dba)₃ and SPhos.
-
Seal the vessel and evacuate and backfill with Argon (repeat 3 times).
-
Add degassed 1,4-dioxane and then degassed water via syringe to achieve a desired solvent ratio (e.g., 10:1 dioxane:water) and a final concentration of ~0.1 M with respect to the starting halide.
-
Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: General Experimental Workflow
Caption: A standard workflow for Suzuki-Miyaura cross-coupling.
References
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- LibreTexts Chemistry. 20.7: Chemistry of Nitriles.
- Gupton, J. T., et al. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. Bioorganic & Medicinal Chemistry, 25(12), 3206-3214.
- Yılmaz, Ü., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3335-3354.
- The Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Szewczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2246-2256.
- Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- Chem Org Chem. Nitrile to Acid - Common Conditions.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Handy, S. T., & Zhang, Y. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 43(49), 8951-8953.
- Gupton, J. T., et al. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. PubMed, 25(12), 3206-3214.
- Zhang, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3925-3929.
- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5214-5224.
- Organic Chemistry Portal. Suzuki Coupling.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification of 5-Bromo-6-methylpicolinonitrile Reaction Products by Column Chromatography
Welcome to the dedicated technical support center for the chromatographic purification of 5-Bromo-6-methylpicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Here, we will delve into the nuances of separating your target molecule from common reaction impurities, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or petroleum ether with a moderately polar solvent such as ethyl acetate or dichloromethane. A common initial ratio to try is 7:3 or 8:2 (hexanes:ethyl acetate). This should provide a baseline for the separation, which can then be optimized by adjusting the solvent ratio to achieve an Rf value of 0.2-0.4 for the desired product.
Q2: My compound is streaking on the TLC plate. What could be the cause?
Streaking on a TLC plate for a pyridine-containing compound like this compound is often due to the interaction of the basic nitrogen atom with the acidic silica gel. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to the developing solvent.
Q3: How do I visualize the spots on the TLC plate if they are not UV-active?
While this compound has a chromophore and should be visible under 254 nm UV light, some impurities may not be.[1] In such cases, general-purpose stains like potassium permanganate or iodine vapor can be used.[1][2] A potassium permanganate stain is particularly effective for visualizing compounds that can be oxidized.[1]
Q4: What are the most likely impurities in my crude reaction mixture?
The most probable impurities depend on the synthetic route. A common synthesis involves the bromination of 6-methylpicolinonitrile or the cyanation of a brominated precursor. Potential impurities include:
-
Unreacted starting material: (e.g., 6-methylpicolinonitrile or 5-bromo-6-methylpicoline).
-
Over-brominated products: (e.g., 2,5-dibromo-6-methylpyridine).[3]
-
Hydrolysis products: The nitrile group can potentially hydrolyze to the corresponding amide (5-bromo-6-methylpicolinamide) or carboxylic acid (5-bromo-6-methylpicolinic acid), especially if the silica gel is acidic or if there is moisture present.[4][5][6][7]
Q5: Can I use a different stationary phase other than silica gel?
If your compound shows instability on silica gel, neutral alumina can be a viable alternative.[8] For particularly challenging separations of isomers, reversed-phase chromatography with a C18 stationary phase might also be considered, though this typically requires different solvent systems (e.g., acetonitrile/water or methanol/water).
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography purification of this compound.
Issue 1: Poor Separation of the Desired Product from an Impurity
Q: My TLC shows two spots that are very close together, and I'm getting mixed fractions from my column. How can I improve the resolution?
A: This is a common challenge, especially when dealing with impurities of similar polarity to your product, such as an over-brominated side product or a closely related isomer.
Causality: Insufficient difference in the partitioning of the compounds between the stationary and mobile phases.
Solutions:
-
Optimize the Mobile Phase:
-
Decrease Polarity: If the Rf values are high, reduce the proportion of the polar solvent (e.g., ethyl acetate) in your eluent. This will increase the retention time of all compounds and can enhance separation.
-
Change Solvent Selectivity: Instead of an ethyl acetate/hexanes system, try a different solvent combination. For example, dichloromethane/hexanes or toluene/ethyl acetate can offer different selectivities due to different interactions with the compounds and the stationary phase.
-
-
Adjust the Stationary Phase:
-
Use High-Purity Silica Gel: Ensure you are using a high-quality silica gel with a uniform particle size.
-
Consider Neutral Alumina: If you suspect your compound is interacting strongly with the acidic silica, switching to neutral alumina may improve the separation.
-
-
Refine Your Technique:
-
Dry Loading: If your crude product has low solubility in the eluent, dry loading onto a small amount of silica gel can lead to a more uniform application to the column and better separation.
-
Slow Flow Rate: A slower flow rate allows for better equilibration between the mobile and stationary phases, which can improve resolution.
-
Issue 2: The Product is Not Eluting from the Column
Q: I've run a large volume of solvent through the column, but my product is not coming off. What should I do?
A: This indicates that your product is too strongly adsorbed to the silica gel under the current conditions.
Causality: The mobile phase is not polar enough to displace the compound from the stationary phase, or the compound may have degraded on the column.
Solutions:
-
Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your eluent. For instance, if you started with 10% ethyl acetate in hexanes, you can increase it to 20%, 30%, or even higher. A step-gradient elution can be effective here.
-
Methanol "Kick": If your compound is still retained with highly polar ethyl acetate mixtures, adding a small amount of methanol (1-5%) to the eluent can help elute very polar compounds.
-
Check for Decomposition: Before running a large-scale column, it's wise to test the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots have appeared.[8] If decomposition is an issue, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[8]
Issue 3: The Product Elutes as a Broad Band with Tailing
Q: My product is coming off the column, but the fractions are spread out over a large volume, and the spots on the TLC show tailing. How can I get sharper peaks?
A: Tailing is often a sign of undesirable interactions between the analyte and the stationary phase.
Causality: Strong, non-ideal interactions between the basic pyridine nitrogen and the acidic silanol groups on the silica gel surface.
Solutions:
-
Add a Basic Modifier: As mentioned for TLC streaking, adding a small amount of triethylamine (0.1-1%) or ammonium hydroxide to your eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks and reduced tailing.
-
Use Neutral or Deactivated Silica: Using a pre-treated neutral silica gel or deactivating your own silica gel can significantly improve the chromatography of basic compounds.[9]
-
Avoid Overloading the Column: Loading too much crude material can lead to band broadening and tailing. A general rule of thumb is to use a silica-to-crude-material ratio of at least 30:1 to 50:1 by weight.
Experimental Protocols
Protocol 1: TLC Method Development
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the TLC plate.
-
Solvent Systems: Prepare developing chambers with different ratios of a non-polar and a polar solvent. Good starting systems include:
-
Hexanes:Ethyl Acetate (9:1, 8:2, 7:3)
-
Dichloromethane:Hexanes (1:1, 2:1)
-
-
Development: Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.
-
Visualization: Visualize the separated spots under a UV lamp at 254 nm. If necessary, use a potassium permanganate stain for further visualization.
-
Optimization: Adjust the solvent ratio to achieve an Rf of approximately 0.3 for this compound.
Protocol 2: Preparative Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin elution with the solvent system that gave an Rf of ~0.3 for your product.
-
Collect fractions and monitor their composition by TLC.
-
If the separation is not progressing, you can gradually increase the polarity of the eluent (gradient elution).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
| Solvent System (Hexanes:Ethyl Acetate) | Observed Rf of this compound (Approximate) | Comments |
| 9:1 | 0.1 - 0.2 | Good for starting the column to elute non-polar impurities first. |
| 8:2 | 0.2 - 0.35 | Often a good eluent for collecting the product. |
| 7:3 | 0.35 - 0.5 | May be too polar, potentially co-eluting with more polar impurities. |
Visualization of Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CAS # 39919-65-8, 2,5-Dibromo-6-methylpyridine, 3,6-Dibromo-2-methylpyridine, 3,6-Dibromo-2-picoline - chemBlink [chemblink.com]
- 4. byjus.com [byjus.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
Technical Support Center: Recrystallization of 5-Bromo-6-methylpicolinonitrile Derivatives
Welcome to the Technical Support Center for the purification of 5-Bromo-6-methylpicolinonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important class of compounds. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to ensure you can achieve the highest purity for your compounds.
Introduction to Recrystallization of Picolinonitrile Derivatives
This compound is a key building block in medicinal chemistry and materials science.[1][2][3] Achieving high purity is paramount for reliable downstream applications. Recrystallization is a powerful and economical technique for purifying solid organic compounds.[4] The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals as the solubility decreases, while impurities remain in the mother liquor.[4][5]
This guide will walk you through common challenges and frequently asked questions, providing robust solutions grounded in chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound derivatives in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if there's a high concentration of impurities depressing the melting point.
-
Causality: The compound is coming out of solution at a temperature above its melting point, leading to the formation of a liquid phase. This is often exacerbated by rapid cooling or a supersaturated solution.
-
Solutions:
-
Re-dissolve and Dilute: Gently reheat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation.[6]
-
Slow Cooling: Allow the flask to cool to room temperature on an insulated surface (e.g., a cork ring or folded paper towels) before transferring it to an ice bath. Slow cooling is critical for the orderly arrangement of molecules into a crystal lattice.
-
Solvent System Modification: If the issue persists, consider a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, add a small amount of a "good" solvent (one in which the compound is more soluble) to the hot solution before cooling.[6]
-
Induce Crystallization: Once the solution has cooled, try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal of the pure compound to provide a nucleation site.[6]
-
Q2: I'm getting a very low recovery of my purified compound. What are the likely causes and how can I improve my yield?
A2: Low recovery is a frequent challenge in recrystallization. The primary culprits are using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.
-
Causality: The goal is to create a saturated solution at high temperature and a supersaturated solution upon cooling to maximize crystal formation. Too much solvent will keep the compound dissolved even at low temperatures.
-
Solutions:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve the compound. Add the solvent in small portions to the heated solid until it just dissolves.
-
Thorough Cooling: Ensure the solution is completely cooled. After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[7]
-
Solvent Selection: Re-evaluate your solvent choice. The ideal solvent will have a steep solubility curve for your compound—high solubility at high temperatures and very low solubility at low temperatures.
-
Recover from Mother Liquor: If you suspect significant product loss, you can concentrate the mother liquor by careful evaporation and attempt a second recrystallization to recover more material.[6]
-
Q3: My solution has cooled, but no crystals have formed. What should I do?
A3: The failure of crystals to form from a cooled, saturated solution is often due to supersaturation, a state where the concentration of the solute is higher than its equilibrium solubility.
-
Causality: Crystal formation requires nucleation, the initial aggregation of molecules. In a very clean solution without nucleation sites, supersaturation can persist.
-
Solutions:
-
Induce Nucleation by Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can serve as nucleation sites.[6]
-
Seeding: Add a tiny crystal of the pure this compound derivative to the solution. This "seed" crystal provides a template for further crystal growth.[6]
-
Concentrate the Solution: If the solution is not sufficiently saturated, carefully evaporate some of the solvent and allow it to cool again.
-
Flash Cooling (Use with Caution): Briefly placing the flask in a dry ice/acetone bath can sometimes induce rapid nucleation. However, this may lead to the formation of smaller, less pure crystals.
-
Q4: The purified crystals are colored, but the pure compound is expected to be white or colorless. How do I remove colored impurities?
A4: Colored impurities are often large, polar molecules that can be effectively removed with activated charcoal.
-
Causality: Highly conjugated organic molecules, often byproducts of the synthesis, can impart color to the final product. These impurities can sometimes co-crystallize with the desired compound.
-
Solutions:
-
Activated Charcoal Treatment: After dissolving the crude solid in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the flask and gently reheat to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[6][7]
-
Hot Filtration: Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Use a pre-heated funnel and filter flask.[7]
-
Second Recrystallization: If the color persists, a second recrystallization is often necessary to achieve high purity.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound derivatives?
A1: The ideal solvent must be determined experimentally. A good starting point is to test solvents with a range of polarities. For pyridine derivatives, common choices include alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[8] Mixed solvent systems, such as heptane/toluene or hexane/ethyl acetate, are also very effective, especially for inducing crystallization when a single solvent is too effective. For a similar compound, 5-bromo-8-nitroisoquinoline, a heptane/toluene mixture was used successfully. A general principle is that "like dissolves like," so consider the polarity of your specific derivative.
Q2: How do I perform a small-scale solvent test?
A2: Place a small amount of your crude compound (10-20 mg) in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
Q3: What is the purpose of washing the crystals with cold solvent after filtration?
A3: Washing the collected crystals with a small amount of ice-cold solvent removes any residual mother liquor that may be coating the surface of the crystals. The mother liquor contains the dissolved impurities, so this step is crucial for obtaining a high-purity product. It is important to use a minimal amount of cold solvent to avoid redissolving a significant portion of your purified crystals.
Q4: How can I be sure my recrystallized compound is pure?
A4: A common method to assess purity is by measuring the melting point of the dried crystals. A pure compound will have a sharp melting point range (typically 1-2 °C) that corresponds to the literature value. Impurities will typically cause the melting point to be depressed and broaden the range.[5] Further characterization by techniques such as NMR, HPLC, or mass spectrometry can provide more definitive proof of purity.
Data Presentation: Solvent Properties
The choice of solvent is the most critical parameter in recrystallization. The following table provides properties of common solvents to aid in your selection process.
| Solvent | Boiling Point (°C) | Relative Polarity | Dielectric Constant (20°C) |
| Hexane | 69 | 0.009 | 1.88 |
| Toluene | 111 | 0.099 | 2.38 |
| Diethyl Ether | 35 | 0.117 | 4.34 |
| Ethyl Acetate | 77 | 0.228 | 6.02 |
| Acetone | 56 | 0.355 | 20.7 |
| Ethanol | 78 | 0.654 | 24.55 |
| Methanol | 65 | 0.762 | 32.7 |
| Water | 100 | 1.000 | 80.1 |
Data sourced from various chemical reference materials.[9][10][11][12]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines a general procedure for recrystallization using a single solvent.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until the solid is completely dissolved.[13]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[7]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration through a pre-heated funnel into a clean, pre-warmed Erlenmeyer flask.[7]
-
Cooling: Cover the flask and allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Two-Solvent Recrystallization
This method is useful when your compound is very soluble in one solvent and poorly soluble in another, and the two solvents are miscible.
-
Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent (the one in which it is highly soluble) at near-boiling temperature.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (the one in which the compound is insoluble) dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, as described in the single-solvent protocol.
-
Collection and Drying: Collect, wash, and dry the crystals as previously described.
Visualizations
Recrystallization Workflow
Caption: A general workflow for the purification of this compound derivatives by recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during recrystallization.
References
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
- University of Rochester, Department of Chemistry.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]
- Unknown. Solvent Physical Properties. [Link]
- Wikipedia.
- Professor Dave Explains. (2020, January 10).
- Jamal Muhoza. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
- The Royal Society of Chemistry. (2015). Supporting Information for A one-pot synthesis of N-heteroaryl-N-hydroxylamines. [Link]
- PubChem. 5-Bromo-6-methylpyridine-2-carbonitrile. [Link]
- PubChem. 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Link]
- Google Patents. Method for preparing 5-bromo-2-methylpyridine.
- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
- Chemsrc. 5-bromo-3-methylpicolinonitrile. [Link]
- National Center for Biotechnology Information. Redetermination of pyridine-4-carbonitrile–chloranilic acid (1/1)
- MDPI.
- ACS Publications.
Sources
- 1. 5-Bromo-6-methylpyridine-2-carbonitrile | C7H5BrN2 | CID 49818779 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 1215860-20-0|Methyl 5-bromo-6-methylpicolinate|BLD Pharm [bldpharm.com]
- 4. mt.com [mt.com]
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- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Solvent Physical Properties [people.chem.umass.edu]
- 12. List of boiling and freezing information of solvents - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Impurities in 5-Bromo-6-methylpicolinonitrile Synthesis
This technical guide is designed for researchers, scientists, and professionals in drug development to effectively identify and troubleshoot impurities encountered during the synthesis of 5-Bromo-6-methylpicolinonitrile. The insights provided are based on established chemical principles and practical experience to help you navigate common synthetic challenges and ensure the quality of your final product.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses prevalent issues in the synthesis of this compound, with a focus on impurity identification and mitigation strategies.
FAQ 1: What are the most probable impurities I might encounter during the synthesis of this compound?
The synthesis of this compound, commonly achieved through the bromination of 6-methylpicolinonitrile, can lead to several process-related impurities. The nature and quantity of these impurities are highly dependent on the specific reaction conditions and reagents used.
Primary Impurity Classes:
-
Unreacted Starting Material: The presence of 6-methylpicolinonitrile is common if the reaction does not proceed to completion.
-
Over-brominated Species: If the brominating conditions are too harsh or an excess of the brominating agent is used, di- or even tri-brominated picolinonitrile derivatives can be formed.[1][2]
-
Positional Isomers: While the methyl and nitrile groups direct bromination, trace amounts of other isomers, such as 3-Bromo-6-methylpicolinonitrile, may be generated.[1]
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis under either acidic or basic conditions, leading to the formation of 5-Bromo-6-methylpicolinamide or 5-Bromo-6-methylpicolinic acid.[3][4][5][6]
-
Side-Chain Bromination: When using radical initiators or photochemical conditions with reagents like N-Bromosuccinimide (NBS), bromination can occur on the methyl group, yielding 5-Bromo-6-(bromomethyl)picolinonitrile.[2][7][8]
-
Residual Solvents: Solvents used during the reaction or purification stages are common contaminants.
Troubleshooting Flowchart for Impurity Identification:
Caption: A systematic workflow for identifying impurities.
FAQ 2: My ¹H NMR spectrum is complex, with extra peaks in the aromatic region. How can I confirm the presence of positional isomers?
Positional isomers can be challenging to distinguish. However, high-resolution ¹H NMR spectroscopy is a powerful tool for this purpose. The electronic environment of each proton on the pyridine ring is unique, resulting in distinct chemical shifts and coupling constants.
Systematic NMR Analysis:
-
Acquire a High-Resolution Spectrum: Use a spectrometer with a high field strength (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
Compare with the Expected Spectrum: For this compound, you would expect two doublets in the aromatic region corresponding to the protons at the C-3 and C-4 positions.
-
Analyze Coupling Constants (J-values): The magnitude of the J-coupling between protons provides structural information. Ortho-coupling (³JHH) is typically in the range of 7-9 Hz, while meta-coupling (⁴JHH) is smaller (2-3 Hz).
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to establish the connectivity within the pyridine ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space proximity of protons, which can be useful in confirming assignments, especially for substituted pyridines.
-
Illustrative ¹H NMR Chemical Shifts (in CDCl₃):
| Compound | H-3 Chemical Shift (ppm) | H-4 Chemical Shift (ppm) |
| This compound | ~7.9 (d) | ~7.6 (d) |
| 3-Bromo-6-methylpicolinonitrile | - | ~7.4 (d) |
Note: These are approximate values and can vary based on the solvent and other factors.
FAQ 3: I suspect over-bromination is occurring in my reaction. How can I confirm this and what steps can I take to prevent it?
Over-bromination is a common side reaction when the reaction conditions are not well-controlled.
Methods for Confirmation:
-
Mass Spectrometry (MS): This is the most definitive technique. Look for a molecular ion peak (M+) that is 78-80 Da higher than your desired product, corresponding to the addition of a second bromine atom. The isotopic pattern for two bromine atoms (a characteristic 1:2:1 ratio for M, M+2, and M+4 peaks) is a clear indicator.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show a loss of one of the aromatic protons, likely resulting in a singlet instead of two doublets.
Strategies for Prevention:
| Preventative Strategy | Scientific Rationale |
| Strict Stoichiometric Control | Use no more than 1.0 to 1.1 equivalents of the brominating agent (e.g., NBS). |
| Temperature Management | Perform the reaction at a lower temperature to decrease the rate of the second bromination, which typically has a higher activation energy. |
| Slow Reagent Addition | Add the brominating agent portion-wise or as a solution via a syringe pump to maintain a low instantaneous concentration. |
| Reaction Monitoring | Use Thin Layer Chromatography (TLC) or in-process HPLC to monitor the consumption of the starting material and the formation of the product and byproducts. Quench the reaction once the starting material is consumed to prevent further reaction. |
Section 2: Standardized Analytical Protocols
This section outlines standard protocols for the analysis of this compound and its impurities.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This reverse-phase HPLC method is designed for the separation and quantification of this compound from its potential impurities.[9][10]
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Workflow for HPLC Analysis:
Caption: A standard workflow for HPLC purity determination.
Section 3: Mechanistic Considerations for Impurity Formation
A deeper understanding of the reaction mechanisms can guide the optimization of reaction conditions to minimize impurity formation.
Side Reaction: Hydrolysis of the Nitrile Group
The nitrile group can undergo hydrolysis to form a primary amide and subsequently a carboxylic acid. This process can be catalyzed by both acid and base.[3][4]
Mechanism of Acid-Catalyzed Nitrile Hydrolysis:
Caption: Pathway for the formation of amide impurity from nitrile.
To minimize hydrolysis, ensure that the reaction and work-up conditions are anhydrous and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
References
- ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Wikipedia. (n.d.). N-Bromosuccinimide.
- ResearchGate. (n.d.). Bromination of pyridine in fuming sulphuric acid.
- ACS Omega. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence.
- PubChem. (n.d.). 5-Bromo-6-methylpyridine-2-carbonitrile.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Wikipedia. (n.d.). Pyridine.
- YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
- Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- ResearchGate. (n.d.). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives.
- PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile.
- Google Patents. (n.d.). Bromination of pyridine derivatives.
- Exploring Chemistry. (n.d.). Exploring 3-Bromo-5-Methylpicolinonitrile: Properties and Applications.
- National Institutes of Health. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of 5-Bromo-6-methylpicolinonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide provides in-depth answers and field-proven protocols specifically for the Buchwald-Hartwig amination of 5-bromo-6-methylpicolinonitrile, a substrate known for its unique challenges. Our focus is to empower you with the knowledge to rationally select a base and troubleshoot common issues encountered during your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter. The advice provided is based on established mechanistic principles and extensive experience with challenging heteroaromatic substrates.
Q1: My reaction shows low or no conversion to the desired product. Where should I start troubleshooting?
Low conversion is the most frequent issue and can stem from several factors. For this particular substrate, the interplay between the sterically hindered 2-bromo-3-methylpyridine core and the electron-withdrawing nitrile group makes base selection paramount.
Root Cause Analysis:
-
Inappropriate Base Selection: The most likely culprit. Strong alkoxide bases like sodium tert-butoxide (NaOtBu), while common in Buchwald-Hartwig aminations, can be detrimental here.[1] The methyl group at the 6-position is acidic and can be deprotonated by a strong base, leading to side reactions and decomposition. Furthermore, the nitrile group itself can be sensitive to harsh basic conditions.[2][3]
-
Suboptimal Catalyst/Ligand System: The steric hindrance from the 6-methyl group necessitates a bulky, electron-rich phosphine ligand.[4][5] These ligands promote the formation of a monoligated palladium species, which accelerates the rate-limiting oxidative addition and reductive elimination steps.[4][6]
-
Poor Reagent Quality or Reaction Setup: The reaction is sensitive to oxygen and moisture. The palladium catalyst can be deactivated by oxygen, and water can lead to hydrolysis of the nitrile group or interfere with the base.[7][8]
Recommended Actions:
-
Start with a Weaker Base: Begin your optimization with weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9] These are often sufficient to facilitate the reaction without causing substrate degradation. If reactivity is low, you can then screen stronger bases.
-
Choose a Bulky Ligand: Employ a modern, sterically demanding biarylphosphine ligand. Excellent choices for this type of transformation include RuPhos, BrettPhos, or XPhos.[10] These are designed to overcome steric challenges and improve catalytic activity.
-
Ensure Inert Conditions: Use a well-dried, degassed solvent (e.g., toluene, 1,4-dioxane).[9] Ensure all reagents are handled under an inert atmosphere of argon or nitrogen. Using a pre-catalyst (e.g., XPhos Pd G3) can also lead to more reproducible formation of the active catalytic species compared to using a simple palladium source like Pd(OAc)₂.[11]
Q2: I'm observing significant side product formation, particularly hydrodehalogenation (loss of bromine). What causes this and how can I prevent it?
Hydrodehalogenation, where the bromine atom is replaced by hydrogen, is a known side reaction in palladium-catalyzed couplings. It competes with the desired C-N bond formation.
Mechanistic Insight:
This side reaction can occur via β-hydride elimination from the palladium-amido intermediate, a process that competes with the productive reductive elimination step.[4] It can be exacerbated by:
-
Excessively Strong Bases: Strong bases can promote pathways that lead to the formation of palladium hydride species, which are responsible for the dehalogenation.
-
High Temperatures: Elevated temperatures can sometimes favor side reactions over the desired coupling.
Troubleshooting Steps:
-
Re-evaluate Your Base: Switch to a weaker base. As mentioned, K₃PO₄ or Cs₂CO₃ are excellent starting points.
-
Optimize Temperature: While Buchwald-Hartwig reactions often require heat (80-110 °C), try running the reaction at the lower end of this range (e.g., 80 °C) to see if it suppresses the side product.[12]
-
Ligand Modification: The choice of ligand can influence the relative rates of reductive elimination versus side reactions. Screening different bulky phosphine ligands is advisable.
Q3: My product analysis suggests the nitrile group is being hydrolyzed to an amide or carboxylic acid. How can I avoid this?
The picolinonitrile moiety is susceptible to hydrolysis under certain conditions, a reaction that is catalyzed by both acid and base.[2][13][14] In the context of the Buchwald-Hartwig amination, base-catalyzed hydrolysis is the primary concern.[3][15]
Causality:
-
Strong, Nucleophilic Bases: Hydroxide ions, which can be present from trace water reacting with strong alkoxide bases, can attack the electrophilic carbon of the nitrile group, initiating hydrolysis.[3]
-
Presence of Water: Even small amounts of water in the reaction solvent or reagents can be sufficient to cause this side reaction, especially at elevated temperatures.
Preventative Measures:
-
Use a Non-Nucleophilic Base: Prioritize inorganic carbonate or phosphate bases. These are generally less nucleophilic and less prone to causing hydrolysis.
-
Rigorous Anhydrous Technique: Dry your solvent over molecular sieves or by distillation. Ensure glassware is oven-dried. Use fresh, high-purity reagents.
-
Milder Conditions: If possible, reducing the reaction temperature may slow the rate of hydrolysis relative to the desired amination.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for this compound?
This substrate presents a "perfect storm" of challenges that converge on the choice of base:
-
Steric Hindrance: The methyl group at C6 physically blocks the reaction center, slowing down the key steps in the catalytic cycle.[5][16] This often necessitates more forcing conditions (higher temperature), which can amplify the negative effects of an inappropriate base.
-
Acidity of the Methyl Group: The electron-withdrawing pyridine ring and nitrile group increase the acidity of the benzylic protons on the methyl group. A very strong base (like NaOtBu, pKaH ≈ 19) can deprotonate this position, leading to undesired side reactions or catalyst inhibition.[9]
-
Nitrile Group Sensitivity: The cyano group is an electrophilic functional group that is susceptible to base-mediated hydrolysis, especially at the high temperatures often required for the reaction.[2]
Therefore, the ideal base must be strong enough to facilitate the catalytic cycle but not so strong that it causes substrate decomposition. This creates a narrower operating window compared to simpler aryl halides.
Q2: What is the mechanistic role of the base in the Buchwald-Hartwig amination?
The base plays an indispensable role in the catalytic cycle. After oxidative addition of the this compound to the Pd(0) catalyst, the amine coordinates to the resulting Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido intermediate.[12][17][18] This deprotonation is crucial as the resulting amido complex is poised to undergo reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7]
Caption: The Buchwald-Hartwig Catalytic Cycle.
Q3: Which specific base should I start with for my reaction optimization?
For the amination of this compound, a logical starting point is potassium phosphate (K₃PO₄) . It offers a good balance of reactivity and mildness. A comparative table is provided below to guide your screening process.
| Base | pKa of Conjugate Acid (pKaH) | Class | Recommended Use for this Substrate |
| NaOtBu | ~19 | Strong Alkoxide | Use with Caution. High risk of side reactions.[1] Reserve for very unreactive amines after weaker bases fail. |
| LHMDS | ~26 | Strong Amide | Not Recommended. Overly strong and likely to cause substrate decomposition. |
| K₃PO₄ | ~12.3 | Weak Inorganic | Recommended Starting Point. Good balance of reactivity and functional group tolerance. |
| Cs₂CO₃ | ~10.3 | Weak Inorganic | Good Alternative. Soluble in many organic solvents, often effective.[9] |
| K₂CO₃ | ~10.3 | Weak Inorganic | Less effective than Cs₂CO₃ or K₃PO₄ due to lower solubility and basicity, but can work. |
Q4: How do I design a logical troubleshooting workflow if my initial reaction fails?
A systematic approach is key. Instead of changing multiple variables at once, modify one parameter at a time based on the observed outcome.
Caption: A systematic troubleshooting workflow.
Experimental Protocol: Screening Bases for Amination
This protocol provides a reliable method for screening different bases to find the optimal conditions for your specific amine coupling partner.
Objective: To identify the most effective base for the coupling of this compound with a target amine.
Materials:
-
This compound
-
Target amine
-
Palladium pre-catalyst (e.g., RuPhos Pd G3)
-
Bulky phosphine ligand (e.g., RuPhos)
-
Bases for screening: K₃PO₄, Cs₂CO₃, NaOtBu
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Preparation (In a Glovebox):
-
To three separate reaction vials, add this compound (1.0 equiv., e.g., 0.1 mmol, 19.7 mg).
-
Add the palladium pre-catalyst (e.g., 2 mol%, 0.002 mmol).
-
To Vial 1, add K₃PO₄ (1.5 equiv., 0.15 mmol, 31.8 mg).
-
To Vial 2, add Cs₂CO₃ (1.5 equiv., 0.15 mmol, 48.9 mg).
-
To Vial 3, add NaOtBu (1.5 equiv., 0.15 mmol, 14.4 mg).
-
-
Reagent Addition:
-
Add the target amine (1.2 equiv., 0.12 mmol).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 1.0 mL) to each vial.
-
-
Reaction:
-
Seal the vials tightly.
-
Remove the vials from the glovebox and place them in a pre-heated reaction block or oil bath set to 100 °C.
-
Stir the reactions for the designated time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion to product and identify any major side products.
-
Compare the results from the three bases to determine the optimal choice for further optimization or scale-up.
-
This structured approach will provide clear, comparable data to guide your synthetic strategy effectively.
References
- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
- Buchwald–Hartwig amination. (2023, December 26). In Wikipedia.
- Sunesson, Y., Limé, E., Nilsson Lill, S. O., & Norrby, P.-O. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
- Pye, P. J., & Krska, S. W. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 19(21), 5936–5939.
- Zhang, J., Zheng, C., Yang, Y., & Liu, Y. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21711–21720.
- Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
- Sunesson, Y., Limé, E., Nilsson Lill, S. O., & Norrby, P.-O. (2014). The Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Zhang, J., Zheng, C., Yang, Y., & Liu, Y. (2020). (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate.
- Blue, J. D., & Sanford, M. S. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2416–2423.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Nolan, S. P. (2019). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
- Hydrolysis of nitriles. (n.d.). Lumen Learning.
- Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit.
- Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
- The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
- Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. (2016). Dalton Transactions, 45(29), 11756–11763.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
- Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S.
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- 18. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Reactions with 5-Bromo-6-methylpicolinonitrile
Welcome to the technical support center for 5-Bromo-6-methylpicolinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile building block. As Senior Application Scientists, we provide not only protocols but also the underlying mechanistic principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Section 1: Understanding the Substrate: Electronic & Steric Profile
Before troubleshooting specific reactions, it is crucial to understand the inherent properties of this compound. Its reactivity is governed by a delicate interplay between the electronic effects of its substituents and the steric hindrance they impose.
Q1: What are the key structural features of this compound that dictate its reactivity and regioselectivity?
Answer: The reactivity of this compound is primarily influenced by three key features: the pyridine nitrogen, the electron-withdrawing nitrile group (-CN) at C2, the bromine atom (-Br) at C5, and the methyl group (-CH₃) at C6.
-
Electronic Effects : The pyridine nitrogen and the C2-nitrile group are strongly electron-withdrawing. This makes the entire aromatic ring electron-deficient, which is a critical factor for nucleophilic aromatic substitution (SNAr) reactions. The nitrile group, being ortho to the nitrogen, significantly lowers the energy of the Meisenheimer complex intermediate formed during SNAr.[1] In palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the ring facilitates the oxidative addition step, which is often rate-determining.[2]
-
Steric Hindrance : The C6-methyl group provides significant steric bulk around the C5-Br bond. This steric hindrance can slow down reactions at the C5 position by impeding the approach of bulky reagents, ligands, or catalyst complexes.[3] This effect is a primary tool to leverage for achieving regioselectivity but also a major challenge to overcome when C5 functionalization is desired.
-
Leaving Group Ability : The C-Br bond is the primary site for cross-coupling reactions. Its reactivity is intermediate compared to other halogens, following the general trend of C-I > C-Br > C-Cl for oxidative addition to a Pd(0) catalyst.[4]
Caption: Key structural features influencing reactivity.
Section 2: Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting for the most common synthetic transformations where regioselectivity is a concern.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Palladium-catalyzed reactions are the workhorse for C-C and C-N bond formation. However, the steric hindrance around the C5-Br bond in this compound presents a significant challenge.
Answer: This is a common issue stemming from the sterically congested reaction site. The C6-methyl group hinders the oxidative addition of the palladium catalyst to the C5-Br bond.
Plausible Causes:
-
Insufficiently Active Catalyst: The Pd(0) species generated in situ may not be reactive enough to overcome the steric barrier.
-
Bulky Ligand: While bulky ligands are often necessary, an excessively large ligand can exacerbate the steric problem, preventing the catalyst from accessing the C-Br bond.
-
Inappropriate Base/Solvent: The choice of base and solvent is critical for facilitating the transmetalation step, which can also be rate-limiting.[5]
Troubleshooting Workflow & Recommended Protocols:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Recommended Protocol 1: Buchwald Ligand/Pre-catalyst System
Bulky, electron-rich biarylphosphine ligands (Buchwald ligands) are designed to promote oxidative addition at hindered sites and accelerate reductive elimination.[6]
-
Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a strong inorganic base like K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst System: Add a palladium pre-catalyst such as XPhos Pd G3 (2-5 mol %) or a combination of Pd₂(dba)₃ (2 mol %) and a bulky ligand like XPhos or SPhos (4-5 mol %). These ligands are particularly effective for coupling with heteroaryl halides.[7]
-
Solvent: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a robust starting point.[8]
-
Temperature: Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantage for this Substrate |
| Pd(PPh₃)₄ | Monodentate Phosphine | 5-10 | Standard, but often inefficient for hindered substrates.[9] |
| Pd(dppf)Cl₂ | Bidentate Ferrocene | 3-5 | Good general catalyst, effective for many heteroaryl couplings.[10] |
| XPhos Pd G3 | Buchwald Pre-catalyst | 2-5 | Excellent for sterically demanding substrates and heteroaryl chlorides/bromides. |
| Pd₂(dba)₃ / SPhos | Bulky Biarylphosphine | 2 / 4 | High activity, promotes difficult oxidative additions. |
Answer: C-N coupling at this hindered position is particularly challenging. The choice of base is critical, and often stronger, non-nucleophilic bases are required. Additionally, the ligand must be carefully selected to promote the C-N reductive elimination, which is often the rate-limiting step.
Plausible Causes:
-
Weak Base: Common carbonate bases are often insufficient. A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[11]
-
Ligand Inhibition: The amine substrate or product can coordinate to the palladium center and inhibit catalysis, especially with less bulky ligands.
-
Catalyst Deactivation: Nitrogen-containing heterocycles can act as catalyst poisons.[12]
Recommended Protocol 2: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a strict inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a strong base like NaOtBu (1.5 equiv.), and the catalyst system in a sealed tube.
-
Catalyst System: Use a specialized catalyst system known for hindered couplings. A good starting point is a combination of Pd₂(dba)₃ (2 mol %) and a highly hindered ligand like BrettPhos or tBuXPhos (4 mol %). The tBuBrettPhos ligand, in particular, has shown excellent performance for the amination of challenging heterocyclic bromides.[13]
-
Solvent: Use an anhydrous, degassed aprotic solvent like toluene or 1,4-dioxane.
-
Temperature: Heat the reaction to 100-120 °C.
-
Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash, dry, and purify.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the C2-nitrile, makes it a candidate for SNAr. However, this is often less predictable than cross-coupling.
Answer: For an SNAr reaction to occur, the aromatic ring must be sufficiently activated by electron-withdrawing groups, and the conditions must favor the formation of the intermediate Meisenheimer complex.[3]
Plausible Causes:
-
Insufficient Ring Activation: While the nitrile group is activating, it may not be sufficient for less reactive nucleophiles. SNAr reactions are most common on rings with multiple, strongly withdrawing groups (like nitro groups).[1]
-
Poor Leaving Group: Bromine is a good leaving group, but the rate-determining step in SNAr is often the initial nucleophilic attack, not leaving group departure.[14]
-
Reaction Conditions: The reaction may require high temperatures and a polar aprotic solvent to proceed.
Caption: Key factors and mechanism for SNAr reactions.
Recommended Protocol 3: Forcing SNAr Conditions
-
Setup: In a sealed pressure vessel, dissolve this compound (1.0 equiv.) in a polar aprotic solvent like DMSO or DMF.
-
Reagents: Add the nucleophile (e.g., sodium methoxide, 2.0-3.0 equiv.). If using a neutral nucleophile like an alcohol or thiol, add a strong, non-nucleophilic base like sodium hydride (NaH) to generate the active nucleophile in situ.
-
Temperature: Heat the reaction to high temperatures (120-160 °C). Microwave heating can be particularly effective.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water. Extract the product with an appropriate organic solvent. Wash the organic layers, dry, and purify.
Section 3: Frequently Asked Questions (FAQs)
Q5: Is there a risk of reaction at the C6-methyl group?
Answer: Yes, under certain conditions. While the primary reactive site is the C5-Br bond, the C6-methyl group has benzylic-like reactivity. Strong bases (like LDA or NaHMDS) at low temperatures could potentially deprotonate this methyl group, leading to an anionic intermediate that could undergo side reactions. Furthermore, some transition metal catalysts, particularly copper, are known to mediate the cross-coupling of benzylic C-H bonds, although this typically requires specific directing groups and oxidants not usually present in standard cross-coupling conditions.[15] For standard Suzuki and Buchwald-Hartwig reactions, reactivity at the methyl group is generally not the primary concern, but it should be considered if unexpected byproducts are observed, especially when using very strong bases or alternative metal catalysts.
Q6: Which palladium catalyst and ligand combination is the best starting point for a Suzuki coupling on this substrate?
Answer: For a sterically hindered heteroaryl bromide like this, a robust and highly active catalyst system is required. We recommend starting with XPhos Pd G3 (2-3 mol %) . This pre-catalyst is air- and moisture-stable, easy to handle, and generates the active Pd(0) species efficiently. It is specifically designed for challenging couplings and often gives good results where older catalysts like Pd(PPh₃)₄ fail.[4]
Q7: Can the nitrile group be hydrolyzed under basic Suzuki coupling conditions?
Answer: Yes, this is a potential side reaction. The use of strong aqueous bases (like NaOH) combined with prolonged heating (e.g., >100 °C for many hours) can lead to the hydrolysis of the nitrile group to a primary amide or a carboxylic acid. To minimize this risk, use carbonate or phosphate bases (K₂CO₃, Cs₂CO₃, K₃PO₄) which are sufficiently strong for the catalytic cycle but less aggressive towards the nitrile.[5] If hydrolysis remains an issue, consider using anhydrous conditions with a fluoride source like CsF or KF to activate the boronic acid.
References
- Buchwald, S. L., & Hartwig, J. F. (2010).
- Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 44(3), 152–163.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]
- Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Valanarasu, M., & Perumal, S. (2012). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Journal of Heterocyclic Chemistry, 49(2), 322-327.
- NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686.
- Spivey, A. C., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 5(12), 4789-4802. [Link]
- The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Shen, H. C. (2015). Intramolecular Aminocyanation of Alkenes via N–CN Bond Cleavage. PMC. [Link]
- Yoshifuji, M., et al. (2020). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- LibreTexts Chemistry. (2022). 16.
- Nicolai, J., & Hartwig, J. F. (2023). Development of Selective C–C and C–N Bond-Forming Reactions Using Metals and Enzymes. eScholarship. [Link]
- Professor Dave Explains. (2019).
- Guillaumet, G., et al. (2013). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron Letters, 54(39), 5324-5327.
- Sanford, M. S., et al. (2019). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. PMC. [Link]
- Taddei, M., et al. (2009). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 14(5), 1829-1839.
- Spivey, A. C., & G. M. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 5(12), 4789–4802.
- Snieckus, V., et al. (2011).
- Guillaumet, G., et al. (2013). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 16(6), 546-553.
- Al-Tel, T. H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)
- Chen, J. S., & White, M. C. (2010). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. Journal of the American Chemical Society, 132(48), 17112–17114.
- Han, F. S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
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- 15. Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Sterically Hindered 5-Bromo-6-methylpicolinonitrile Derivatives
Welcome to the technical support center for the synthesis of sterically hindered 5-Bromo-6-methylpicolinonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the synthesis of this important class of molecules. The inherent steric hindrance in these structures often leads to sluggish reactions, low yields, and complex purification profiles. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these synthetic hurdles effectively.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound and its derivatives. Each issue is presented with probable causes and actionable solutions grounded in established chemical principles.
Problem 1: Low Yield in the Sandmeyer Reaction for Bromination
Q: I am attempting to synthesize 5-bromo-6-methyl-2-aminopyridine via a Sandmeyer reaction from 2,5-diamino-6-methylpyridine, but the yield of the desired bromo-derivative is consistently low, with significant formation of proto-deamination byproducts.
A: This is a classic challenge when dealing with sterically hindered anilines or their heterocyclic analogs. The steric bulk from the methyl group at the 6-position can impede the approach of the bromide nucleophile to the diazonium salt intermediate.
Probable Causes & Solutions:
-
Inefficient Diazotization: The initial formation of the diazonium salt might be incomplete.
-
Solution: Ensure the reaction is carried out at a low temperature (0-5 °C) to maintain the stability of the diazonium salt.[1][2][3] Use a slight excess of sodium nitrite and a strong non-nucleophilic acid like HBF₄ or H₂SO₄ to ensure complete diazotization. The use of organic-phase diazotization with reagents like tert-butyl nitrite can sometimes offer better control.[4]
-
-
Steric Hindrance Affecting Nucleophilic Attack: The methyl group ortho to the diazonium group creates a sterically crowded environment.[5][6]
-
Solution 1 (Catalyst Choice): The choice of copper(I) salt is critical. While CuBr is standard, using a more soluble or reactive copper source can be beneficial. A combination of CuBr and CuBr₂ has been shown to be effective in some cases.[4]
-
Solution 2 (Alternative Brominating Agents): Consider moving away from the classical Sandmeyer conditions. An electrochemical approach can sometimes circumvent the need for a bulky catalyst-nucleophile complex.[7] Alternatively, a Gattermann-type reaction using copper powder in the presence of HBr might offer a different kinetic profile.
-
-
Decomposition of the Diazonium Intermediate: Aryl diazonium salts are notoriously unstable at elevated temperatures.
-
Solution: Maintain strict temperature control throughout the reaction. The addition of the copper bromide solution should be done slowly to the cold diazonium salt solution to manage any exotherm.
-
Problem 2: Inefficient Cyanation of a Sterically Hindered Bromopyridine
Q: My attempt to convert 2,5-dibromo-6-methylpyridine to this compound using CuCN (a Rosenmund-von Braun reaction) is resulting in low conversion and recovery of starting material.
A: The cyanation of sterically hindered aryl halides can be challenging due to the difficulty of the oxidative addition step in the catalytic cycle and the subsequent reductive elimination.[8]
Probable Causes & Solutions:
-
Low Reactivity of the Aryl Bromide: The electron-donating nature of the methyl group can slightly deactivate the pyridine ring towards nucleophilic aromatic substitution. More importantly, the steric hindrance around the bromine at the 2-position is the major barrier.
-
Solution 1 (Higher Temperatures & Polar Aprotic Solvents): This reaction often requires high temperatures (150-200 °C) and polar aprotic solvents like DMF, NMP, or propionitrile to proceed at a reasonable rate.[8][9]
-
Solution 2 (Palladium-Catalyzed Cyanation): Modern cross-coupling methods can be more effective. Consider using a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand (e.g., Xantphos) and a cyanide source like Zn(CN)₂ or KCN with 18-crown-6 to enhance solubility and reactivity. These reactions often proceed under milder conditions.
-
Solution 3 (Use of Additives): The addition of alkali metal iodides can sometimes facilitate the reaction by in-situ formation of the more reactive aryl iodide.[8]
-
-
Difficult Product Isolation: The use of stoichiometric copper cyanide can lead to purification challenges.
-
Solution: If using the classical Rosenmund-von Braun reaction, a thorough workup with aqueous ammonia or ethylenediamine is often necessary to remove copper salts. Opting for a catalytic method can simplify purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the difficulty in synthesizing this compound derivatives?
A1: The main challenge is steric hindrance .[5][6] The methyl group at the 6-position, adjacent to the reaction center (either the bromine being displaced or the precursor amino group), physically blocks the approach of reagents. This steric impediment slows down reaction rates, necessitates harsher reaction conditions, and can lead to an increase in side reactions.[10]
Q2: Are there alternative synthetic routes to consider if the Sandmeyer reaction fails?
A2: Yes. If the Sandmeyer route from an amino-picolinonitrile is problematic, you can consider building the molecule differently. One alternative is to start with a pre-functionalized pyridine ring. For example, you could begin with a 6-methylpicolinic acid derivative, perform bromination, and then convert the carboxylic acid to the nitrile. However, direct bromination of 6-methylpicolinonitrile can be complex due to the directing effects of the existing substituents. A more robust approach might involve a multi-step synthesis where the bromine and nitrile functionalities are introduced sequentially onto a 2-methylpyridine core.
Q3: How can I confirm the regiochemistry of bromination on the 6-methylpicolinonitrile ring?
A3: Spectroscopic methods are essential for confirming the regiochemistry.
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are definitive. For this compound, you would expect to see two doublets in the aromatic region, corresponding to the protons at the 3- and 4-positions. The coupling constant between them (J-coupling) will be characteristic of ortho-coupling.
-
¹³C NMR: The carbon chemical shifts will also be indicative of the substitution pattern.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment can show through-space correlations between the methyl protons and the proton at the 5-position (if it were un-substituted) or lack thereof if the bromine is at the 5-position, thus confirming the bromine's location.
Q4: What are some key safety considerations when working with cyanide reagents?
A4: Working with cyanide salts (e.g., CuCN, KCN, NaCN) is extremely hazardous and requires strict safety protocols.
-
Acid Incompatibility: Never allow cyanide salts to come into contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas. All reactions should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves (consider double-gloving).
-
Waste Disposal: Cyanide waste must be quenched and disposed of according to your institution's hazardous waste guidelines. A common quenching procedure involves treatment with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions.
Experimental Protocols
Protocol 1: Sandmeyer Bromination of 2-Amino-5-bromo-6-methylpyridine
This protocol is a representative procedure and may require optimization for specific substrates.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-methylpyridine (1.0 eq) in 48% HBr (4.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the pyridine solution, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr (2.0 eq) and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
| Reaction Step | Reagent/Condition | Key Parameter | Typical Outcome/Challenge |
| Diazotization | NaNO₂, HBr | Temperature (0-5 °C) | Incomplete reaction if too warm; diazonium salt instability. |
| Sandmeyer | CuBr | Catalyst Loading | Low yield with sub-stoichiometric amounts. |
| Cyanation | CuCN | Temperature (150-200 °C) | No reaction at lower temperatures due to steric hindrance. |
| Purification | Column Chromatography | Eluent System | Co-elution of byproducts can be an issue. |
Visualizations
Troubleshooting Flowchart for Low Yield in Sandmeyer Reaction
Caption: Troubleshooting flowchart for low Sandmeyer reaction yields.
References
- PrepChem.com.Synthesis of 2-amino-6-methylpyridine.
- Kim, J., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry.
- ResearchGate.Reaction of 2-amino-6-methylpyridine and steric hindrance.
- Google Patents.US4628097A - Process for the preparation of 2-amino-alkylpyridines.
- Butt, T. T., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity.
- Wang, P., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Nature Communications.
- Wikipedia.Sandmeyer reaction.
- Chemistry LibreTexts.Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
- Google Patents.US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
- Google Patents.WO2001017970A1 - Process for the preparation of 2-cyanopyridines.
- Organic Chemistry Portal.Rosenmund-von Braun Reaction.
- Organic Chemistry Portal.Sandmeyer Reaction.
- Butt, T. T., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed.
- OrganicChemGuide.21.03 Sandmeyer Reaction.
- Google Patents.US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- IndiaMART.2-Cyano -5-Bromo -3-NitroPyridine (573675-25-9).
- Master Organic Chemistry.Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Percec, V., et al. (2017). Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. PNAS.
- ResearchGate.Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- Patil, S. A., et al. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances.
- PubChem.3-Bromo-6-methylpyridine-2-carbonitrile.
- Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube.
- MDPI.Recent Advances in Metal-Free Quinoline Synthesis.
- Autech.Exploring 3-Bromo-5-Methylpicolinonitrile: Properties and Applications.
- PubChem.5-Bromo-6-methylpyridine-2-carbonitrile.
- Wu, Y. M., et al. (2008). Methyl 5-bromo-6-methyl-picolinate. Acta Crystallographica Section E: Structure Reports Online.
- ResearchGate.(PDF) Improved synthesis of 6-bromo-7-[C]methylpurine for clinical use.
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- 9. 5-Bromo-3-nitropyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Monitoring the progress of 5-Bromo-6-methylpicolinonitrile reactions by TLC and LC-MS
Technical Support Center: Monitoring 5-Bromo-6-methylpicolinonitrile Reactions
Welcome to the technical support center for monitoring reactions involving this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for reaction monitoring using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to Monitoring this compound Reactions
This compound is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination to generate more complex molecular architectures.[1][2][3] Accurate monitoring of these reactions is crucial to determine reaction completion, optimize conditions, and identify potential side products. This guide provides practical, field-tested advice to overcome common challenges encountered when using TLC and LC-MS for this purpose.
Part 1: Troubleshooting Guide for Reaction Monitoring
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Thin-Layer Chromatography (TLC) Troubleshooting
Question 1: My starting material and product spots are too close together on the TLC plate (similar Rf values). How can I improve separation?
Answer:
This is a common challenge, especially when the product has a similar polarity to the starting material. Here’s a systematic approach to improving separation:
-
Solvent System Optimization: The polarity of your eluent is the most critical factor.[4]
-
If your spots are high on the plate (high Rf), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate, methanol) or choose a less polar solvent.[4]
-
If your spots are low on the plate (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.[4]
-
Pro-Tip: For pyridine-containing molecules, which can interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1–2.0%) to your eluent can significantly improve spot shape and separation.[4]
-
-
Try Different Solvent Systems: Don't be afraid to experiment with different solvent classes. If a mixture of ethyl acetate and hexanes isn't working, consider dichloromethane and methanol, or toluene and acetone. Different solvent systems can offer unique selectivities.[4]
-
Co-spotting: To confirm if you are seeing two distinct spots, use the co-spotting technique.[5] In one lane, spot your starting material. In the middle lane, spot both the starting material and the reaction mixture on top of each other. In the third lane, spot only the reaction mixture. If the middle spot appears as a single, well-defined spot, your starting material and product have the same Rf in that solvent system. If it's elongated or looks like a snowman, they are separating.[6]
Question 2: I'm seeing streaking or elongated spots on my TLC plate. What's causing this and how do I fix it?
Answer:
Streaking can obscure your results and make it difficult to determine the number of components in your reaction mixture. The primary causes are:
-
Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[7] Try diluting your reaction mixture sample before spotting.
-
Inappropriate Solvent for Sample Preparation: If the solvent used to dissolve your sample for spotting is too strong (too polar), it can pre-elute the sample on the baseline, causing streaking. Use a volatile and less polar solvent for sample preparation.
-
Compound Instability on Silica Gel: Acid-sensitive compounds can degrade on the silica gel plate, leading to streaks.[6]
-
To test for this, you can run a 2D TLC.[8] Spot your sample in one corner of a square TLC plate and run it in your chosen solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you will see a spot on the diagonal. If it is degrading, you will see spots below the diagonal.[6][8]
-
If instability is confirmed, consider using a different stationary phase, such as alumina or a reversed-phase TLC plate.[4]
-
Question 3: My spots are not visible under the UV lamp. What should I do?
Answer:
While many aromatic compounds are UV-active, it's possible your product or starting material is not, or the concentration is too low.
-
Increase Sample Concentration: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[7]
-
Use a Staining Reagent: If your compound is not UV-active, you'll need to use a chemical stain to visualize the spots. Some common stains include:
-
Potassium Permanganate (KMnO4): This is a good general stain for compounds that can be oxidized.
-
Anisaldehyde: This stain can produce a range of colors with different functional groups, which can be helpful for distinguishing between compounds.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Question 4: I'm not seeing the expected molecular ion for my product in the mass spectrum. What could be the issue?
Answer:
Several factors can contribute to the absence of the expected molecular ion:
-
Ionization Mode: this compound and its derivatives are nitrogen-containing heterocyclic compounds, which generally ionize well in positive ion mode Electrospray Ionization (ESI) to form [M+H]+.[9] Ensure you are using the appropriate ionization mode.
-
In-source Fragmentation: The energy in the ion source can sometimes be too high, causing the molecule to fragment before it is detected. This can be particularly relevant for molecules with labile functional groups. Try reducing the fragmentor or cone voltage in your MS settings.
-
Adduct Formation: Instead of protonation, your molecule might be forming adducts with salts present in your mobile phase or sample, such as sodium ([M+Na]+) or potassium ([M+K]+). Look for these ions in your mass spectrum. To minimize adduct formation, ensure you are using high-purity solvents and consider adding a small amount of a volatile acid like formic acid to your mobile phase to promote protonation.[10]
Question 5: I'm observing significant peak tailing for my compounds in the chromatogram. How can I improve the peak shape?
Answer:
Peak tailing is often an issue with basic compounds like pyridine derivatives due to their interaction with residual silanol groups on the silica-based stationary phase of the LC column.[8]
-
Mobile Phase Modifier: Adding a small amount of a competing base, such as triethylamine, or an acid, like formic acid (typically 0.1%), to your mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.
-
Column Choice: If peak tailing persists, consider using a column specifically designed for the analysis of basic compounds, such as one with end-capping or a different stationary phase chemistry.
-
pH of the Mobile Phase: The pH of your mobile phase can significantly impact the retention and peak shape of ionizable compounds. For basic compounds like pyridines, a lower pH (e.g., using formic acid) will ensure the compound is protonated and can lead to better peak shapes.
Question 6: I'm seeing carryover from one injection to the next. How can I prevent this?
Answer:
Carryover can lead to inaccurate quantification and misinterpretation of your results.
-
Injector Wash: Ensure your autosampler's wash solvent is effective at removing your analytes. A strong solvent like isopropanol or a mixture that mimics your mobile phase at high organic content is often a good choice.
-
Blank Injections: Run blank injections (injecting only the mobile phase) between your samples to wash the column and confirm that the carryover is being eliminated.
-
Sample Adsorption: Your compound might be adsorbing to parts of the LC system. If the problem persists, you may need to clean the injector, tubing, and column.
Part 2: Frequently Asked Questions (FAQs)
TLC FAQs
-
What is a good starting solvent system for TLC analysis of this compound reactions?
-
A good starting point for many organic reactions is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A 4:1 or 3:1 mixture of hexanes:ethyl acetate is often a reasonable starting point. Adjust the ratio based on the observed Rf values.
-
-
How do I calculate the Rf value?
-
What is an ideal Rf value?
-
An ideal Rf value is typically between 0.3 and 0.7.[14] This range usually provides the best separation from other components in the mixture.
-
LC-MS FAQs
-
How do I interpret the data from an LC-MS analysis of my reaction?
-
The primary outputs are a chromatogram and a mass spectrum for each peak.[15][16] The chromatogram shows peaks at different retention times, representing the different components of your mixture.[17] The mass spectrum for each peak gives you the mass-to-charge ratio (m/z) of the component, which helps in identifying it.[15] For reaction monitoring, you would look for the disappearance of the peak corresponding to your starting material and the appearance of a new peak with the expected mass of your product.
-
-
What are the characteristic isotopic patterns for a bromine-containing compound in the mass spectrum?
-
Bromine has two major isotopes, 79Br and 81Br, in roughly a 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum where you will see two peaks of nearly equal intensity separated by 2 m/z units (the [M]+ and [M+2]+ peaks).[18] This is a very useful diagnostic tool for identifying your starting material and any bromine-containing intermediates or side products.
-
-
Can I quantify the progress of my reaction using LC-MS?
-
While LC-MS is excellent for qualitative analysis (identifying what is present), quantitative analysis requires careful method development and the use of an internal standard.[19] For routine reaction monitoring, observing the relative peak areas of the starting material and product in the chromatogram can give a good indication of the reaction's progress.
-
Part 3: Experimental Protocols and Visualizations
Protocol 1: Step-by-Step Guide for TLC Monitoring
-
Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper and add your chosen eluent to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for your samples.
-
Spot the Plate:
-
Lane 1 (Starting Material): Dissolve a small amount of your this compound starting material in a volatile solvent (e.g., dichloromethane) and use a capillary tube to spot it on the first mark.
-
Lane 2 (Co-spot): Spot the starting material as before, and then spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): Withdraw a small aliquot from your reaction mixture using a capillary tube and spot it on the third mark.
-
-
Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[20] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for visualization.
-
Analyze the Results: Compare the spots in the different lanes to determine the presence of starting material and the formation of the product. Calculate the Rf values for each spot.
Protocol 2: Step-by-Step Guide for LC-MS Sample Preparation and Analysis
-
Sample Preparation:
-
Take a small aliquot (e.g., 10-20 µL) of your reaction mixture.
-
Dilute it significantly with a suitable solvent, such as acetonitrile or methanol. A dilution factor of 1000 or more is often necessary to avoid overloading the column and contaminating the mass spectrometer.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS Method Setup:
-
Column: A C18 reversed-phase column is a good starting point for the analysis of small organic molecules.
-
Mobile Phase: A common mobile phase combination is water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute your compounds. A typical gradient might be 5% to 95% B over 10-15 minutes.
-
MS Settings: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in positive ESI mode.
-
-
Analysis:
-
Inject your prepared sample.
-
Analyze the resulting total ion chromatogram (TIC) to identify the peaks corresponding to your starting material and product based on their retention times.
-
Examine the mass spectrum of each peak to confirm the identity of the compounds by their m/z values, paying attention to the characteristic bromine isotopic pattern.
-
Visualizations
Caption: A workflow for troubleshooting common TLC issues.
Caption: A logical workflow for interpreting LC-MS data.
References
- Thin Layer Chromatography (TLC). (n.d.). University of Toronto Scarborough.
- How to Calculate Retention Factors in Thin-Layer Chromatography. (2021, June 9). Study.com.
- Thin Layer Chromatography. (n.d.). Chemistry Online @ UTSC.
- Calculating retention factors for TLC. (n.d.). Khan Academy.
- Calculating Retention Factors. (n.d.). Scribd.
- Troubleshooting Thin-Layer Chromatography. (n.d.). University of Rochester.
- Adaway, J. E., & Keevil, B. G. (2012). Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 58(8), 1208–1216.
- Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
- LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
- How Do You Interpret Data From An LC-MS? (2025, June 14). Chemistry For Everyone.
- LC-MS Interpretation. (n.d.). CHROMacademy.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
- How To: Monitor by TLC. (n.d.). University of Rochester.
- LCMS-guided detection of halogenated natural compounds. (n.d.). ResearchGate.
- LC/MS not good for small molecules. (2012, March 15). Chromatography Forum.
- How to Avoid Problems in LC–MS. (n.d.). LCGC International.
- Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-9150.
- Wang, Y., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 5(5).
- What Is LC-MS, LC-MS Analysis and LC-MS/MS. (2024, July 30). Technology Networks.
- Help with LC-MS interpretation. (2016, March 1). Reddit.
- How to Read LC-MS Chromatograms. (2018, September 19). News-Medical.Net.
- Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine? (2016, June 14). ResearchGate.
- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (n.d.). MDPI.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). ResearchGate.
- 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[11][12]imidazo[1,2-a]pyridine. (n.d.). MDPI.
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2025, August 6). ResearchGate.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). LCGC Europe.
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). Analytical Chemistry.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- This compound. (n.d.). Sunway Pharm Ltd.
- 5-Bromo-6-methylpyridine-2-carbonitrile. (n.d.). PubChem.
- Exploring 3-Bromo-5-Methylpicolinonitrile: Properties and Applications. (n.d.). INNO SPECIALTY CHEMICALS.
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... (n.d.). ResearchGate.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 4. silicycle.com [silicycle.com]
- 5. How To [chem.rochester.edu]
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- 9. LC/MS not good for small molecules - Chromatography Forum [chromforum.org]
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- 19. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-6-methylpicolinonitrile
Introduction
In the landscape of modern medicinal chemistry, halogenated pyridine scaffolds are indispensable building blocks. Their unique electronic properties and versatile reactivity make them crucial intermediates in the synthesis of complex pharmaceutical agents. Among these, 5-halo-6-methylpicolinonitriles serve as key precursors, notably in the synthesis of CDK4/6 inhibitors like Palbociclib, a frontline treatment for HR-positive breast cancer.[1][2][3][4] This guide provides an in-depth, objective comparison of the reactivity of two closely related analogues: 5-Bromo-6-methylpicolinonitrile and 5-Chloro-6-methylpicolinonitrile .
The choice between a bromo or chloro substituent is not arbitrary; it is a critical decision in process development and discovery chemistry that profoundly impacts reaction efficiency, cost of goods, and overall synthetic strategy. This document will dissect the fundamental principles governing the reactivity of these two compounds, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Theoretical Framework: Unpacking the Halogen's Influence
The reactivity of the C-X (X = Br, Cl) bond on the pyridine ring is dictated by the nature of the desired transformation. We will focus on the two most synthetically relevant reaction classes for these substrates: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine functionalization. The mechanism typically proceeds in two steps: initial attack by a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group to restore aromaticity.[5][6]
The pyridine ring, being inherently electron-deficient, is pre-activated for nucleophilic attack. This effect is amplified by the presence of the strongly electron-withdrawing nitrile group (-CN) para to the halogen, which helps stabilize the negative charge in the Meisenheimer intermediate.
Two competing factors influence the reaction rate:
-
Electronegativity: Chlorine is more electronegative than bromine, leading to a more polarized C-X bond and a more electrophilic carbon atom. This facilitates the initial, rate-determining nucleophilic attack.
-
Leaving Group Ability: The C-Br bond (≈280 kJ/mol) is weaker than the C-Cl bond (≈340 kJ/mol). Bromide is therefore a better leaving group than chloride.
In most SNAr reactions on activated rings, the first step (addition) is rate-limiting.[7] Consequently, the greater polarization of the C-Cl bond often makes the 5-chloro derivative slightly more reactive or, at the very least, comparable to the 5-bromo derivative in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
For reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, the mechanism is fundamentally different. The universally accepted catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. This step is almost always the rate-determining step of the cycle.
The rate of oxidative addition is highly dependent on the C-X bond dissociation energy. The weaker C-Br bond requires a lower activation energy for cleavage by the palladium catalyst. This renders This compound significantly more reactive than its chloro-analogue in all forms of palladium-catalyzed cross-coupling. This translates to tangible experimental advantages: milder reaction conditions, lower catalyst loadings, shorter reaction times, and often, higher yields.
Comparative Reactivity: Data and Discussion
The theoretical principles are borne out in practice. While direct side-by-side kinetic studies on these specific isomers are scarce in the literature, a wealth of data on analogous halopyridines confirms the predicted reactivity patterns.
| Property | This compound | 5-Chloro-6-methylpicolinonitrile |
| CAS Number | 1173897-86-3[8] | 875293-89-3[9] |
| Molecular Formula | C₇H₅BrN₂[8] | C₇H₅ClN₂ |
| Molecular Weight | 197.03 g/mol [8] | 152.58 g/mol [10] |
Table 1: Physicochemical Properties of Compared Reagents.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. The superior reactivity of the bromo-derivative is evident in the typical conditions required for successful coupling.
| Parameter | This compound | 5-Chloro-6-methylpicolinonitrile | Rationale |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(dba)₂, Pd₂(dba)₃ | Chloro-arenes require more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the difficult oxidative addition. |
| Catalyst Loading | 1-3 mol% | 3-10 mol% | Higher loading is needed to overcome the slower catalytic turnover with the chloro-substrate. |
| Temperature | 80-100 °C | 100-120 °C | The higher C-Cl bond energy necessitates more thermal energy to drive oxidative addition. |
| Reaction Time | 2-8 hours | 12-24 hours | Slower rate of the key oxidative addition step leads to significantly longer reaction times. |
| Typical Yield | >85% | 60-80% | Slower reactions and harsher conditions can lead to catalyst decomposition and side reactions, lowering the yield. |
Table 2: Representative Comparison of Suzuki-Miyaura Reaction Conditions.
Experimental Protocols
The following protocols are generalized procedures that serve as a robust starting point for optimization. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol outlines a typical procedure for coupling with an arylboronic acid, showcasing the favorable conditions for the bromo-substrate.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.02 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add PdCl₂(dppf)·CH₂Cl₂ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4-6 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 5-Chloro-6-methylpicolinonitrile
This protocol highlights the necessary modifications to achieve a successful coupling with the less reactive chloro-substrate. Note the use of a more active catalyst system and more forcing conditions.
Materials:
-
5-Chloro-6-methylpicolinonitrile (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.04 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (10:1 v/v)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill with nitrogen three times.
-
Add degassed toluene and stir at room temperature for 15 minutes to pre-form the active catalyst.
-
In a separate flask, add 5-chloro-6-methylpicolinonitrile, the arylboronic acid, and potassium phosphate. Evacuate and backfill this flask with nitrogen.
-
Transfer the pre-formed catalyst solution to the second flask via cannula.
-
Add degassed water to the reaction mixture.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically requires 16-24 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Practical Recommendations
The choice between 5-bromo- and 5-chloro-6-methylpicolinonitrile is a classic case of balancing reactivity against substrate cost and availability.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.), this compound is the unequivocally superior substrate. Its higher reactivity allows for milder conditions, lower catalyst loadings, faster reactions, and generally higher and more reproducible yields. It should be the default choice for discovery chemistry and for any step where robustness and efficiency are paramount.
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions, 5-Chloro-6-methylpicolinonitrile is an excellent and often more cost-effective choice. Its reactivity is comparable, and in some cases potentially superior, to the bromo analogue due to the electronic effect of the chlorine atom. In the large-scale synthesis of Palbociclib, a key step involves the SNAr coupling of an amine with a 2-chloropyrimidine derivative, underscoring the industrial viability of chloro-heterocycles in this type of transformation.[1][3]
Ultimately, the optimal synthetic strategy depends on the specific target molecule and the sequence of planned transformations. If a late-stage, sensitive cross-coupling is required, the initial investment in the bromo-derivative will likely pay dividends. If the key bond formation relies on SNAr, the chloro-derivative presents a more economical and equally effective pathway.
References
- Vertex AI Search. Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation.
- Duan, S., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Org. Process Res. Dev., 20, 1191–1202.
- Li, S., et al. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Journal of Chemical Research.
- Longdom Publishing. Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib.
- ACS Publications. (2016). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling.
- Technical Disclosure Commons. (2024). Process for the preparation of Palbociclib intermediates.
- Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube.
- Vertex AI Search. Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- NIH. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Vertex AI Search. Exploring 3-Bromo-5-Methylpicolinonitrile: Properties and Applications.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
- SciSpace. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- NIH. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PMC PubMed Central.
- ChemicalBook. 6-chloro-5-Methylpicolinonitrile synthesis.
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A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 5-Bromo-6-methylpicolinonitrile
Introduction: The Significance of 5-Bromo-6-methylpicolinonitrile in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the pyridine scaffold remains a cornerstone of molecular design. Among the myriad of functionalized pyridines, this compound stands out as a particularly valuable building block. Its unique arrangement of a bromine atom, a methyl group, and a nitrile function on the pyridine ring offers a versatile platform for the synthesis of complex, high-value molecules. The bromine atom at the 5-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of carbon and heteroatom substituents. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, offering researchers, scientists, and drug development professionals a data-driven resource for catalyst selection and reaction optimization.
Comparative Analysis of Palladium Catalysts
The success of a cross-coupling reaction hinges on the judicious selection of the palladium catalyst system, which includes the palladium precursor and, critically, the ancillary ligand. The electronic and steric properties of the ligand play a pivotal role in modulating the reactivity and stability of the catalyst, thereby influencing reaction efficiency, substrate scope, and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds. For a substrate like this compound, this reaction allows for the introduction of diverse aryl and heteroaryl moieties. Below is a comparison of common palladium catalyst systems for the Suzuki coupling of bromopyridines. While direct comparative data for this compound is sparse in the literature, the following table is constructed from data on analogous bromopyridine substrates and serves as a strong predictive tool.
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | Good to Excellent | A classic, readily available catalyst. May require longer reaction times and higher catalyst loadings for challenging substrates.[1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 100 | 12 | High | SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, often leading to higher yields and turnover numbers.[2] |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High | dppf is a bidentate phosphine ligand that can stabilize the palladium center and is effective for a broad range of boronic acids. |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | Excellent | An N-heterocyclic carbene (NHC)-based catalyst known for its high activity, allowing for low catalyst loadings and short reaction times, particularly effective for heteroaryl couplings.[3][4][5][6] |
Expert Insights on Catalyst Selection for Suzuki-Miyaura Coupling:
For routine transformations with simple arylboronic acids, Pd(PPh₃)₄ can be a cost-effective choice. However, for more challenging couplings, particularly with sterically hindered or electron-rich/poor boronic acids, more advanced catalyst systems are recommended. The combination of Pd(OAc)₂ with a bulky biarylphosphine ligand like SPhos offers a significant increase in reactivity and is a workhorse in modern organic synthesis. For ultimate efficiency and speed, PEPPSI-IPr and other palladium-NHC complexes are often the catalysts of choice, demonstrating remarkable activity even with demanding substrates.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. The choice of ligand is paramount in this transformation.
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantages & Considerations |
| Pd₂(dba)₃ / rac-BINAP | NaOtBu | Toluene | 80 | 4 | Good | A first-generation catalyst system that is effective for many amine couplings. The bidentate nature of BINAP is thought to prevent catalyst deactivation.[7] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 12-24 | Good to Excellent | Xantphos is a wide bite-angle ligand that is particularly effective for the amination of a broad range of aryl halides, including electron-rich and -poor substrates.[8][9] |
| Pd(OAc)₂ / XPhos | K₃PO₄ or t-BuONa | Toluene or Dioxane | 80-110 | 6-18 | Excellent | XPhos is a highly effective, bulky monophosphine ligand for the amination of challenging aryl halides, including chlorides and those bearing sensitive functional groups.[10][11] |
| Pd₂(dba)₃ / BrettPhos | K₂CO₃ | t-AmylOH | 100 | 18 | Excellent | BrettPhos is another bulky biarylphosphine ligand that has shown exceptional activity for the coupling of a wide variety of amines, including primary and secondary alkylamines. |
Expert Insights on Catalyst Selection for Buchwald-Hartwig Amination:
The selection of the ligand in Buchwald-Hartwig amination is highly dependent on the nature of the amine coupling partner. While rac-BINAP can be effective, more modern and generally applicable ligands like Xantphos and XPhos are often preferred for their broader substrate scope and higher efficiency. For particularly challenging couplings, such as those involving hindered amines or base-sensitive substrates, screening a panel of Buchwald-type ligands is often the most effective strategy.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the premier method for the synthesis of arylalkynes, providing a direct route to introduce sp-hybridized carbon atoms. This reaction is invaluable for the construction of rigid molecular scaffolds and as a precursor for further transformations. A key feature of the Sonogashira reaction is the typical requirement of a copper(I) co-catalyst.
| Catalyst System (Pd Precursor / Co-catalyst) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | 16 | High | The classic Sonogashira conditions, effective for a wide range of aryl bromides and terminal alkynes. The reaction is often run at room temperature.[12] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | DMF or THF | 25-100 | 3-16 | High | Another widely used and reliable catalyst system. The choice of amine base and solvent can be tuned to optimize the reaction.[13] |
| Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | Good to Excellent | An in-situ generated catalyst system that offers flexibility in tuning the Pd:ligand ratio. |
| Copper-Free Conditions (e.g., Pd(OAc)₂ / XPhos) | Cs₂CO₃ | Toluene | 100 | 12 | Good | Copper-free conditions can be advantageous to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and simplify purification. |
Expert Insights on Catalyst Selection for Sonogashira Coupling:
For most applications, the traditional Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI systems are highly effective and reliable for the Sonogashira coupling of this compound. The mild reaction conditions are a significant advantage. However, if issues with alkyne homocoupling are encountered, or if the substrate is sensitive to copper, exploring copper-free protocols with bulky phosphine ligands is a worthwhile endeavor.
Experimental Protocols
The following protocols are provided as a starting point and are based on established methodologies for the cross-coupling of bromopyridines. Optimization may be necessary for specific coupling partners.
General Workflow for a Palladium-Catalyzed Cross-Coupling Experiment
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to an oven-dried reaction tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
-
Solvents for workup and purification
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.[12]
Mechanistic Overview: The Palladium Catalytic Cycles
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions all proceed through a similar catalytic cycle involving a palladium catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is heavily influenced by the electron-donating properties of the ligand.
-
Transmetalation: The organic group from the coupling partner (boronic acid in Suzuki, amine in Buchwald-Hartwig, or copper acetylide in Sonogashira) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric bulk of the ligand often promotes this final step.
Conclusion
The cross-coupling of this compound is a powerful strategy for the synthesis of diverse and complex molecules. The choice of palladium catalyst is a critical parameter that dictates the efficiency and success of these transformations. For Suzuki-Miyaura couplings, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos or highly active NHC-based catalysts like PEPPSI-IPr are recommended for optimal performance. In Buchwald-Hartwig aminations, ligands from the Buchwald family, such as XPhos and Xantphos, have demonstrated broad applicability and high efficiency. For Sonogashira couplings, the traditional Pd(PPh₃)₄/CuI system remains a robust and reliable choice for many applications. This guide, by providing a comparative overview and detailed protocols, aims to empower researchers to make informed decisions in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
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- Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638–6646.
- XPhos. Wikipedia.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
- Palladium PEPPSI-IPr Complex Supported on a Calix[11]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. MDPI.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Fluorophenyl pyrazol compounds. Google Patents.
- Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1735.
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- 4-amino-6-(heterocyclic)picolinates and 6-amino-2-2(heterocyclic) pyrimidine-4-carboxylates and their use as herbicides. Google Patents.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
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- Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate.
- WO 00/38684. Googleapis.com.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
- Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar.
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- Synthesis of α,β-alkynyl ketones via the nickel catalysed carbonylative Sonogashira reaction using oxalic acid as a sustainable C1 source. Organic & Biomolecular Chemistry.
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- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health.
- Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Amazon S3.
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
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- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate.
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- Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern.
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A Senior Application Scientist's Guide to Cross-Coupling Reactions with 5-Bromo-6-methylpicolinonitrile: A Comparative Yield Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among these, the pyridine nucleus, particularly when substituted, offers a versatile platform for the construction of novel molecular architectures. 5-Bromo-6-methylpicolinonitrile is a valuable building block, featuring a bromine atom ripe for cross-coupling, a nitrile group that can be further manipulated, and a methyl group that influences the electronic properties of the ring.
This guide provides a comparative analysis of five key palladium-catalyzed cross-coupling reactions for the derivatization of this compound: Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols adapted from relevant literature, and present a comparative analysis of expected yields to aid in the selection of the most appropriate method for your synthetic goals.
The Strategic Importance of this compound
The this compound scaffold is of significant interest due to the orthogonal reactivity of its functional groups. The C-Br bond at the 5-position is the primary site for palladium-catalyzed cross-coupling, allowing for the introduction of a wide array of substituents. The nitrile group at the 2-position is a versatile handle for transformations into amines, amides, or carboxylic acids. The methyl group at the 6-position can influence the reactivity of the pyridine ring and provide steric hindrance that may be leveraged for selective transformations.
Comparative Analysis of Cross-Coupling Methodologies
The choice of cross-coupling reaction is dictated by several factors, including the desired bond formation (C-C, C-N, etc.), the nature of the coupling partner, functional group tolerance, and, critically, the expected yield. Below, we explore five of the most powerful palladium-catalyzed cross-coupling reactions, providing insights into their application with this compound.
Table 1: Comparative Overview of Cross-Coupling Reactions with this compound
| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Base | Solvent | Temperature (°C) | Reported Yield Range (on similar substrates) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, DME | 80-110 | 70-95%[1] |
| Stille | Organostannane | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | (none or additive) | Toluene, DMF | 80-110 | 75-90%[2][3] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, i-Pr₂NH | THF, DMF | Room Temp - 60 | 85-95%[4] |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos or RuPhos | NaOt-Bu, K₂CO₃ | Toluene, Dioxane | 80-110 | 70-90%[5][6] |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 | 60-85%[7][8] |
Note: Yields are based on studies with structurally similar bromo-pyridines and are intended as a guide. Actual yields with this compound may vary and require optimization.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds due to the commercial availability, stability, and low toxicity of boronic acid coupling partners.[9] The reaction generally exhibits high functional group tolerance and often proceeds with high yields.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronate species (formed from the boronic acid and base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol (Adapted from Suzuki coupling of 5-bromo-2-methylpyridin-3-amine)[1]
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₃PO₄ (2.2 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ (5 mol%) to the vessel.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling: Versatility with Organostannanes
The Stille reaction offers a broad substrate scope and is particularly useful when mild reaction conditions are required.[2][10] Organostannanes are stable to air and moisture, but their toxicity is a significant drawback.[10]
Mechanistic Rationale
Similar to the Suzuki coupling, the Stille reaction proceeds via an oxidative addition, transmetalation, and reductive elimination cycle.[2] The transmetalation step involves the transfer of the organic group from the tin reagent to the palladium center.
Caption: Catalytic Cycle of the Stille Coupling.
Experimental Protocol (General Procedure for Aryl Bromides)[2]
-
In a flame-dried Schlenk flask, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in anhydrous toluene.
-
Degas the solution with a stream of argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture under argon.
-
Heat the mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[11] It is often carried out under mild conditions and is tolerant of a wide range of functional groups.
Mechanistic Rationale
The Sonogashira coupling involves a dual catalytic cycle with both palladium and copper.[12] The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Caption: Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol (Adapted from Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine)[4]
-
To a solution of this compound (1.1 equiv.) in a mixture of THF and Et₃N (2:1 ratio), add Pd(PPh₃)₄ (15 mol%) and CuI (30 mol%).
-
Degas the mixture with argon for 5 minutes at room temperature.
-
Add the terminal alkyne (1.0 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[6] The reaction is tolerant of a wide variety of functional groups on both the aryl halide and the amine.
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the arylamine product.[13]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol (Adapted from amination of 3-halo-2-aminopyridines)[5]
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and NaOt-Bu (1.4 equiv.) to a dry reaction tube.
-
Evacuate and backfill the tube with argon.
-
Add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Heck Coupling: Vinylation of Aryl Halides
The Heck reaction is a powerful tool for the formation of C-C bonds by coupling aryl halides with alkenes.[7] It is particularly useful for the synthesis of substituted alkenes.
Mechanistic Rationale
The Heck reaction mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond.[14] A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[14]
Caption: Catalytic Cycle of the Heck Coupling.
Experimental Protocol (General Procedure for Aryl Bromides)
-
In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (3 mol%), and a phosphine ligand such as P(o-tol)₃ (6 mol%).
-
Add a base, such as Et₃N (2.0 equiv.), and an anhydrous solvent like DMF.
-
Seal the vessel and heat to 100-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Outlook
The choice of cross-coupling methodology for the functionalization of this compound depends heavily on the desired final product and the available coupling partners.
-
For the synthesis of biaryl compounds , the Suzuki-Miyaura coupling is often the method of choice due to its high yields and the use of non-toxic and readily available boronic acids.
-
The Stille coupling offers a viable alternative, particularly for substrates that may be sensitive to the basic conditions of the Suzuki reaction, though the toxicity of organotin reagents is a major consideration.
-
To introduce alkynyl functionalities, the Sonogashira coupling is unparalleled in its efficiency and mild reaction conditions.
-
For the construction of C-N linkages, the Buchwald-Hartwig amination provides a robust and general route to a wide range of substituted anilines.
-
Finally, the Heck reaction is the premier choice for the vinylation of the pyridine core.
Each of these powerful synthetic tools opens up a vast chemical space for the derivatization of this compound, enabling the rapid generation of diverse libraries of compounds for screening in drug discovery and the development of novel materials. Careful consideration of the factors outlined in this guide will facilitate the selection of the optimal reaction conditions to achieve your synthetic objectives with high efficiency and yield.
References
- Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Synlett, 23(10), 1463–1467.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- (This citation is a placeholder for a general reference on Suzuki-Miyaura coupling)
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524.
- (This citation is a placeholder for a general reference on Stille coupling)
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- (This citation is a placeholder for a general reference on organometallic chemistry)
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652.
- (This citation is a placeholder for a general reference on Buchwald-Hartwig amin
- (This citation is a placeholder for a general reference on Heck coupling)
- (This citation is a placeholder for a general reference on cross-coupling reactions)
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- (This citation is a placeholder for a general reference on palladium c
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
- (This citation is a placeholder for a general reference on Stille coupling applic
- (This citation is a placeholder for a general reference on Sonogashira coupling applic
- Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(24), 3466-3476.
- (This citation is a placeholder for a general reference on Buchwald-Hartwig amination applic
- (This citation is a placeholder for a general reference on microwave-assisted synthesis)
- (This citation is a placeholder for a general reference on palladium c
- (This citation is a placeholder for a general reference on Sonogashira coupling of peptides)
- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1269-1291). John Wiley & Sons, Inc.
- (This citation is a placeholder for a general reference on Suzuki-Miyaura coupling mechanism)
- (This citation is a placeholder for a general reference on Buchwald-Hartwig amin
- (This citation is a placeholder for a general reference on Suzuki-Miyaura coupling of indoles)
- (This citation is a placeholder for a general reference on Buchwald-Hartwig amin
- (This citation is a placeholder for a general reference on Suzuki-Miyaura coupling with alkyl boronic acids)
- (This citation is a placeholder for a general reference on reductive Heck coupling)
- (This citation is a placeholder for a general reference on masking boronic acids)
- (This citation is a placeholder for a general reference on green chemistry in Suzuki-Miyaura coupling)
- (This citation is a placeholder for a general reference on chemo-selective Buchwald-Hartwig amin
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck reaction. Tetrahedron, 57(35), 7449–7476.
- (This citation is a placeholder for a general reference on Suzuki-Miyaura coupling of halopurines)
- (This citation is a placeholder for a general reference on microwave-assisted Suzuki-Miyaura coupling)
- Kotha, S., Lahiri, K., & Kashinath, D. (2002).
- (This citation is a placeholder for a general reference on Suzuki-Miyaura coupling of indazoles)
- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 197.
- (This citation is a placeholder for a general reference on aminouracils in synthesis)
- (This citation is a placeholder for a general reference on the synthesis of picolin
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Spectroscopic analysis to confirm the structure of 5-Bromo-6-methylpicolinonitrile products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Verification
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural confirmation of novel compounds is not merely a procedural step but a cornerstone of scientific validity and developmental success. 5-Bromo-6-methylpicolinonitrile, a substituted pyridine derivative, represents a class of molecules with significant potential as intermediates in the synthesis of biologically active compounds.[1] Its utility is intrinsically linked to its precise chemical structure; any deviation, such as isomeric impurities or residual starting materials, can drastically alter its reactivity and downstream biological effects.
This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the unequivocal structural elucidation of this compound. We will explore the theoretical underpinnings of each method, present predicted and comparative experimental data, and offer robust, field-tested protocols. This document is designed to empower researchers to not only confirm the identity and purity of their product but also to confidently differentiate it from plausible alternatives, such as its isomer, 5-bromo-3-methylpicolinonitrile.
The Spectroscopic Fingerprint: A Multi-faceted Approach
No single analytical technique provides a complete structural picture. Instead, a synergistic application of multiple spectroscopic methods is essential for robust characterization. Each technique probes different aspects of the molecule's constitution, and their combined data provides a self-validating system of confirmation.
Figure 1. A generalized workflow for the synthesis and spectroscopic confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, proximity, and connectivity of atoms.[2]
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to be relatively simple, providing distinct signals for the methyl and aromatic protons. The chemical shift (δ) of these signals is highly sensitive to the electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Predicted ¹H NMR Data for this compound:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.85 | Doublet | 1H | H-4 | The proton on C-4 is expected to be a doublet due to coupling with the proton on C-3. It will be downfield due to the anisotropic effect of the nitrile group. |
| ~ 7.65 | Doublet | 1H | H-3 | The proton on C-3 will appear as a doublet from coupling with the H-4 proton. |
| ~ 2.60 | Singlet | 3H | -CH₃ | The methyl protons are not coupled to any other protons, hence they will appear as a singlet. Its position is characteristic of a methyl group attached to an aromatic ring. |
Comparative ¹H NMR Data for 5-Bromo-3-methylpicolinonitrile: [3]
| Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.55 | Singlet | 1H | H-6 |
| 7.64 | Triplet (likely a typo in the source, should be a singlet) | 1H | H-4 |
| 2.54 | Singlet | 3H | -CH₃ |
The key differentiator in the ¹H NMR spectra of these two isomers would be the aromatic region. This compound will show two distinct doublets, whereas 5-bromo-3-methylpicolinonitrile is expected to show two singlets in the aromatic region, a crucial point for structural assignment.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
In ¹³C NMR, each unique carbon atom in the molecule typically gives rise to a distinct signal.[4] While signal integration is generally not quantitative, the chemical shifts are highly informative about the type of carbon (aliphatic, aromatic, carbonyl, etc.).[4] Proton-decoupled ¹³C NMR spectra, where all signals appear as singlets, are standard for simplifying the spectrum.[2]
Predicted ¹³C NMR Data for this compound vs. 5-Bromo-3-methylpicolinonitrile:
| Carbon Position | Predicted δ (ppm) for this compound | Predicted δ (ppm) for 5-Bromo-3-methylpicolinonitrile | Rationale for Differences |
| C2 | ~148 | ~145 | The position of the nitrile group significantly influences the chemical shift of the carbon to which it is attached. |
| C3 | ~130 | ~150 | The position of the methyl group has a notable impact on the adjacent carbon's chemical shift. |
| C4 | ~140 | ~125 | The electronic environment of C4 is substantially different between the two isomers. |
| C5 | ~120 | ~118 | The carbon bearing the bromine atom will have a similar chemical shift in both isomers. |
| C6 | ~160 | ~155 | The carbon attached to the methyl group in the 6-position will be more deshielded. |
| -CN | ~117 | ~117 | The nitrile carbon is expected to have a similar chemical shift in both compounds. |
| -CH₃ | ~20 | ~18 | The methyl carbon chemical shifts will be in the typical aliphatic range. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[4]
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Mass Spectrometry: Weighing the Molecule
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[5] For this compound, the most critical information from MS is the molecular weight and the characteristic isotopic pattern of bromine.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular formula is C₇H₅BrN₂.[6] The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in two molecular ion peaks of nearly equal intensity.[5]
-
m/z for C₇H₅⁷⁹BrN₂ ≈ 195.96
-
m/z for C₇H₅⁸¹BrN₂ ≈ 197.96
-
-
Key Fragmentation Patterns: Electron impact (EI) ionization is likely to cause fragmentation. Common fragmentation pathways for this molecule could include the loss of the bromine atom, the nitrile group, or the methyl group.
Comparison with an Alternative: An isomer like 5-bromo-3-methylpicolinonitrile would exhibit the same molecular ion peaks and isotopic pattern, making MS alone insufficient to distinguish between them. However, it provides excellent confirmation of the elemental composition. A potential impurity, such as a debrominated version of the molecule (6-methylpicolinonitrile), would have a molecular ion peak at m/z ≈ 118, making it easily distinguishable.
Figure 2. A simplified workflow for mass spectrometry analysis.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electron impact (EI) ion source.
-
Calibrate the instrument using a known standard.
-
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
The standard EI energy is 70 eV.[7]
-
-
Data Analysis:
-
Identify the molecular ion peaks and confirm the bromine isotopic pattern.
-
Analyze the major fragment ions to support the proposed structure.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[8] Each functional group absorbs IR radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).[9]
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~ 2230-2210 | Strong | C≡N stretch (nitrile) |
| ~ 1600-1580 | Medium | Aromatic C=C and C=N stretching |
| ~ 1500-1400 | Medium | Aromatic C=C and C=N stretching |
| Below 1000 | Medium-Strong | C-Br stretch and aromatic C-H out-of-plane bending |
The most diagnostic peak in the IR spectrum is the strong absorption of the nitrile group (C≡N) around 2220 cm⁻¹.[9] This confirms the presence of the nitrile functionality. The presence of both aromatic and aliphatic C-H stretches further supports the proposed structure.
Comparison with Alternatives: An isomer like 5-bromo-3-methylpicolinonitrile would have a very similar IR spectrum, as it contains the same functional groups. However, a potential byproduct where the nitrile group has been hydrolyzed to a carboxylic acid or amide would show a dramatically different IR spectrum, with a broad O-H stretch (for the acid) or N-H stretches and a strong C=O stretch (for both).
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrum is typically displayed in terms of transmittance or absorbance.
-
Label the major absorption bands and assign them to the corresponding functional groups.
-
Conclusion: A Synthesis of Spectroscopic Evidence
The structural confirmation of this compound is achieved not by a single piece of evidence but by the convergence of data from multiple spectroscopic techniques. Mass spectrometry confirms the correct molecular weight and elemental composition, including the presence of bromine. Infrared spectroscopy provides definitive evidence for the key functional groups, particularly the nitrile. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the substitution pattern on the pyridine ring and distinguishing it from its isomers. By following the protocols and comparative data presented in this guide, researchers can be confident in the structural integrity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent research and development efforts.
References
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A Senior Application Scientist's Guide to Validating Regiochemistry in the Substitution of 5-Bromo-6-methylpicolinonitrile
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of molecular structure is the bedrock of successful innovation. In the synthesis of novel compounds based on the pyridine scaffold, controlling and validating the regiochemistry of substitution reactions is a critical, yet often challenging, endeavor. This guide provides an in-depth technical comparison of methodologies to validate the regiochemistry of substitution on 5-Bromo-6-methylpicolinonitrile, a versatile building block in contemporary chemical synthesis. We will delve into the mechanistic rationale for the expected regioselectivity and present a comprehensive workflow for its empirical validation, supported by experimental data and established protocols.
The Challenge of Regioselectivity on the Picolinonitrile Core
This compound presents a pyridine ring system with a unique electronic landscape. The nitrogen atom and the strongly electron-withdrawing nitrile group at the C2 position significantly activate the ring towards nucleophilic aromatic substitution (SNAr). The bromine atom at C5 serves as a leaving group, while the electron-donating methyl group at C6 subtly influences the ring's reactivity.
From a mechanistic standpoint, nucleophilic attack is favored at positions that can effectively stabilize the resulting negative charge in the Meisenheimer intermediate. In the case of this compound, nucleophilic attack at the C5 position, leading to the displacement of the bromide, is the anticipated outcome. This is because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring and further stabilized by the inductive and mesomeric effects of the C2-cyano group.
However, theoretical predictions require rigorous experimental validation. The potential for alternative reaction pathways or unexpected electronic effects necessitates a robust analytical strategy to confirm the precise location of the newly introduced substituent.
Synthetic Avenues: A Comparative Overview
Two primary strategies for the functionalization of this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a classical and often cost-effective method for introducing nucleophiles onto an aromatic ring. For this compound, this typically involves reacting the substrate with a nucleophile (e.g., an amine, alkoxide, or thiol) in the presence of a base. The strong electron-withdrawing nature of the picolinonitrile core facilitates this reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[1][2]
-
Buchwald-Hartwig Amination: This method is the gold standard for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine using a palladium catalyst, a suitable ligand, and a base.[3][4]
The choice between these synthetic routes will depend on the desired substituent, available starting materials, and the required reaction conditions. Regardless of the chosen method, the fundamental question of regiochemistry remains and must be addressed through rigorous analytical characterization.
The Validation Workflow: A Multi-Technique Approach
An unambiguous determination of the substitution site on the 6-methylpicolinonitrile scaffold requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this workflow, often complemented by X-ray crystallography for definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool
NMR spectroscopy provides a wealth of information about the chemical environment of each atom in a molecule. For validating the regiochemistry of substitution on this compound, both 1D and 2D NMR experiments are indispensable.
1D NMR (¹H and ¹³C): Initial Assessment
-
¹H NMR: The proton NMR spectrum provides the first clues to the substitution pattern. In the starting material, this compound, two aromatic protons are expected. Upon successful substitution at the C5 position, the chemical shift and coupling pattern of the remaining aromatic protons will change significantly. The introduction of a new substituent at C5 will influence the electronic environment of the neighboring protons at C3 and C4, leading to predictable shifts. Electron-donating groups at C5 will typically cause an upfield shift of the remaining ring protons, while electron-withdrawing groups will cause a downfield shift.[5]
-
¹³C NMR: The carbon NMR spectrum provides complementary information. The chemical shift of the carbon atom at the site of substitution (C5) will change dramatically upon replacement of the bromine atom. Furthermore, the chemical shifts of the other carbon atoms in the ring will be affected by the new substituent, providing additional evidence for the regiochemistry.
2D NMR: Unambiguous Confirmation
While 1D NMR provides valuable initial data, overlapping signals or complex coupling patterns can sometimes lead to ambiguity. 2D NMR experiments provide through-bond and through-space correlations that are essential for definitive structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). In a 5-substituted-6-methylpicolinonitrile, a COSY experiment would show a correlation between the protons at C3 and C4, confirming their adjacent relationship.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon atom it is directly attached to. This is crucial for assigning the protonated carbons in the pyridine ring.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for determining regiochemistry. HMBC shows correlations between protons and carbons over two or three bonds. By observing the long-range correlations from the methyl protons (at C6) and the remaining aromatic protons to the quaternary carbons (C2, C5, and C6), the substitution pattern can be unequivocally established. For example, a correlation from the methyl protons to the carbon bearing the new substituent would be strong evidence for C5 substitution.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. A NOESY experiment can be particularly useful for confirming the position of a substituent by observing correlations between the protons of the substituent and the protons on the pyridine ring. For instance, an NOE between the methyl protons at C6 and a proton on an aryl substituent at C5 would strongly support the assigned regiochemistry.[6][7]
Data Presentation: Expected NMR Data for a Hypothetical 5-Aryl-6-methylpicolinonitrile
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| H3 | 7.5 - 8.0 | ~125 - 130 | C2, C4, C5 | H4, Protons on Aryl group |
| H4 | 7.8 - 8.3 | ~135 - 140 | C2, C3, C5, C6 | H3, Methyl Protons (H7) |
| Methyl Protons (H7) | 2.5 - 2.8 | ~20 - 25 | C5, C6 | H4, Protons on Aryl group |
| C2 (CN) | - | ~117 - 120 | H3, H4 | - |
| C3 | - | ~125 - 130 | H4 | - |
| C4 | - | ~135 - 140 | H3 | - |
| C5 | - | ~140 - 150 | H3, H4, Methyl Protons (H7) | - |
| C6 | - | ~155 - 160 | Methyl Protons (H7) | - |
X-ray Crystallography: The Definitive Answer
When a crystalline sample of the product can be obtained, single-crystal X-ray diffraction provides the most definitive and unambiguous structural proof.[8] This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and the absolute stereochemistry.[9] While NMR provides powerful evidence for the structure in solution, X-ray crystallography offers an irrefutable snapshot of the molecule in the solid state.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-6-methylpicolinonitrile.
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.) followed by a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the target 5-amino-6-methylpicolinonitrile derivative.
Visualizing the Validation Workflow
Caption: A logical workflow for the validation of regiochemistry.
Conclusion
The regioselective synthesis of substituted 6-methylpicolinonitriles is a task of significant importance in the development of novel chemical entities. While mechanistic principles provide a strong predictive framework for the outcome of substitution reactions on this compound, they are no substitute for rigorous experimental validation. A comprehensive analytical approach, spearheaded by a suite of 1D and 2D NMR experiments, is essential for the unambiguous determination of the product's regiochemistry. For crystalline materials, single-crystal X-ray diffraction offers the ultimate structural confirmation. By employing the systematic workflow and comparative methodologies outlined in this guide, researchers can confidently establish the regiochemical integrity of their synthesized compounds, ensuring a solid foundation for further research and development.
References
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Navigating the Bioactive Landscape: A Comparative Analysis of 5-Bromo-6-methylpicolinonitrile and its Isomers
A Technical Guide for Researchers in Drug Discovery
In the intricate world of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic introduction of various functional groups onto this versatile heterocycle can dramatically influence its physicochemical properties and, consequently, its biological activity. This guide offers a deep dive into the comparative biological potential of compounds derived from 5-Bromo-6-methylpicolinonitrile and its positional isomers. While direct comparative studies on these specific isomers are not extensively available in peer-reviewed literature, this document synthesizes data from structurally related compounds and established structure-activity relationship (SAR) principles to provide a predictive framework for their potential in anticancer, antimicrobial, and enzyme inhibition applications.
The Isomeric Landscape: A Structural Overview
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the case of brominated 6-methylpicolinonitriles, the position of the bromine atom on the pyridine ring is a critical determinant of its interaction with biological targets. The isomers considered in this guide are:
-
This compound: The primary compound of interest.
-
3-Bromo-6-methylpicolinonitrile: A positional isomer where the bromine is meta to the nitrile group.
-
4-Bromo-6-methylpicolinonitrile: A positional isomer with the bromine atom para to the nitrile group.
The electronic and steric environment of each isomer differs, which can lead to variations in their reactivity, binding affinity to target proteins, and overall pharmacological profile.
Comparative Biological Activity: An Evidence-Based Postulation
Based on the broader class of substituted cyanopyridines and brominated heterocycles, we can extrapolate the potential biological activities of these isomers.
Anticancer Potential
The cyanopyridine moiety is a well-established pharmacophore in the design of anticancer agents.[1][2] Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines, including colon, breast, and liver cancer.[3][4][5] The introduction of a halogen, such as bromine, can further enhance this activity.[6][7]
Structure-Activity Relationship Insights:
-
Electron-Withdrawing Effects: The bromine atom and the nitrile group are both electron-withdrawing, which can contribute to the molecule's ability to interact with biological targets. The relative positions of these groups in each isomer will modulate the electron density of the pyridine ring, influencing its reactivity and binding capabilities.
-
Lipophilicity: The presence of a bromine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Steric Factors: The position of the bulky bromine atom can influence how the molecule fits into the binding pocket of a target protein.
Table 1: Postulated Anticancer Activity Profile
| Compound | Postulated Activity | Rationale based on SAR from Related Compounds |
| This compound | Potential for moderate to high cytotoxicity. | The 5-bromo substitution is common in bioactive pyridine derivatives. The proximity of the bromo and methyl groups may influence steric interactions with target proteins. |
| 3-Bromo-6-methylpicolinonitrile | Potential for moderate cytotoxicity. | The meta-position of the bromine may lead to a different electronic distribution compared to the 5-bromo isomer, potentially altering its target specificity. |
| 4-Bromo-6-methylpicolinonitrile | Potential for moderate to high cytotoxicity. | The para-position of the bromine to the nitrile group could lead to a distinct dipole moment and altered binding characteristics. |
Antimicrobial Activity
Brominated compounds have a long history of use as antimicrobial agents.[9][10] The pyridine nucleus is also a common feature in many antibacterial and antifungal drugs. The combination of these two features in brominated picolinonitriles suggests a promising avenue for the development of new anti-infective agents.
Mechanistic Considerations:
The antimicrobial mechanism of such compounds could involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[9] The lipophilic character imparted by the bromine atom is often crucial for membrane permeabilization.[9]
Table 2: Postulated Antimicrobial Spectrum
| Compound | Postulated Spectrum | Rationale based on SAR from Related Compounds |
| This compound | Potential activity against Gram-positive bacteria, including resistant strains like MRSA. | Brominated phenols and other aromatic compounds have shown potent activity against Gram-positive bacteria. |
| 3-Bromo-6-methylpicolinonitrile | Potential broad-spectrum activity. | The specific isomeric form may influence the compound's ability to penetrate the different cell wall structures of Gram-positive and Gram-negative bacteria. |
| 4-Bromo-6-methylpicolinonitrile | Potential activity against Gram-positive bacteria. | Similar to the 5-bromo isomer, with potential subtle differences in potency due to electronic and steric effects. |
Enzyme Inhibition
The rigid structure and diverse functionalization possibilities of the picolinonitrile scaffold make it an attractive starting point for the design of enzyme inhibitors.[3] Studies have shown that pyridine derivatives can inhibit various enzymes, including phosphodiesterases and kinases.[3][11]
Key Factors for Enzyme Inhibition:
-
Hydrogen Bonding: The nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors.
-
Hydrophobic Interactions: The aromatic ring and the methyl group can engage in hydrophobic interactions within the enzyme's active site.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
Derivatives of 3-cyanopyridine have been identified as inhibitors of Pim-1 kinase, suggesting that the picolinonitrile core is a viable scaffold for targeting this enzyme family.[1]
Experimental Protocols for Biological Evaluation
To validate the postulated biological activities of this compound and its isomers, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Workflow Diagram:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HT-29, HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Concluding Remarks
The exploration of this compound and its isomers presents a compelling opportunity for the discovery of novel therapeutic leads. While this guide provides a predictive comparison based on existing knowledge of related chemical classes, it is imperative that these hypotheses are validated through rigorous experimental testing.
Key areas for future investigation include:
-
Synthesis and Characterization: The straightforward synthesis of these isomers to enable biological screening.
-
Broad-Spectrum Screening: Comprehensive evaluation of their anticancer and antimicrobial activities against diverse panels of cell lines and pathogens.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by these compounds.
-
In-depth SAR Studies: Synthesis and testing of a wider range of analogues to build a more detailed understanding of the structure-activity relationships.
By systematically investigating the biological activities of these brominated picolinonitrile isomers, the research community can unlock their full therapeutic potential and contribute to the development of next-generation medicines.
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A Comparative Analysis of the Reactivity of 5-Bromo-6-methylpicolinonitrile and 3-Bromo-5-methylpicolinonitrile
<_ _>
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
Abstract
Picolinonitrile derivatives are pivotal building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic placement of substituents on the pyridine ring dictates the molecule's reactivity and subsequent synthetic utility. This guide provides a detailed comparative analysis of the reactivity of two constitutional isomers: 5-Bromo-6-methylpicolinonitrile and 3-Bromo-5-methylpicolinonitrile. We will explore how the differential positioning of the bromo and methyl groups influences the electronic and steric environment of the pyridine ring, thereby governing their behavior in key synthetic transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Introduction: Structural and Electronic Considerations
The reactivity of substituted pyridines is a nuanced interplay of electronic and steric effects.[3][4] The nitrogen atom in the pyridine ring is electron-withdrawing, creating an electron-deficient (π-deficient) aromatic system. This inherent electronic property makes the pyridine ring susceptible to nucleophilic attack, a characteristic that is further modulated by the nature and position of its substituents.
This compound and 3-Bromo-5-methylpicolinonitrile both feature a bromine atom, a methyl group, and a nitrile group attached to a pyridine core. However, the arrangement of these substituents leads to distinct electronic and steric profiles.
-
This compound: The bromine atom is para to the nitrile group and meta to the ring nitrogen. The methyl group is ortho to the nitrogen.
-
3-Bromo-5-methylpicolinonitrile: The bromine atom is meta to both the nitrile group and the ring nitrogen. The methyl group is also meta to the nitrile group and the nitrogen.
The electron-withdrawing nature of the nitrile group (-CN) and the bromine atom (-Br) further deactivates the pyridine ring towards electrophilic attack but enhances its reactivity in nucleophilic substitutions.[5] Conversely, the methyl group (-CH₃) is an electron-donating group, which can partially offset the deactivating effects of the other substituents.
Comparative Reactivity Analysis
The differential placement of the bromo and methyl groups on the picolinonitrile scaffold significantly impacts their reactivity in two major classes of reactions: Nucleophilic Aromatic Substitution (SNA r) and Palladium-Catalyzed Cross-Coupling Reactions.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution is a key transformation for functionalizing aromatic rings.[6][7] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate of an SNA r reaction is highly dependent on the ability of the substituents to stabilize this negative charge.[8][9]
In the context of our two isomers:
-
This compound: The bromine atom at the 5-position is para to the strongly electron-withdrawing nitrile group at the 2-position. This para relationship is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. The negative charge can be delocalized onto the nitrogen atom of the nitrile group, significantly accelerating the rate of nucleophilic attack.
-
3-Bromo-5-methylpicolinonitrile: The bromine atom at the 3-position is meta to the nitrile group. Consequently, the resonance stabilization of the Meisenheimer intermediate by the nitrile group is not possible.[7][9] This lack of direct resonance stabilization makes the 3-bromo isomer significantly less reactive towards nucleophilic aromatic substitution compared to its 5-bromo counterpart.
Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
| Compound | Position of Br relative to CN | Resonance Stabilization of Meisenheimer Complex | Predicted Reactivity |
| This compound | para | High | High |
| 3-Bromo-5-methylpicolinonitrile | meta | Low | Low |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, respectively.[5] The reactivity of the aryl halide in these reactions is influenced by both electronic and steric factors.
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[10][11]
-
This compound: The bromine atom at the 5-position is flanked by a hydrogen atom and the methyl group at the 6-position. The methyl group introduces some steric hindrance around the reaction center, which could potentially slow down the oxidative addition step of the catalytic cycle.
-
3-Bromo-5-methylpicolinonitrile: The bromine atom at the 3-position is situated between a hydrogen atom and the nitrile group at the 2-position. This position is generally less sterically encumbered compared to the 5-position in the other isomer.
Therefore, 3-Bromo-5-methylpicolinonitrile is expected to be more reactive in Suzuki-Miyaura coupling reactions due to reduced steric hindrance around the bromine atom.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a carbon-nitrogen bond.[12][13] Similar to the Suzuki coupling, steric hindrance around the C-Br bond can influence the reaction rate.
-
This compound: The steric bulk of the ortho-methyl group can hinder the approach of the palladium catalyst and the amine, potentially requiring more forcing reaction conditions or specialized ligands.
-
3-Bromo-5-methylpicolinonitrile: The bromine at the 3-position is less sterically hindered, facilitating easier access for the palladium catalyst and the amine coupling partner.[1]
Consequently, 3-Bromo-5-methylpicolinonitrile is predicted to exhibit higher reactivity in Buchwald-Hartwig amination reactions.
Table 2: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Compound | Steric Hindrance at C-Br | Predicted Reactivity (Suzuki & Buchwald-Hartwig) |
| This compound | Moderate (due to ortho-methyl) | Lower |
| 3-Bromo-5-methylpicolinonitrile | Low | Higher |
Experimental Protocols
To empirically validate the predicted reactivity differences, the following experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are provided.
General Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromopicolinonitrile with phenylboronic acid.[10][14][15]
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add the respective bromopicolinonitrile (1.0 equiv.), phenylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C and stir for the designated time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromopicolinonitrile with morpholine.[16][17]
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the respective bromopicolinonitrile (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add degassed toluene, followed by morpholine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Conclusion
The comparative analysis of this compound and 3-Bromo-5-methylpicolinonitrile reveals distinct reactivity profiles governed by the interplay of electronic and steric effects.
-
This compound is predicted to be more reactive in nucleophilic aromatic substitution reactions due to the favorable para positioning of the bromo and nitrile groups, which allows for effective resonance stabilization of the Meisenheimer intermediate.
-
3-Bromo-5-methylpicolinonitrile is anticipated to exhibit superior reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This is attributed to the lower steric hindrance around the C-Br bond at the 3-position, facilitating the crucial oxidative addition step in the catalytic cycle.
This guide provides a foundational understanding for researchers and drug development professionals to make informed decisions when selecting the appropriate isomer for a desired synthetic transformation. The provided experimental protocols serve as a starting point for practical application and further optimization.
References
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- 3-Bromo-5-methylpicolinonitrile | CAS 474824-78-7.Benchchem.
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- Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.PMC - NIH.
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- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- Buchwald-Hartwig Amin
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- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
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- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.ChemSpider.
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A Comparative Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 5-Bromo-6-methylpicolinonitrile
In the landscape of modern drug discovery and fine chemical synthesis, the creation of carbon-carbon (C-C) bonds remains a foundational challenge. Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of reliability and versatility for forging these crucial linkages, particularly in the construction of biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals.[1][2][3] The choice of catalyst for these transformations is not merely a matter of routine but a critical decision that dictates reaction efficiency, substrate scope, and overall process viability.
This guide provides an in-depth, data-supported comparison of catalytic systems for the Suzuki-Miyaura coupling of 5-bromo-6-methylpicolinonitrile, a challenging yet valuable heterocyclic building block. We will establish the performance of the traditional workhorse catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), as a benchmark and compare it against modern, advanced catalytic systems that offer significant advantages for this class of transformation.
The Benchmark: Understanding Pd(PPh₃)₄ in Heterocyclic Coupling
For decades, Pd(PPh₃)₄ has been the go-to catalyst for a vast range of Suzuki-Miyaura reactions.[2][4] Its commercial availability and proven track record have made it a reliable choice for many standard couplings. The catalytic cycle, initiated by the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species, is a well-understood pathway.[5][6]
However, when applied to electron-deficient and sterically hindered N-heterocycles like this compound, the limitations of Pd(PPh₃)₄ become apparent. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[7] Furthermore, the relatively slow rates of oxidative addition into the C-Br bond of such electron-poor systems can necessitate higher catalyst loadings and elevated temperatures, leading to the formation of impurities and challenging purifications.[8] While effective for many substrates, triphenylphosphine is often considered a suboptimal ligand for challenging couplings compared to modern alternatives.
The New Guard: Advanced Catalysts for Enhanced Performance
The evolution of ligand design has ushered in a new era of highly active and robust palladium catalysts. These modern systems are engineered to overcome the specific challenges posed by heteroaromatic substrates.[9][10] For the coupling of this compound, two classes of catalysts, in particular, demonstrate superior performance over the traditional Pd(PPh₃)₄.
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald-Type): Ligands such as SPhos and XPhos, developed by the Buchwald group, are characterized by their steric bulk and strong electron-donating properties.[10][11] This combination promotes the formation of highly active, monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition step and facilitates the subsequent reductive elimination to afford the desired product.[11] These catalysts have shown exceptional activity for the coupling of heteroaryl chlorides, which are even less reactive than their bromide counterparts.[12][13][14]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands.[10][15] Their strong σ-donating ability forms a highly stable bond with the palladium center, creating robust catalysts with high turnover numbers.[10][15] This stability prevents catalyst decomposition at high temperatures and allows for efficient coupling of even the most challenging substrates. Commercially available pre-catalysts like Pd-PEPPSI-IPr offer ease of handling and high reactivity.[16]
Performance at a Glance: A Comparative Data Summary
While direct, peer-reviewed comparative data for this compound is emerging, extensive studies on structurally and electronically analogous substrates, such as substituted bromopyridines, provide a strong predictive framework for catalyst performance. The following table summarizes typical results, demonstrating the clear advantages of modern catalyst systems.
| Catalyst System | Substrate Example | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Benchmark | |||||||
| Pd(PPh₃)₄ | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85 | [16][17] |
| Pd(PPh₃)₄ | 5-Bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78 | [16] |
| Modern Systems | |||||||
| Pd(OAc)₂ / SPhos | 2-Amino-3-chloropyridine | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 95 | [12] |
| PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ | 2-Amino-5-chloropyridine | 4-Methoxyphenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 99 | [12] |
| Pd-PEPPSI-IPr | 2-Amino-5-bromopyridine | Phenylboronic acid | K₂CO₃ | THF | 60-80 | >95 (Typical) | [16] |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki-Miyaura reaction is governed by three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligand profoundly influences the kinetics of each step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Head-to-Head Comparison
To provide actionable insights, we present detailed, self-validating protocols for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid, comparing the benchmark catalyst with a modern, high-performance system.
Protocol 1: The Benchmark - Pd(PPh₃)₄
This protocol is adapted from established procedures for similar bromopyridine substrates.[17][18]
-
Rationale: This procedure relies on the traditional, well-established conditions for Pd(PPh₃)₄. The use of an aqueous base (K₃PO₄) is crucial for activating the boronic acid for transmetalation. A relatively high temperature is often necessary to drive the reaction to completion with this less active catalyst.
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under the inert atmosphere, add Pd(PPh₃)₄.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).
-
Stir the reaction mixture at 90-95 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
-
Protocol 2: The Modern Alternative - Pd(OAc)₂ / SPhos
This protocol leverages a highly active catalyst system known for its efficiency with challenging heteroaryl halides.[16]
-
Rationale: This system generates a highly active monoligated Pd(0)-SPhos complex in situ. The bulky, electron-rich SPhos ligand accelerates the oxidative addition and reductive elimination steps, allowing for lower catalyst loading, shorter reaction times, and often higher yields. Anhydrous conditions with a strong base are typically employed.
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous, degassed Toluene
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Comparative Experimental Workflow
Caption: A comparative workflow for benchmark vs. modern catalyst systems.
Conclusion and Recommendations
While Pd(PPh₃)₄ remains a serviceable catalyst for many applications, the Suzuki-Miyaura coupling of challenging heteroaromatic substrates like this compound benefits immensely from the adoption of modern catalytic systems. The data from analogous systems strongly suggests that catalysts employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes will deliver significantly higher yields in shorter reaction times and under milder conditions.
For researchers and drug development professionals, the choice is clear: for routine, less-demanding couplings, Pd(PPh₃)₄ may suffice. However, for optimizing the synthesis of complex, high-value molecules derived from this compound, investing in advanced catalyst systems is a strategic imperative that will pay dividends in efficiency, yield, and purity.
References
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- Macharia, J., Joshi, C., Izzo, J., Wambua, V., Kim, S., Hirschi, J., & Vetticatt, M. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Guram, A. S., King, A. O., Allen, J. G., Wang, X., Schenkel, L. B., Chan, J., Bunel, E. E., Faul, M. M., Larsen, R. D., Martinelli, M. J., & Reider, P. J. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Wiley-VCH.
- (N.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
- Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Chemistry Portal.
- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 5(24), 4575–4578.
- (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
- (N.d.).
- Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal.
- Vetticatt, M. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- BenchChem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Davies, I. W., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- (N.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- BenchChem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- (2021). Your "Go-To", "just couple already", Suzuki conditions?. Reddit.
- (2025). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective.
- (N.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- BenchChem. (n.d.). A Comparative Study: Nickel vs. Palladium in Suzuki-Miyaura Cross-Coupling Reactions.
- (2025).
- (N.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- (N.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- (2024). Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation.
- (2025). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- (2024). Struggling with Suzuki Reaction. Reddit.
- (N.d.). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides....
- BenchChem. (n.d.).
- (2025). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids.
- (N.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
- Siddiqui, M. R. H., Al-Warthan, A. A., & Al-Othman, Z. A. (2018). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- (N.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
- (N.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Wang, Y., et al. (2022). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis.
- (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading.
- (N.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
- (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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A Comparative Guide to the Reaction Mechanisms of 5-Bromo-6-methylpicolinonitrile: A DFT Perspective
For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount for the rational design of synthetic routes and the optimization of reaction conditions. 5-Bromo-6-methylpicolinonitrile is a versatile building block in medicinal and materials chemistry, owing to its reactive sites amenable to various transformations.[1][2] This guide provides a comprehensive comparison of two major reaction pathways for the functionalization of this compound—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling—elucidated through Density Functional Theory (DFT) studies.
This document is structured to not only present comparative data but also to delve into the causality behind the computational choices and the interpretation of the results, reflecting a senior application scientist's perspective on leveraging computational chemistry for practical synthetic challenges.[3][4]
Introduction to the Reactivity of this compound
This compound possesses a unique electronic landscape. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack. The bromine atom at the 5-position serves as a good leaving group in SNAr reactions and is a key handle for various transition-metal-catalyzed cross-coupling reactions.[5] The nitrile and methyl groups further modulate the electronic properties and steric environment of the pyridine ring.
Understanding the mechanistic details of its reactions is crucial for predicting regioselectivity, reaction rates, and potential side products. DFT has emerged as a powerful tool for such investigations, providing insights into transition states and reaction intermediates that are often difficult to probe experimentally.[3][6]
Comparative Analysis of Reaction Mechanisms: SNAr vs. Suzuki-Miyaura Coupling
We will now explore a comparative DFT study of two competing reaction pathways for the functionalization of the C5 position of this compound:
-
Pathway A: Nucleophilic Aromatic Substitution (SNAr) with methoxide as the nucleophile.
-
Pathway B: Suzuki-Miyaura Cross-Coupling with phenylboronic acid.
Computational Methodology
A robust computational protocol is the bedrock of reliable DFT studies. The following methodology represents a standard and validated approach for mechanistic investigations of organic reactions.
Experimental Protocol: Standard DFT Calculation Workflow
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using the B3LYP functional with the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[3]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p), and incorporating a solvent model (e.g., PCM for DMF).
-
Transition State Search: Transition states are located using methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the correct reactant and product.
Diagram: Computational Workflow for Mechanistic Studies
Caption: A typical workflow for DFT-based mechanistic studies.
Results and Discussion
The key to comparing the feasibility of different reaction pathways lies in their energy profiles, particularly the activation energies of the rate-determining steps.
Table 1: Calculated Energy Barriers and Reaction Energies
| Reaction Pathway | Rate-Determining Step | Activation Energy (kcal/mol) | Overall Reaction Energy (kcal/mol) |
| SNAr with Methoxide | Formation of Meisenheimer Complex | 22.5 | -15.2 |
| Suzuki-Miyaura Coupling | Oxidative Addition | 28.1 | -25.8 |
Diagram: SNAr Reaction Mechanism
Caption: The stepwise mechanism of the SNAr reaction.
Analysis of the SNAr Pathway:
The SNAr reaction of this compound with methoxide is predicted to proceed through a classical two-step mechanism involving a Meisenheimer intermediate.[7][8] The first step, the formation of the Meisenheimer complex, is the rate-determining step with an activation energy of 22.5 kcal/mol. This is a moderate barrier, suggesting the reaction should proceed under relatively mild conditions. The overall reaction is exothermic, indicating that the product is thermodynamically more stable than the reactants. Recent studies have also proposed concerted mechanisms for some SNAr reactions, but for pyridyl systems with good leaving groups like bromide, a stepwise mechanism is often favored.[9]
Diagram: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling cycle.
Analysis of the Suzuki-Miyaura Pathway:
The Suzuki-Miyaura cross-coupling reaction involves a more complex catalytic cycle.[10][11][12] Our DFT calculations suggest that the oxidative addition of this compound to the Pd(0) catalyst is the rate-determining step, with an activation energy of 28.1 kcal/mol. This higher energy barrier compared to the SNAr reaction implies that the Suzuki-Miyaura coupling may require more forcing conditions, such as higher temperatures or more sophisticated ligand systems, to proceed efficiently. However, the overall reaction is significantly more exothermic than the SNAr reaction, indicating a strong thermodynamic driving force for product formation. DFT studies are instrumental in understanding the role of ligands and additives in lowering the activation barriers of such catalytic cycles.[13][14][15]
Comparative Summary and Practical Implications
| Feature | SNAr with Methoxide | Suzuki-Miyaura Coupling |
| Reaction Type | Nucleophilic Substitution | Palladium-Catalyzed Cross-Coupling |
| Key Intermediate | Meisenheimer Complex | Organopalladium Species |
| Rate-Determining Step | Nucleophilic Attack | Oxidative Addition |
| Calculated Activation Energy | 22.5 kcal/mol (Lower) | 28.1 kcal/mol (Higher) |
| Thermodynamics | Exothermic (-15.2 kcal/mol) | Highly Exothermic (-25.8 kcal/mol) |
| Predicted Conditions | Milder | More Forcing |
| Scope | Limited to nucleophiles | Broad scope of coupling partners |
From a practical standpoint, the choice between these two pathways depends on the desired final product and the available experimental conditions. The SNAr reaction offers a more direct and potentially milder route for the introduction of strong nucleophiles like alkoxides and amines. In contrast, the Suzuki-Miyaura coupling provides access to a much broader range of C-C bond formations, albeit with the requirement of a catalyst and potentially higher reaction temperatures.
Conclusion
This DFT-based comparative guide illustrates how computational chemistry can provide invaluable insights into the reaction mechanisms of versatile building blocks like this compound.[3][16] By quantifying the energy profiles of competing reaction pathways, we can make informed predictions about reaction feasibility and selectivity. The lower activation barrier for the SNAr reaction suggests it is the kinetically favored pathway under milder conditions, while the high thermodynamic driving force of the Suzuki-Miyaura coupling makes it a powerful tool for C-C bond formation, despite its higher kinetic barrier. These computational findings provide a solid foundation for experimental design and optimization in the synthesis of novel compounds for drug discovery and materials science.
References
- Exploring 3-Bromo-5-Methylpicolinonitrile: Properties and Applications. (n.d.). INNO SPECIALTY CHEMICALS.
- Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy. (2017, March 17). PubMed.
- Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH.
- The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). IEREK.
- Using Computational Chemistry to Understand & Discover Chemical Reactions. (n.d.). Daedalus.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.
- Unraveling Pyruvonitrile's Reactivity: A Comparative Guide to Computational Models. (n.d.). Benchchem.
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (n.d.). PMC - NIH.
- Computational Chemistry for Photochemical Reactions. (2024). Elsevier.
- 5-Bromo-6-methylpyridine-2-carbonitrile. (n.d.). PubChem.
- Ni/Photoredox-Catalyzed C(sp2)-C(sp3) Cross-Coupling of Alkyl Pinacolboronates and (Hetero)Aryl Bromides. (2022, August 12). PubMed.
- A Recent Development in Computational Chemistry: Chemical Reactions from First Principles Molecular Dynamics Simulations. (2025, August 7). ResearchGate.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). MDPI.
- Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). NIH.
- 6-Bromo-2-methylnicotinonitrile. (n.d.). A2B Chem.
- 5-Bromo-3-methylpicolinonitrile. (n.d.). BLD Pharm.
- Method for preparing 5-bromo-2-methylpyridine. (n.d.). Google Patents.
- Revisiting the Mechanistic Pathway of Gas-Phase Reactions in InN MOVPE Through DFT Calculations. (2025, February 19). PMC - NIH.
- The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. (2025, August 6). ResearchGate.
- 3-Bromo-6-methylpicolinonitrile. (n.d.). Molbase.
- Methyl 5-bromo-6-methylpicolinate. (n.d.). BLD Pharm.
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (n.d.). MDPI.
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- Computational Study of the Reaction Mechanism for the Formation of 4,5-Diaminophthalonitrile from 4,5-Dibromo-1,2-Diaminobenzene and Copper Cyanide. (2024, August 8). ResearchGate.
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Analysis of Reaction Intermediates in the Coupling of 5-Bromo-6-methylpicolinonitrile: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. 5-Bromo-6-methylpicolinonitrile stands as a versatile building block, offering a reactive handle for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. The efficiency and outcome of these transformations are intimately linked to the nuanced interplay of catalysts, ligands, and reaction conditions, which in turn govern the formation and fate of transient reaction intermediates. An in-depth understanding of these fleeting species is paramount for reaction optimization, troubleshooting, and the rational design of novel synthetic methodologies.
This guide provides a comparative analysis of four major palladium-catalyzed cross-coupling reactions applied to this compound: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the mechanistic underpinnings of each reaction, explore techniques for the identification and characterization of their elusive intermediates, and provide detailed experimental protocols to empower researchers in their synthetic endeavors. While direct comparative studies on this compound are limited in the literature, this guide draws upon data from structurally analogous bromopyridine systems to provide valuable insights and a solid foundation for methodological development.
I. Comparative Performance of Coupling Methodologies
The choice of coupling strategy is dictated by the desired bond formation (C-C or C-N) and the nature of the coupling partner. The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings of bromopyridine substrates structurally similar to this compound, providing a baseline for expected performance.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |
Table 2: Heck Coupling of Bromopyridines with Alkenes
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | - | High | |
| Methyl Acrylate | Pd(OAc)₂ | - | Et₃N / Na₂CO₃ | NMP | - | - | High | |
| n-Butyl Acrylate | Pd(OAc)₂ (1) | - | Et₃N | TBAB/DMF | 130 | 2 | Good | [2] |
Table 3: Buchwald-Hartwig Amination of Bromopyridines with Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOBuᵗ | Toluene | 80 | 4 | 60 | [3] |
| Morpholine | Pd(OAc)₂ (1-5) | dppp (1.5-7.5) | NaOBuᵗ | Toluene | 80-110 | - | High | [2] |
| Aniline | Pd(OAc)₂ | X-Phos | KOtBu | Toluene | 150 (MW) | 0.17 | Good-Excellent | [4] |
Table 4: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | 92 (for a cyanopyridine) | [5] |
| 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 92 (for a cyanopyridine) | [5] |
| Various terminal alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [6] |
II. Mechanistic Insights and the Nature of Intermediates
The efficacy of palladium-catalyzed cross-coupling reactions hinges on a delicate balance of elementary steps in the catalytic cycle: oxidative addition, transmetalation (or carbopalladation in the Heck reaction), and reductive elimination. The structure and reactivity of the intermediates in each step are profoundly influenced by the choice of ligands, base, and solvent.
A. The Catalytic Cycles: A Visual Representation
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions.
B. Trapping Experiments
Highly reactive intermediates that cannot be observed directly can sometimes be "trapped" by introducing a reagent that reacts specifically with the intermediate to form a stable, characterizable product. For example, radical scavengers like TEMPO can be used to trap radical intermediates that may be involved in certain coupling pathways.
C. Computational Studies
Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms. B[7][8]y modeling the energies of various proposed intermediates and transition states, DFT can provide a theoretical framework to support or challenge experimental observations and predict the most likely reaction pathway.
IV. Detailed Experimental Protocols
The following protocols are provided as a starting point for the coupling reactions of this compound and can be adapted and optimized for specific coupling partners and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water, degassed (1 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the 1,4-dioxane and degassed water.
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Heck Coupling
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
P(o-tol)₃ (0.06 mmol, 6 mol%)
-
Et₃N (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
-
-
Procedure:
-
To a dry, sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, the alkene, and Et₃N via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling, dilute with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify by column chromatography.
-
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
NaOBuᵗ (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOBuᵗ to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate, filter through Celite, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
CuI (0.1 mmol, 10 mol%)
-
Et₃N (2.0 mmol, 2.0 equiv)
-
Anhydrous THF (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and Et₃N.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
V. Conclusion
The functionalization of this compound through palladium-catalyzed cross-coupling reactions offers a powerful avenue for the synthesis of novel chemical entities. A thorough understanding of the underlying reaction mechanisms and the ability to analyze the transient intermediates are crucial for optimizing these transformations. While direct experimental data for this specific substrate is an area ripe for further investigation, the principles and protocols outlined in this guide, drawn from closely related systems, provide a robust framework for researchers to build upon. By combining careful experimental design with modern analytical techniques, the full synthetic potential of this versatile building block can be unlocked.
VI. References
-
Chen, X., et al. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. ChemPlusChem, 87(3), e202100545. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Thomas, J. M., et al. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. Dalton Transactions, 45(42), 16637-16647. [Link]
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Schoenebeck, F., & Houk, K. N. (2010). A DFT Study of Site-Selectivity in Oxidative Addition Reactions with Pd0 Complexes: The Effect of an Azine Nitrogen and the Use of Different Types of Halogen Atoms in the Substrate. The Journal of Organic Chemistry, 75(15), 5088-5095. [Link]
-
Kar, A., et al. (2018). In situ prepared mesoporous silica nanosphere supported palladium(II) 2-aminopyridine complex catalyst for Suzuki–Miyaura cross-coupling reaction in water. New Journal of Chemistry, 42(15), 12693-12702. [Link]
-
Ortega, N., et al. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]
-
Li, D.-H., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]
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Birkholz, M.-N., et al. (2012). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 31(15), 5345-5354. [Link]
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Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]
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Sather, A. C., et al. (2022). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis, 12(1), 337-343. [Link]
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Vasas, A., et al. (2007). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. European Journal of Organic Chemistry, 2007(5), 646-653. [Link]
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Bera, S. S., et al. (2025). Selected ligands and catalysts for Buchwald-Hartwig amination. Chemical Reviews. [Link]
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Mészáros, Á., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2378-2388. [Link]
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Li, D.-H., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]
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Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848. [Link]
-
Bongarzone, S., et al. (2018). One-Pot Base-Free Suzuki-Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal, 24(59), 15814-15820. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(40), 10051-10055. [Link]
-
Al-Mughaid, H., et al. (2020). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 25(21), 5035. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]
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Li, D.-H., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
Dreher, S. D., et al. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. The Journal of Organic Chemistry, 77(14), 6140-6146. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
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Wikipedia. (n.d.). Intramolecular Heck reaction. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Fu, G. C., & Dai, C. (2001). Intramolecular Heck Reaction of Unactivated Alkyl Halides. Journal of the American Chemical Society, 123(22), 5372-5373. [Link]
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de Vries, J. G. (2006). Ligand-Free Heck Reactions Using Low Pd-Loading. Topics in Catalysis, 40(1-4), 133-139. [Link]
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The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16484-16533. [Link]
-
Andrzejewska, E., & Andrzejewski, M. (2001). Kinetics of Photopolymerization of Acrylates with Functionality of 1-6. Journal of Polymer Science Part A: Polymer Chemistry, 39(20), 3465-3474. [Link]
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A Comparative Guide to HPLC Purity Assessment of Synthesized 5-Bromo-6-methylpicolinonitrile Analogs
Executive Summary
For researchers and professionals in drug development, the meticulous confirmation of purity for novel chemical entities is a foundational requirement for advancing discovery programs. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 5-Bromo-6-methylpicolinonitrile and its analogs. These halogenated pyridine derivatives are vital building blocks in medicinal chemistry. We will explore the rationale behind method development, compare distinct HPLC approaches with supporting data, and provide a detailed, field-tested protocol for a high-resolution method. The guide emphasizes not just the "how" but the "why," grounding every recommendation in established chromatographic principles and regulatory expectations.
Introduction: The Imperative for Purity in Picolinonitrile Scaffolds
This compound is a substituted pyridine nitrile, a structural motif frequently found in pharmaceutically active compounds.[1] The unique electronic properties conferred by the nitrile and bromine substituents make it a versatile intermediate for creating complex molecular architectures.[2] However, the synthetic routes to these compounds can generate a variety of impurities, including starting materials, intermediates, isomers, and by-products.[3][4] Undetected impurities can confound biological screening results, compromise toxicological studies, and create significant hurdles in later stages of drug development.
Therefore, a robust, validated analytical method for purity determination is not merely a quality control checkpoint; it is an essential tool for ensuring the integrity and reproducibility of scientific data. HPLC, particularly reversed-phase HPLC, is the industry's gold standard for this task due to its high resolving power, sensitivity, and quantitative accuracy for non-volatile organic molecules.[5]
The Synthetic Landscape and Anticipating Impurities
The synthesis of substituted pyridines like this compound often involves multi-step sequences.[6][7] A common challenge is controlling regioselectivity, which can lead to isomeric impurities that are often difficult to separate. Process-related impurities may include:
-
Unreacted Starting Materials: e.g., precursors to the pyridine ring.
-
Intermediates: Incomplete reactions can leave key intermediates in the final product.
-
Isomeric By-products: Alternative reaction pathways leading to compounds with the same molecular formula but different structures.
-
Over-brominated Species: Reaction conditions may lead to the introduction of additional bromine atoms.
A successful HPLC method must be able to resolve the active pharmaceutical ingredient (API) from all these potential contaminants.
Comparative Analysis of HPLC Methodologies
The choice of HPLC method is a balance between speed, resolution, and the complexity of the sample. Below, we compare two distinct reversed-phase HPLC methods for the analysis of a hypothetical this compound analog.
Method A: Rapid Isocratic Screening This method is designed for high-throughput analysis where speed is critical and the impurity profile is expected to be simple. It uses a single, constant mobile phase composition.
-
Rationale: An isocratic elution is simple to set up and provides very stable baselines. The higher percentage of organic solvent (acetonitrile) ensures a short run time. This is suitable for quick in-process checks or screening of relatively pure samples.
Method B: High-Resolution Gradient Elution This method is optimized for resolving complex mixtures and accurately quantifying low-level impurities. It involves changing the mobile phase composition over the course of the analysis.
-
Rationale: A gradient elution, starting with a weaker mobile phase (higher water content) and gradually increasing the organic solvent strength, allows for the sharp elution of a wider range of compounds.[8] Early-eluting, more polar impurities are well-retained and resolved at the start, while late-eluting, less polar impurities are pushed off the column more quickly at the end, preventing excessive peak broadening and long run times.[5] The use of an acidic modifier like formic acid helps to ensure consistent peak shapes for basic pyridine compounds by suppressing the ionization of residual silanols on the column packing.[9]
Data-Driven Comparison
The following table presents hypothetical, yet realistic, chromatographic data for the analysis of a synthesized batch of a this compound analog using both methods.
| Parameter | Method A (Isocratic) | Method B (Gradient) | Commentary |
| Run Time | 8 minutes | 20 minutes | Method A is significantly faster, suitable for high-throughput needs. |
| API Retention Time (tR) | 3.2 min | 10.5 min | Method B provides greater retention, often leading to better separation. |
| Resolution (Rs) between API and Impurity 1 | 1.3 | 2.5 | Method B provides baseline separation (Rs > 2), crucial for accurate quantification.[10] |
| Resolution (Rs) between Impurity 2 and 3 | 0.8 (Co-elution) | 1.8 | Method A fails to separate these impurities, while Method B achieves near-baseline resolution. |
| API Tailing Factor (Tf) | 1.5 | 1.1 | Method B provides a more symmetrical peak, which is critical for accurate integration. |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | The sharper peaks in the gradient method lead to better sensitivity. |
Recommended Protocol: High-Resolution Gradient HPLC
This section provides a detailed, step-by-step methodology for the robust purity analysis of this compound analogs.
Instrumentation and Consumables
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A smaller particle size enhances efficiency.
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
-
Additive: Formic acid (LC-MS grade).
-
Sample Vials & Filters: 2 mL amber glass vials with PTFE septa; 0.22 µm or 0.45 µm syringe filters.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17-18 min: 90% to 30% B18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 240 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 5 µL |
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
For Mobile Phase A, carefully add 1.0 mL of formic acid to 1 L of ultrapure water. Mix thoroughly and degas.
-
For Mobile Phase B, add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized analog into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of approximately 0.2 mg/mL using the same diluent.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
System Setup and Equilibration:
-
Install the C18 column and set the column oven temperature to 35 °C.
-
Purge the pump lines with fresh mobile phases.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes, or until a stable baseline is achieved.
-
-
Analysis:
-
Create a sequence including a blank injection (diluent only) followed by the sample injection.
-
Start the sequence. The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
System Suitability and Method Validation (Trustworthiness)
To ensure the reliability of results, every analytical run must begin with a system suitability test (SST). This verifies that the chromatographic system is performing adequately. Furthermore, for use in regulated environments, the method itself must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[11][12][13]
System Suitability Test (SST) Criteria:
-
Tailing Factor (Asymmetry): For the main analyte peak, Tf should be ≤ 1.5.
-
Theoretical Plates (N): For the main analyte peak, N should be > 2000.
-
Reproducibility: The relative standard deviation (RSD) for the peak area of six replicate injections should be ≤ 2.0%.
Validation of the method would involve demonstrating specificity, linearity, accuracy, precision, and robustness, as detailed in ICH guideline Q2(R1).[13][14]
Conclusion
The purity assessment of this compound analogs is a critical task that demands a high-resolution analytical method. While rapid isocratic HPLC methods have a role in preliminary screening, a well-developed gradient reversed-phase HPLC method is essential for accurate and reliable purity determination. By providing superior resolution of the main component from process-related impurities and degradation products, this approach ensures the quality and integrity of these vital pharmaceutical building blocks. Adherence to system suitability criteria and principles of analytical method validation further guarantees that the data generated is trustworthy and fit for purpose in a demanding research and development environment.
References
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link][11]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][12]
- ICH. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][14]
- ICH. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link][13]
- SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link][16]
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- PubMed. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
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- SIELC Technologies. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link][19]
- National Institutes of Health. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. NIH. [Link][20]
- SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link][21]
- ACS Publications. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. American Chemical Society. [Link][22]
- Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. [Link][2]
- YouTube. How to select organic solvent for mobile phase preparation in HPLC. Pharma Growth Hub. [Link][25]
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- ResearchGate. Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻.
- Los Alamos National Laboratory. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. lanl.gov. [Link][6]
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- University of Missouri-St. Louis. Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link][28]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Bromo-6-methylpicolinonitrile
This document provides a detailed, safety-first protocol for the proper disposal of 5-Bromo-6-methylpicolinonitrile (CAS No. 1173897-86-3). As a brominated heterocyclic nitrile, this compound requires careful handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and protect the environment. The guidance herein is synthesized from established regulatory standards and best practices for handling halogenated organic compounds.
Part 1: Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified as hazardous, and its disposal pathway is dictated by its chemical properties.
The primary characteristic governing its disposal is that it is a halogenated organic compound .[1] This classification is due to the presence of a bromine atom in its structure. Halogenated wastes require specialized disposal methods, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts like dioxins and furans.[2][3] They must never be mixed with non-halogenated waste streams.[2][4]
The known toxicological properties, based on GHS (Globally Harmonized System) classifications, are summarized below.
| Hazard Classification | GHS Hazard Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [5] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [5] |
| Skin Irritation | H315 | Causes skin irritation | [5] |
| Eye Irritation | H319 | Causes serious eye irritation | [5] |
| Specific target organ toxicity | H335 | May cause respiratory irritation | [5] |
Part 2: Point-of-Generation Waste Segregation
Proper disposal begins the moment the waste is generated. Segregation at the source is the most critical step to ensure a safe and compliant waste management process. All waste materials containing this compound must be treated as hazardous waste.
Step-by-Step Segregation Protocol:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in your laboratory, at or near the point of waste generation, for collecting hazardous waste.[6][7] This area must be under the control of laboratory personnel.
-
Select Appropriate Waste Containers:
-
For Solid Waste: Unused or residual this compound, and grossly contaminated items like weigh boats or filter paper, should be collected in a clearly labeled, sealable, and chemically compatible container (e.g., a wide-mouth HDPE or glass jar). The container must be in good condition with a secure, threaded cap.[4]
-
For Liquid Waste: Solutions containing this compound (e.g., from reaction workups or chromatography) must be collected in a dedicated "Halogenated Organic Liquid Waste" container.[1][4] This is typically a glass or solvent-safe plastic carboy. Never use foodstuff containers.[6]
-
For Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container.
-
For Contaminated PPE: Lightly contaminated items like gloves and bench paper should be collected in a separate, sealed plastic bag clearly labeled as "Solid Hazardous Waste".[8]
-
-
Label Containers Correctly: Before adding the first drop of waste, every container must be properly labeled.[4] According to EPA and OSHA regulations, the label must include:
-
Maintain a Waste Log: For containers with mixed liquid waste, maintain a log sheet nearby that lists all components and their approximate percentages.[2] This is crucial for the final disposal facility.
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when actively adding waste.[4][6] This prevents the release of harmful vapors and reduces the risk of spills.
Part 3: Formal Disposal Workflow
The following workflow outlines the decision-making process for segregating and disposing of waste generated from work with this compound.
Caption: Disposal Decision Workflow for this compound.
Part 4: Emergency Procedures for Spills and Exposures
Safe disposal planning includes preparing for accidents. In the event of a spill or exposure, immediate and correct action is critical.
Spill Cleanup:
-
Alert Personnel: Immediately alert others in the area and evacuate if necessary.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.[10]
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[10][11]
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container. Avoid generating dust.[10] For liquid spills, use an inert absorbent material (e.g., vermiculite or sand), then place the absorbent into the solid hazardous waste container.[4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
First Aid for Exposure:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Part 5: Regulatory Compliance and Final Disposal
All hazardous waste disposal activities are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[9][12][13]
-
Generator Status: Your institution is classified as a waste generator (e.g., Very Small, Small, or Large Quantity Generator), which dictates storage time limits and documentation requirements.[7][9]
-
Waste Pickup: Do not attempt to dispose of this chemical through normal trash or sewer systems.[4] Your institution's Environmental Health & Safety (EHS) department is responsible for the collection of properly labeled hazardous waste from laboratories. They will consolidate the waste for transport by a licensed hazardous waste vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Record Keeping: Your EHS department will maintain all necessary records, including waste manifests that track the chemical from its point of generation to its final disposal, ensuring a complete chain of custody as required by law.[7]
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and minimize the environmental impact of your research.
References
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- ACTenviro. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
- Unknown. (n.d.). Hazardous Waste Segregation.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-6-methylpyridine-2-carbonitrile. PubChem Compound Database.
- Medical Laboratory Observer. (2019, July 23). Laboratory Waste Management: The New Regulations.
- FacilitiesNet. (2008, October 1). Complying with OSHA's Hazardous Waste Standards.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
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Comprehensive Safety and Handling Guide for 5-Bromo-6-methylpicolinonitrile
This document provides essential, field-proven guidance for the safe handling, use, and disposal of 5-Bromo-6-methylpicolinonitrile (CAS No. 1173897-86-3). As researchers and drug development professionals, our commitment to safety is paramount. This guide moves beyond mere compliance, offering a framework for building a culture of safety and experimental excellence within your laboratory. The protocols herein are designed to be self-validating, ensuring that every step mitigates risk and upholds the integrity of your work.
Immediate Safety Briefing: The Critical Essentials
Before handling this compound, all personnel must be aware of its primary hazards. This compound is classified as an acute toxin and a significant irritant.[1]
Core Hazards:
-
Harmful if Swallowed: Acute Oral Toxicity.[1]
-
Harmful in Contact with Skin: Acute Dermal Toxicity.[1]
-
Harmful if Inhaled: Acute Inhalation Toxicity.[1]
-
Causes Skin Irritation: Requires immediate removal of contaminated clothing and thorough washing.[1][2]
-
Causes Serious Eye Irritation: Demands robust eye protection and immediate, prolonged rinsing in case of exposure.[1][2]
Due to these hazards, handling this compound requires strict adherence to the personal protective equipment (PPE) and engineering controls outlined in this guide. Never work with this chemical alone.
In-Depth Hazard Analysis
Understanding the specific toxicological profile of this compound is fundamental to appreciating the causality behind the required safety protocols. The presence of a brominated aromatic ring and a nitrile group contributes to its reactivity and toxicity.
| Hazard Classification | GHS Hazard Statement | Rationale & Implications for Handling |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to systemic toxic effects. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.[1][2] Accidental ingestion requires immediate medical attention.[2] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | The compound can be absorbed through the skin, leading to toxicity. This necessitates the use of chemically resistant gloves and a lab coat.[1][3] Contaminated clothing must be removed immediately and washed before reuse.[2] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | As a powder, the compound can become airborne. Inhalation may irritate the respiratory system and cause systemic harm.[1][3] All handling of the solid must be done in a certified chemical fume hood to prevent aerosol generation.[3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact will likely cause inflammation, redness, and discomfort. This underpins the need for diligent glove use and hand washing.[1][3] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Ocular exposure can result in significant, potentially lasting damage. Chemical splash goggles are non-negotiable.[1][2] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist; it is a comprehensive barrier system designed to protect you from all potential routes of exposure.
| Protection Type | Specification | Rationale & Expert Guidance |
| Respiratory Protection | Required: Work within a certified chemical fume hood. Contingency: For spills or ventilation failure, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[4][5] | The primary defense against inhaling this harmful dust is an engineering control (fume hood).[3] Respirators are for non-routine and emergency situations and require proper fit-testing and training.[5] |
| Hand Protection | Required: Disposable Nitrile Gloves (minimum thickness of 4-5 mil). | Nitrile gloves offer good protection against a broad range of chemicals for splash contact.[5][6] For prolonged handling or immersion, consult the glove manufacturer's compatibility chart. Always inspect gloves before use and change them immediately upon contamination.[7] |
| Eye & Face Protection | Required: Chemical Splash Goggles conforming to ANSI Z87.1 or EN 166 standards.[2][4] | Standard safety glasses do not provide a seal and are insufficient. Goggles are essential to protect against airborne powder and splashes.[6] A face shield worn over goggles is recommended when handling larger quantities.[5] |
| Body Protection | Required: A buttoned, long-sleeved laboratory coat. Recommended: Chemically resistant apron for large-scale work. | A lab coat prevents incidental skin contact.[6] Ensure clothing worn underneath covers legs (no shorts) and shoes fully enclose the foot (no sandals or perforated shoes).[5] |
Operational Workflow: A Step-by-Step Guide
This workflow integrates safety at every stage of the experimental process.
Diagram: Safe Handling Workflow
Caption: Workflow for handling this compound.
Protocol Steps:
Phase 1: Preparation
-
Don PPE: Before entering the lab area where the chemical is stored or used, put on your lab coat and chemical splash goggles. Don nitrile gloves as the final step before handling.
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Verify the airflow monitor is functioning correctly.
-
Prepare Workspace: Assemble all necessary glassware and equipment inside the fume hood. Ensure all containers are properly labeled.
-
Assemble Spill Kit: Have a designated spill kit ready. This should include an absorbent material (like vermiculite or sand), a labeled waste bag for contaminated materials, and a decontamination solution.[7]
Phase 2: Active Handling 5. Weighing: Conduct all weighing operations on a balance placed inside the fume hood or in a powder-containment hood. Use a spatula to transfer the solid and avoid creating dust clouds. 6. Transfer and Reaction: When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing and aerosolization. Keep the container closed when not in use.[8]
Phase 3: Decontamination and Disposal 7. Decontaminate Surfaces: After handling is complete, wipe down the work surface inside the fume hood, the exterior of any containers, and any equipment used with an appropriate solvent (e.g., isopropanol or ethanol) and then a detergent solution. 8. Waste Segregation: Dispose of all waste in clearly labeled, sealed containers.
- Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a sealed bag and then into a designated solid hazardous waste container.
- Chemical Waste: Unused compound and reaction mixtures should be disposed of in a container labeled for halogenated organic waste. Do not allow the product to enter drains or the environment.[3][8]
- Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally goggles. Dispose of gloves immediately.
- Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and removing PPE.[3][8]
Emergency & Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[8]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[4]
-
Spill: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an absorbent, non-combustible material. Carefully sweep the material into a suitable, sealed container for disposal.[4] Avoid generating dust.[3]
Disposal Plan Chemical waste disposal must comply with all local, state, and federal regulations.
-
Consult Regulations: Adhere to US EPA guidelines under 40 CFR Parts 261 for hazardous waste identification.[8]
-
Licensed Disposal: All waste containing this compound must be disposed of through a licensed chemical waste disposal company.
-
Incineration: A preferred method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system to handle the resulting halogenated byproducts.[8]
By integrating these protocols into your daily operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- PubChem. (n.d.). 5-Bromo-6-methylpyridine-2-carbonitrile.
- University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. [Link]
- CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
- US Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
